Gypenoside XIII
Description
ginsenoside Mx is a natural product found in Gynostemma pentaphyllum, Centella asiatica, and Fusarium sacchari with data available.
Structure
2D Structure
Properties
Molecular Formula |
C41H70O12 |
|---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 |
InChI Key |
YNBYFOIDLBTOMW-IPTBNLQOSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Gypenoside XIII: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XIII, a dammarane-type triterpene saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its roles in metabolic regulation, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Mechanism of Action: Metabolic Regulation via AMPK/SIRT1 Signaling
A primary and well-documented mechanism of this compound is its ability to modulate lipid metabolism, particularly in the context of non-alcoholic steatohepatitis (NASH). The core of this action lies in the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][2][3][4]
This compound has been shown to significantly increase the phosphorylation of AMPK and the expression of SIRT1 in hepatocytes.[2][3][4] This activation triggers a cascade of downstream events that collectively lead to a reduction in lipid accumulation.
Key downstream effects include:
-
Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2][3] Furthermore, this compound suppresses the expression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and its target gene, Fatty Acid Synthase (FAS).[2][3]
-
Promotion of Lipolysis and Fatty Acid β-oxidation: this compound enhances the breakdown of triglycerides by promoting the activity of Adipose Triglyceride Lipase (ATGL). It also upregulates the expression of Carnitine Palmitoyltransferase 1 (CPT1), a critical enzyme in the transport of fatty acids into the mitochondria for β-oxidation.[2][3]
These coordinated actions effectively reduce lipid droplet accumulation in liver cells and have been demonstrated to ameliorate liver fibrosis and inflammation in animal models of NASH.[1][2][3]
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pharmacological Profile of Gypenoside XIII: An In-depth Technical Guide
Introduction
Gypenoside XIII is a dammarane-type triterpene saponin isolated from the plant Gynostemma pentaphyllum (Thunb.) Makino. Gypenosides, the primary active components of this plant, have a long history of use in traditional medicine and are known for a wide range of pharmacological activities, including metabolic regulation, anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile
This compound has demonstrated significant therapeutic potential, particularly in the context of metabolic disorders. Its primary pharmacological effects are centered on the regulation of lipid metabolism and the amelioration of non-alcoholic steatohepatitis (NASH). Additionally, like other gypenosides, it is being investigated for its anti-cancer properties.
Metabolic Regulation
The most well-documented pharmacological effect of this compound is its ability to regulate lipid metabolism. In vitro and in vivo studies have shown that it can effectively suppress the accumulation of lipids in hepatocytes, a key pathological feature of NASH.[1] this compound achieves this by both inhibiting the synthesis of fatty acids and promoting their breakdown.[1] Furthermore, it has been observed to reduce lipid peroxidation, thereby mitigating oxidative stress in liver cells.[1]
Anti-inflammatory and Hepatoprotective Effects
In a mouse model of NASH, this compound treatment led to a reduction in liver fibrosis and inflammation.[1] This suggests a hepatoprotective role for this compound, which is consistent with the known anti-inflammatory properties of gypenosides in general.[2]
Anti-Cancer Activity
While specific studies on the anti-cancer effects of this compound are limited, the broader class of gypenosides has been shown to inhibit the proliferation of various cancer cell lines, including those of the bladder and kidneys.[3][4] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/AKT/mTOR and MAPK.[3][4]
Mechanism of Action
The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways that regulate cellular metabolism and survival.
AMPK/SIRT1 Signaling Pathway
The primary mechanism of action for this compound in metabolic regulation involves the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][5] this compound significantly increases the phosphorylation of AMPK and the expression of SIRT1 in hepatocytes.[1][5]
Activated AMPK, in turn, phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This leads to a reduction in lipogenesis. Furthermore, the activation of the AMPK/SIRT1 axis suppresses the expression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and its downstream target, Fatty Acid Synthase (FAS).[1]
In addition to inhibiting fat storage, this compound also promotes the breakdown of lipids. It increases the expression of Adipose Triglyceride Lipase (ATGL), which is involved in lipolysis, and Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid β-oxidation.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related gypenosides.
| Parameter | Cell Line | Effect | Value | Reference |
| Concentration Range | HepG2 | Regulation of lipid metabolism | 0–20 μM | [6][7] |
| IC50 | T24 (Bladder Cancer) | Inhibition of proliferation | 550 µg/mL (gypenosides mixture) | [3] |
| IC50 | 5637 (Bladder Cancer) | Inhibition of proliferation | 180 µg/mL (gypenosides mixture) | [3] |
| IC50 | 769-P (Renal Cell Carcinoma) | Inhibition of viability | 60 μM (Gypenoside L) | [4] |
| IC50 | ACHN (Renal Cell Carcinoma) | Inhibition of viability | 70 μM (Gypenoside L) | [4] |
| IC50 | 769-P (Renal Cell Carcinoma) | Inhibition of viability | 45 μM (Gypenoside LI) | [4] |
| IC50 | ACHN (Renal Cell Carcinoma) | Inhibition of viability | 55 μM (Gypenoside LI) | [4] |
| Parameter | Animal Model | Effect | Dosage | Reference |
| Dosage | C57BL/6 Mice (NASH model) | Amelioration of NASH | 10 mg/kg (intraperitoneal) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the pharmacological characterization of this compound.
In Vitro Fatty Liver Model
This protocol describes the induction of a fatty liver phenotype in HepG2 cells and subsequent treatment with this compound.
-
Cell Culture:
-
HepG2 cells are cultured in Minimum Essential Medium (MEM) alpha medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6]
-
-
Induction of Steatosis:
-
Seed 4 x 10^5 HepG2 cells per well in 6-well culture plates.
-
After cell attachment, incubate the cells with 0.5 mM oleic acid for 48 hours to induce lipid accumulation.[6]
-
-
This compound Treatment:
-
Following the induction of steatosis, treat the cells with varying concentrations of this compound (0–20 μM) for 24 hours.
-
A control group should be treated with 0.1% DMSO (the vehicle for this compound).[6]
-
-
Analysis:
-
After treatment, cells are harvested for various downstream analyses.
-
Lipid Accumulation Assay (Oil Red O Staining)
-
Wash the treated HepG2 cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin.
-
Stain the fixed cells with Oil Red O solution to visualize lipid droplets.
-
Examine the cells under a microscope to assess the extent of lipid accumulation.
Western Blot Analysis
-
Lyse the treated HepG2 cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., SIRT1, p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, FAS, ATGL, CPT-1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo NASH Model
This protocol describes the induction of NASH in mice and subsequent treatment with this compound.
-
Animal Model:
-
Use male C57BL/6 mice.
-
Induce NASH by feeding the mice a methionine/choline-deficient (MCD) diet.[1]
-
-
This compound Treatment:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.
-
The control group should receive the vehicle.[1]
-
-
Tissue Collection and Analysis:
-
After the treatment period, sacrifice the mice and collect liver tissue and blood samples.
-
Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Masson's trichrome staining to evaluate fibrosis.[8]
-
Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis, such as α-smooth muscle actin (α-SMA).[8]
-
Biochemical Analysis: Analyze serum samples for liver enzymes (ALT, AST) and lipid profiles.
-
Conclusion
This compound is a promising natural compound with a well-defined pharmacological profile, particularly in the context of metabolic diseases like NASH. Its mechanism of action, centered on the activation of the AMPK/SIRT1 pathway, provides a solid basis for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent. Further research is warranted to fully elucidate its anti-cancer properties and to establish a comprehensive safety and efficacy profile in preclinical and clinical settings.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Gypenoside XIII: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Therapeutic Potential and Molecular Mechanisms of a Key Saponin from Gynostemma pentaphyllum
Gypenoside XIII, a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Gynostemma pentaphyllum (Thunb.) Makino, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used for its adaptogenic and health-promoting properties, modern research is now elucidating the specific molecular mechanisms underlying the therapeutic potential of its constituent compounds.[2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its role in regulating lipid metabolism and related signaling pathways, to support further research and drug development endeavors.
Pharmacological Effects and Therapeutic Potential
This compound has demonstrated significant efficacy in modulating lipid metabolism, positioning it as a promising candidate for the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH).[3] Its primary activities include the inhibition of hepatocyte lipogenesis, reduction of hepatic lipid accumulation, and the acceleration of triglyceride breakdown.[4] In vitro and in vivo studies have substantiated its ability to ameliorate conditions associated with dyslipidemia and liver inflammation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound.
Table 1: In Vitro Efficacy of this compound in Oleic Acid-Induced HepG2 Cells
| Parameter | Concentration of this compound | Observed Effect | Reference |
| Cell Viability | Not specified | No significant effect on cell viability at effective concentrations | [5] |
| Lipid Accumulation | Various concentrations | Significant reduction in lipid droplets | [5] |
| Lipoperoxidation | Various concentrations | Reduction in hepatic lipoperoxidation | [5] |
| Reactive Oxygen Species (ROS) | Not specified | Reduction in ROS production | [5] |
| Fatty Acid Uptake | Various concentrations | Inhibition of fatty acid uptake | [5] |
| SIRT1 Protein Expression | Not specified | Increased expression | [3] |
| AMPK Phosphorylation | Not specified | Increased phosphorylation | [3] |
| Acetyl-CoA Carboxylase (ACC) Phosphorylation | Not specified | Decreased phosphorylation | [1] |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Production | Not specified | Suppressed production | [1] |
| Fatty Acid Synthase (FAS) Production | Not specified | Suppressed production | [1] |
| Adipose Triglyceride Lipase (ATGL) Promotion | Not specified | Increased promotion | [3] |
| Carnitine Palmitoyltransferase 1 (CPT1) Promotion | Not specified | Increased promotion | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of NASH
| Parameter | Dosage of this compound | Observed Effect | Reference |
| Lipid Vacuole Size and Number | 10 mg/kg (intraperitoneal injection) | Effective decrease | [3] |
| Liver Fibrosis | 10 mg/kg (intraperitoneal injection) | Reduction | [3] |
| Liver Inflammation | 10 mg/kg (intraperitoneal injection) | Reduction | [3] |
Experimental Protocols
This section details the methodologies employed in key experimental studies on this compound.
In Vitro Study: Regulation of Lipid Metabolism in HepG2 Hepatocytes
-
Cell Culture and Induction of Fatty Liver Model:
-
HepG2 hepatocytes are cultured in an appropriate medium.
-
To establish a fatty liver cell model, the cultured HepG2 cells are incubated with 0.5 mM oleic acid.[3]
-
-
This compound Treatment:
-
Fatty liver model cells are treated with varying concentrations of this compound to evaluate its effects on lipid metabolism.[3]
-
-
Analysis of Lipid Accumulation and Lipoperoxidation:
-
To detect lipid accumulation, cells are fixed with 10% formalin and stained with BODIPY 493/503.[5]
-
Lipoperoxidation is evaluated by incubating the cells with BODIPY 581/591C11 solution.[5]
-
Cell nuclei are marked with DAPI (blue fluorescence).[5]
-
Fluorescence microscopy is used to obtain all images.[5]
-
-
Fatty Acid Uptake Assay:
-
Oleic acid-induced HepG2 cells are treated with this compound for 24 hours.
-
Cells are then stained with the green fluorescent probe BODIPY FL C12 to observe fatty acid uptake via fluorescence microscopy.[5]
-
-
Western Blot Analysis for Protein Expression:
-
The expression levels of key proteins in the AMPK/SIRT1 signaling pathway (e.g., SIRT1, phosphorylated AMPK) are measured relative to a loading control like β-actin.[3]
-
In Vivo Study: Amelioration of Nonalcoholic Steatohepatitis in Mice
-
Animal Model:
-
A methionine/choline-deficient diet is used to induce NASH in C57BL/6 mice.[1]
-
-
This compound Administration:
-
Mice with induced NASH are given 10 mg/kg of this compound via intraperitoneal injection.[1]
-
-
Histological Analysis:
-
Liver tissues are collected and processed for histological examination to assess changes in lipid vacuole size and number, liver fibrosis, and inflammation.
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its effects on lipid metabolism primarily through the activation of the AMPK/SIRT1 signaling pathway.[3] This pathway is a central regulator of cellular energy homeostasis.[3]
Caption: this compound activates the AMPK/SIRT1 pathway to regulate lipid metabolism.
Activation of SIRT1 and subsequent phosphorylation of AMPK by this compound leads to a cascade of downstream effects. It decreases the phosphorylation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing this process.[1] Furthermore, it suppresses the production of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS), key regulators of lipogenesis.[1] Concurrently, this compound promotes lipolysis and fatty acid β-oxidation by increasing the activity of adipose triglyceride lipase (ATGL) and carnitine palmitoyltransferase 1 (CPT1), respectively.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical workflow for studying this compound's effects in vitro and in vivo.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the context of metabolic diseases like NASH. Its well-defined mechanism of action, centered on the AMPK/SIRT1 signaling pathway, provides a solid foundation for further investigation and development. Future research should focus on optimizing delivery systems to enhance bioavailability, conducting comprehensive preclinical toxicology studies, and ultimately, designing well-controlled clinical trials to validate its efficacy and safety in human populations. The continued exploration of this compound and other bioactive compounds from traditional Chinese medicine holds great promise for the discovery of novel therapeutics for a range of complex diseases.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Gypenoside XIII: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XIII, a dammarane-type triterpenoid saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the compound's biological activities, with a particular focus on its inhibitory effects on critical cellular signaling pathways implicated in cancer progression. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Gynostemma pentaphyllum, colloquially known as Jiaogulan, has a long history of use in traditional medicine for treating a variety of ailments. The primary bioactive constituents of this plant are a diverse group of saponins known as gypenosides. Among these, this compound has emerged as a compound of particular interest due to its potential therapeutic properties. This guide focuses on the technical aspects of this compound, from its initial discovery to its isolation and the characterization of its biological functions.
Discovery and Physicochemical Properties
This compound is identified by the CAS number 80325-22-0 and possesses the molecular formula C₄₁H₇₀O₁₂ with a molecular weight of 754.99 g/mol . It is classified as a triterpenoid saponin belonging to the dammarane family. Commercially available this compound typically has a purity of 95% to 99%.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 80325-22-0 |
| Molecular Formula | C₄₁H₇₀O₁₂ |
| Molecular Weight | 754.99 g/mol |
| Purity | 95% - 99% |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, methanol, DMSO, and pyridine |
Experimental Protocols: Isolation and Purification of this compound
Extraction of Total Gypenosides
A common method for the initial extraction of gypenosides from the dried and powdered plant material involves solvent extraction.
Protocol 1: Ethanol Reflux Extraction
-
Maceration: The dried and crushed aerial parts of Gynostemma pentaphyllum are soaked in 65-75% ethanol.
-
Reflux Extraction: The mixture is heated under reflux for a defined period, typically 2-3 hours, to facilitate the extraction of saponins. This process is often repeated multiple times to maximize yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude extract.
Purification of this compound
The crude extract, containing a mixture of gypenosides and other phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.
Protocol 2: Chromatographic Purification
-
Macroporous Resin Column Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column (e.g., Amberlite XAD-7). The column is first washed with water to remove polar impurities. The gypenosides are then eluted with a stepwise gradient of ethanol in water.
-
Silica Gel Column Chromatography: Fractions enriched with gypenosides are further purified using silica gel column chromatography. Elution is typically performed with a solvent system such as a chloroform-methanol gradient.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using reversed-phase preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water. Fractions are collected and monitored by analytical HPLC or TLC to identify and pool those containing pure this compound.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural elucidation of this compound. While a complete, publicly available dataset specifically for this compound is elusive, the general spectral characteristics of dammarane-type saponins provide a framework for its identification. The ¹H NMR spectrum would reveal signals for the methyl groups, olefinic protons, and the sugar moieties. The ¹³C NMR spectrum would provide characteristic signals for the triterpenoid backbone and the attached sugar units.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The fragmentation pattern of gypenosides typically involves the sequential loss of sugar residues from the aglycone core. This information is crucial for confirming the identity and structure of the isolated compound.
Biological Activity and Signaling Pathways
Gypenosides, as a class of compounds, have been shown to exert a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1] Recent studies have highlighted the role of gypenosides in modulating key cellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Studies have demonstrated that gypenosides can inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, including gastric and bladder cancer.[2][3] This inhibition leads to decreased cell viability and the induction of apoptosis.
Anticancer Effects
The inhibitory effect of gypenosides on the PI3K/Akt/mTOR pathway contributes to their observed anticancer properties. In vitro studies have shown that treatment with gypenosides leads to a dose-dependent decrease in the viability of cancer cells and an increase in apoptosis.
Table 2: Effect of Gypenosides on Gastric Cancer Cell Viability
| Cell Line | Concentration (µg/mL) | Viability (%) |
| HGC-27 | 0 | 100 |
| 25 | ~75 | |
| 50 | < 50 | |
| 100 | ~25 | |
| SGC-7901 | 0 | 100 |
| 50 | ~75 | |
| 100 | < 50 | |
| 200 | ~25 | |
| Data adapted from a study on the effects of a gypenoside mixture on gastric cancer cells.[4] |
Table 3: Effect of Gypenosides on Apoptosis in Gastric Cancer Cells
| Cell Line | Concentration (µg/mL) | Apoptotic Cells (%) |
| HGC-27 | 0 | ~5 |
| 25 | ~15 | |
| 50 | ~30 | |
| SGC-7901 | 0 | ~5 |
| 50 | ~10 | |
| 100 | ~20 | |
| Data adapted from a study on the effects of a gypenoside mixture on gastric cancer cells.[4] |
Table 4: Effect of Gypenosides on PI3K/Akt/mTOR Pathway Protein Expression in Bladder Cancer Cells
| Cell Line | Treatment | p-PI3K (relative expression) | p-Akt (relative expression) | p-mTOR (relative expression) |
| T24 | Control | 1.0 | 1.0 | 1.0 |
| Gypenosides | ~0.4 | ~0.5 | ~0.6 | |
| 5637 | Control | 1.0 | 1.0 | 1.0 |
| Gypenosides | ~0.5 | ~0.6 | ~0.7 | |
| Data adapted from a study on the effects of a gypenoside mixture on bladder cancer cells.[2] |
Conclusion and Future Directions
This compound is a promising bioactive compound from Gynostemma pentaphyllum with demonstrated potential for therapeutic applications, particularly in the field of oncology. Its ability to inhibit the PI3K/Akt/mTOR signaling pathway underscores its potential as a lead compound for the development of novel anticancer agents. However, further research is imperative to fully elucidate its pharmacological profile. Specifically, the development of a standardized, high-yield isolation protocol for this compound is crucial for advancing its study. Comprehensive spectroscopic data, including detailed 1D and 2D NMR and high-resolution mass spectrometry, are required for its unambiguous characterization. Moreover, future investigations should focus on the specific effects of purified this compound in various preclinical models to validate its therapeutic efficacy and to delineate its precise mechanism of action. Such studies will be instrumental in translating the therapeutic potential of this compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
Gypenoside XIII: A Dammarane-Type Triterpenoid Saponin with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gypenoside XIII is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herb belonging to the Cucurbitaceae family.[1][2][3] Also known as "Southern Ginseng," Gynostemma pentaphyllum has a long history of use in traditional medicine, particularly in East Asian countries.[1][4] Gypenosides, the primary bioactive constituents of this plant, are structurally similar to the ginsenosides found in Panax ginseng, suggesting comparable pharmacological activities.[1][3] this compound, specifically, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, cardioprotective, neuroprotective, and anti-cancer effects.[1][5][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, mechanisms of action, and relevant experimental data and protocols to support further research and development.
Chemical Properties and Classification
This compound is classified as a dammarane-type triterpenoid saponin.[1][8][9] The core structure is a tetracyclic triterpene skeleton known as dammarane. To date, over 250 individual saponins with this skeleton have been isolated from G. pentaphyllum.[8]
| Property | Value | Reference |
| Compound Name | This compound | [2][5][7][10] |
| Synonyms | Ginsenoside Mx; Gynosaponin M | [11] |
| CAS Number | 80325-22-0 | [5][7][10][11] |
| Molecular Formula | C₄₁H₇₀O₁₂ | [5][7][10][11] |
| Molecular Weight | 754.99 g/mol | [5][7][10][11] |
| Botanical Source | Gynostemma pentaphyllum (Thunb.) Makino | [3][5][11] |
| Compound Type | Triterpenoid Saponin (Dammarane-type) | [1][3][11] |
| Purity | Typically available at 95% - 99% | [11] |
| Storage | Store at 4°C protected from light. For long-term storage, refrigeration or freezing is recommended. Stock solutions should be used within 1 month at -20°C or 6 months at -80°C. | [5][11] |
| Solubility | Soluble in ethanol (50 mg/mL with ultrasonic assistance). | [5] |
Biological Activities and Therapeutic Potential
This compound and the broader class of gypenosides exhibit a wide range of pharmacological activities, positioning them as promising candidates for therapeutic development.
-
Hypolipidemic and Anti-Steatohepatitis Activity : this compound effectively suppresses lipid accumulation and peroxidation in fatty liver cells.[2] It has been shown to inhibit hepatocyte lipogenesis, block fatty acid absorption, and accelerate triglyceride breakdown, thereby improving hepatic lipid metabolism.[1] In animal models, this compound attenuates non-alcoholic steatohepatitis (NASH) by reducing liver fibrosis, inflammation, and the size and number of lipid vacuoles.[2]
-
Anti-Cancer Activity : Gypenosides, as a class, have demonstrated anti-cancer effects across various cancer types, including gastric, lung, breast, renal, and leukemia.[12][13][14] The primary mechanisms involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and causing cell cycle arrest.[12][13][15] Specifically, gypenosides can modulate the expression of apoptosis-related proteins like Bax and Bcl-2, promote the release of cytochrome c, and generate reactive oxygen species (ROS) to induce cancer cell death.[12][15]
-
Cardioprotective Effects : Gypenosides are recognized for their role in preventing and treating cardiovascular diseases.[1][5][7] They contribute to cardioprotection by modulating lipid metabolism, reducing inflammation, enhancing endothelial function, and preventing atherosclerosis.[1][16] Studies show that gypenosides can reduce myocardial damage and alleviate cardiac dysfunction.[17]
-
Neuroprotective Effects : Preclinical studies have highlighted the neuroprotective properties of gypenosides in models of Parkinson's disease, Alzheimer's disease, stroke, and optic neuritis.[4] They can ameliorate memory deficits, restore dopamine levels, and protect neural cells from hypoxia-induced damage.[1] The underlying mechanisms often involve the modulation of key signaling pathways like NF-κB, Nrf2, AKT, and ERK1/2.[4]
-
Anti-inflammatory Activity : Gypenosides exhibit significant anti-inflammatory effects.[1] They can suppress the production of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α.[1] This activity is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][18]
Mechanisms of Action and Signaling Pathways
This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.
AMPK/SIRT1 Pathway in Lipid Metabolism
In hepatocytes, this compound regulates lipid metabolism primarily through the activation of the AMPK/SIRT1 pathway. This activation leads to a cascade of downstream effects that collectively reduce lipid accumulation.
PI3K/Akt/mTOR Pathway in Cancer
A common mechanism for the anti-cancer effects of gypenosides is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][13] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its constitutive activation is observed in many cancers.[6] By inhibiting this pathway, gypenosides can effectively induce apoptosis in cancer cells.
References
- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. New dammarane-type triterpenoid saponins from Gynostemma pentaphyllum and their Sirt1 agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. CAS 80325-22-0 | this compound [phytopurify.com]
- 12. An experimental study on the antileukemia effects of gypenosides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 15. dovepress.com [dovepress.com]
- 16. Anti-inflammatory, cardioprotective effect of gypenoside against isoproterenol-induced cardiac remodeling in rats via alteration of inflammation and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XIII: A Deep Dive into its Role in the Regulation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in the context of metabolic disorders such as non-alcoholic steatohepatitis (NASH). Through a detailed examination of in vitro and in vivo studies, this document elucidates the compound's effects on lipogenesis, lipolysis, and fatty acid β-oxidation, with a focus on its modulation of the SIRT1/AMPK and SREBP-1c signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic diseases.
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders characterized by excessive hepatic fat accumulation, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves dysregulated lipid metabolism, insulin resistance, and inflammation. Current therapeutic options are limited, highlighting the urgent need for novel and effective treatments.
Gypenosides, the major bioactive constituents of Gynostemma pentaphyllum, have garnered significant attention for their diverse pharmacological activities. Among them, this compound has been identified as a potent regulator of lipid metabolism. This guide synthesizes the current scientific knowledge on this compound, detailing its mechanism of action and presenting key experimental data and protocols.
In Vitro Efficacy of this compound in Hepatocytes
In vitro studies utilizing the human hepatoma cell line, HepG2, have been instrumental in delineating the cellular effects of this compound on lipid metabolism. A common model involves the induction of cellular steatosis by exposure to oleic acid, mimicking the lipid overload observed in NAFLD.
Attenuation of Lipid Accumulation
This compound has been shown to effectively suppress lipid accumulation in oleic acid-induced fatty liver cells.[1][2] Treatment with this compound leads to a concentration-dependent reduction in intracellular lipid droplets.[1][2]
Table 1: Effect of this compound on Lipid Accumulation in Oleic Acid-Induced HepG2 Cells
| Treatment Group | This compound Concentration (µM) | Outcome | Reference |
| Control | 0 | Baseline lipid levels | [1][2] |
| Oleic Acid (OA) | 0 | Significant increase in lipid accumulation | [1][2] |
| OA + this compound | 5 | Reduction in lipid accumulation | [1][2] |
| OA + this compound | 10 | Further reduction in lipid accumulation | [1][2] |
| OA + this compound | 20 | Significant reduction in lipid accumulation | [1][2] |
Regulation of Lipogenesis, Lipolysis, and Fatty Acid β-Oxidation
This compound modulates the expression of key proteins involved in the synthesis, breakdown, and oxidation of fatty acids.[1][2]
Table 2: Effect of this compound on Key Lipid Metabolism Proteins in Oleic Acid-Induced HepG2 Cells
| Protein Target | Pathway | This compound Concentration (µM) | Effect | Reference |
| SREBP-1c | Lipogenesis | 5, 10, 20 | Concentration-dependent decrease in expression | [1][2] |
| FAS | Lipogenesis | 5, 10, 20 | Concentration-dependent decrease in expression | [1][2] |
| ATGL | Lipolysis | 20 | Increased expression | [1] |
| CPT-1 | Fatty Acid β-Oxidation | 20 | Increased expression | [1] |
| CPT-2 | Fatty Acid β-Oxidation | 20 | Increased expression | [1] |
Modulation of the SIRT1/AMPK Signaling Pathway
The therapeutic effects of this compound on lipid metabolism are, in part, mediated by the activation of the SIRT1/AMPK signaling pathway.[1][2] Sirtuin 1 (SIRT1) is a protein deacetylase that can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1]
Table 3: Effect of this compound on the SIRT1/AMPK Pathway in Oleic Acid-Induced HepG2 Cells
| Protein Target | This compound Concentration (µM) | Effect | Reference |
| SIRT1 | 20 | Increased expression | [1] |
| p-AMPK | 20 | Increased phosphorylation | [1] |
| p-ACC | 20 | Increased phosphorylation (inactivation) | [1] |
In Vivo Efficacy of this compound in a NASH Mouse Model
The therapeutic potential of this compound has been further investigated in a preclinical model of NASH induced by a methionine- and choline-deficient (MCD) diet in C57BL/6 mice.[1]
Amelioration of Liver Injury and Steatosis
Intraperitoneal administration of this compound (10 mg/kg) in MCD diet-fed mice resulted in a significant improvement in liver histology.[1] Specifically, this compound treatment led to a reduction in the size and number of lipid vacuoles, indicating a decrease in hepatic steatosis.[1] Furthermore, the treatment attenuated liver fibrosis and inflammation.[1]
Table 4: Effect of this compound on Liver Histology in MCD Diet-Induced NASH Mice
| Treatment Group | This compound Dosage | Key Histological Findings | Reference |
| Control (Chow Diet) | - | Normal liver architecture | [1] |
| MCD Diet | - | Severe steatosis, inflammation, fibrosis | [1] |
| MCD Diet + this compound | 10 mg/kg | Reduced lipid vacuole size and number, decreased fibrosis and inflammation | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound Signaling Pathway in Lipid Metabolism.
Caption: Experimental Workflow for Investigating this compound.
Experimental Protocols
In Vitro Model of Hepatocyte Steatosis
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Steatosis: To induce steatosis, HepG2 cells are treated with 0.5 mM oleic acid complexed with fatty acid-free bovine serum albumin (BSA) for 24 hours.[1]
-
This compound Treatment: Following the induction of steatosis, cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for an additional 24 hours.[1]
-
Lipid Accumulation Staining: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining or BODIPY 493/503 fluorescent staining.[1][2]
In Vivo Model of NASH
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used for the study.
-
Induction of NASH: NASH is induced by feeding the mice a methionine- and choline-deficient (MCD) diet for a specified period (e.g., 4-8 weeks). A control group is fed a standard chow diet.[1]
-
This compound Administration: The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg body weight) dissolved in a suitable vehicle. The control and MCD groups receive vehicle injections.[1]
-
Histological Analysis: At the end of the treatment period, livers are harvested, fixed in 10% formalin, and embedded in paraffin. Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis assessment.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from HepG2 cells or liver tissues using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., SREBP-1c, FAS, p-AMPK, AMPK, SIRT1, ATGL, CPT-1, CPT-2, β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the management of NAFLD and NASH. Its multifaceted mechanism of action, which includes the suppression of lipogenesis via inhibition of the SREBP-1c pathway and the promotion of fatty acid oxidation through the activation of the SIRT1/AMPK pathway, positions it as a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its role in regulating lipid metabolism.
References
Gypenoside XIII: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XIII, a triterpenoid saponin isolated from the plant Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. Gypenosides, as a class of compounds, are recognized for a wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant and anti-inflammatory properties, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While specific quantitative data for this compound is limited in the current literature, this guide consolidates available information on gypenosides to provide a valuable resource for ongoing and future research.
Antioxidant Properties of Gypenosides
The antioxidant capacity of gypenosides has been evaluated through various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, a key mechanism in mitigating oxidative stress-related cellular damage.
Quantitative Antioxidant Data
A notable gap in the current research is the lack of specific IC50 values for the antioxidant activity of this compound. The following table summarizes the available data for total gypenoside extracts, which provides a valuable reference for the potential potency of individual gypenosides like this compound.
| Antioxidant Assay | Test Substance | IC50 Value | Reference |
| DPPH Radical Scavenging | Total Gypenosides | Data not available | |
| ABTS Radical Scavenging | Total Gypenosides | Data not available |
Note: The absence of specific data for this compound highlights a critical area for future research to elucidate its individual contribution to the overall antioxidant activity of Gynostemma pentaphyllum extracts.
Experimental Protocols for Antioxidant Assays
This spectrophotometric assay is widely used to assess the free radical scavenging capacity of antioxidant compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add varying concentrations of the this compound solution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
This assay is another common method for determining the antioxidant capacity of natural products.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add varying concentrations of the this compound solution to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Ascorbic acid or Trolox is used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Properties of this compound
Gypenosides have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
| Inflammatory Mediator | Cell Line | Inducer | Test Substance | IC50 Value / % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Total Gypenosides | 3.1 ± 0.4 µg/mL | [2] |
| IL-6 | RAW 264.7 Macrophages | LPS | Total Gypenosides | Dose-dependent reduction | [3] |
| TNF-α | RAW 264.7 Macrophages | LPS | Total Gypenosides | Dose-dependent reduction | [3] |
| COX-2 | RAW 264.7 Macrophages | LPS | Total Gypenosides | Dose-dependent reduction | [3] |
Note: The potent inhibition of nitric oxide production by the total gypenoside extract suggests that individual components, including this compound, likely contribute to this anti-inflammatory activity. Further studies are warranted to quantify the specific effects of this compound.
Experimental Protocols for Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with LPS. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is then determined.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.
Protocol:
-
Culture RAW 264.7 cells and treat them with this compound and LPS as described in the NO inhibition assay.
-
Collect the cell culture supernatant.
-
Use a commercially available ELISA kit for the specific cytokine (e.g., mouse IL-6 or TNF-α).
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathways Modulated by Gypenosides
The anti-inflammatory effects of gypenosides are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Gypenosides have been shown to inhibit the activation of this pathway.[3][4]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. Gypenosides have been demonstrated to suppress the activation of key MAPKs such as ERK, JNK, and p38.[4][5]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the antioxidant and anti-inflammatory properties of this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that gypenosides, as a class of compounds, possess significant antioxidant and anti-inflammatory properties. These effects are mediated through the scavenging of free radicals and the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. While direct quantitative data for this compound is currently scarce, the potent activity of total gypenoside extracts indicates that this compound is a promising candidate for further investigation.
Future research should focus on:
-
Quantitative analysis: Determining the specific IC50 values of this compound in various antioxidant and anti-inflammatory assays.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of oxidative stress and inflammation.
-
Mechanism of action: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Structure-activity relationship studies: Investigating how the chemical structure of this compound contributes to its biological activity.
A deeper understanding of the pharmacological properties of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel antioxidant and anti-inflammatory drugs.
References
- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenoside inhibits RANKL-induced osteoclastogenesis by regulating NF-κB, AKT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Gypenosides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the neuroprotective effects of gypenosides, the primary bioactive compounds derived from the plant Gynostemma pentaphyllum. Gypenosides have demonstrated significant therapeutic potential in preclinical studies for a range of neuropsychiatric and neurodegenerative disorders.[1][2] This document provides a comprehensive overview of the quantitative data from key research, detailed experimental protocols, and a visual representation of the core signaling pathways involved in the neuroprotective mechanisms of gypenosides.
Core Mechanisms of Neuroprotection
Gypenosides exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] Preclinical investigations, predominantly in vitro and in animal models, have shown that gypenosides can modulate crucial signaling pathways, including NF-κB, Nrf2, PI3K/Akt, and MAPK/ERK, to protect neurons from damage and promote their survival.[1] These compounds have shown promise in models of Parkinson's disease, Alzheimer's disease, cerebral ischemia (stroke), and neuroinflammation.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on the neuroprotective effects of gypenosides across various models of neurological disorders.
Table 1: Effects of Gypenosides in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | Model/Treatment | Dosage | Result | Reference |
| Behavioral Outcomes | ||||
| Habit Learning (Retention Latency Time) | MPTP-lesioned mice + L-DOPA (25 mg/kg) | 50 mg/kg GPS | Increased to 76.2 s | [4] |
| Spatial Memory (% Increase in Transfer Latency) | MPTP-lesioned mice | 50 mg/kg GPS | Decreased to 131.5% of control | [4] |
| Spatial Memory (% Increase in Transfer Latency) | MPTP-lesioned mice + L-DOPA (10 mg/kg) | 50 mg/kg GPS | Further decreased to 123.1% of control | [4] |
| Biochemical Markers | ||||
| TH-immunopositive Cells (% of control) | MPTP-lesioned mice | 50 mg/kg GPS | Increased from 48.5% to 76.3% | [4] |
| Dopamine Levels in Striatum (% of control) | MPTP-lesioned mice | 50 mg/kg GPS | Increased from 52.1% to 66.3% | [4] |
| Dopamine Levels in Striatum (% of control) | MPTP-lesioned mice + L-DOPA (10 mg/kg) | 50 mg/kg GPS | Further increased to 76.1% | [4] |
GPS: Gypenosides; L-DOPA: Levodopa; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH: Tyrosine Hydroxylase.
Table 2: Effects of Gypenosides in a Rat Model of Neuroinflammation (LPS-induced)
| Parameter | Model/Treatment | Dosage | Result | Reference |
| Behavioral Outcomes | ||||
| Body Weight | LPS-treated rats | 50 mg/kg GPS | Significant inhibition of weight loss | [5] |
| Body Weight | LPS-treated rats | 100 mg/kg GPS | Significant inhibition of weight loss | [5] |
| Biochemical Markers | ||||
| TNF-α Concentration in Hippocampus (% of control) | LPS-treated rats | Not specified | Increased to 208.06% | [5] |
| COX-2 Concentration in Hippocampus (% of control) | LPS-treated rats | Not specified | Increased to 280.87% | [5] |
| Proinflammatory Mediators (IL-1β, IL-6, NF-κB) | LPS-treated rats | 25, 50, 100 mg/kg GPS | Significant decrease | [6] |
| mRNA Levels (iNOS, TLR4) | LPS-treated rats | 25, 50, 100 mg/kg GPS | Reduced levels | [6] |
| mRNA Levels (BDNF) | LPS-treated rats | 25, 50, 100 mg/kg GPS | Increased levels | [6] |
GPS: Gypenosides; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; COX-2: Cyclooxygenase-2; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; NF-κB: Nuclear Factor-kappa B; iNOS: Inducible Nitric Oxide Synthase; TLR4: Toll-like Receptor 4; BDNF: Brain-Derived Neurotrophic Factor.
Table 3: Effects of Gypenosides in a Rat Model of Stroke (MCAO)
| Parameter | Model/Treatment | Dosage | Result | Reference |
| Neurological Function | ||||
| Neurological Function Scores | MCAO model rats | Gypenoside XLIX | Significant improvement | [7] |
| Brain Injury Markers | ||||
| Cerebral Infarction Volume | MCAO model rats | Gypenoside XLIX | Significant reduction | [7] |
| Brain Edema Rate | MCAO model rats | Gypenoside XLIX | Significant reduction | [7] |
| Mitochondrial Membrane Potential | MCAO model rats | Gypenoside XLIX | Significant improvement | [7] |
| Brain Cell Degeneration (TUNEL staining) | MCAO model rats | Gypenoside XLIX | Significant reduction | [7] |
MCAO: Middle Cerebral Artery Occlusion.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in research on the neuroprotective effects of gypenosides.
In Vitro Neuronal Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the protective effects of compounds against neurotoxicity in neuronal cell lines like SH-SY5Y or HT22.
-
Cell Plating: Seed differentiated neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Treatment:
-
Pre-treat cells with varying concentrations of gypenosides for a specified duration (e.g., 24 hours).
-
Introduce the neurotoxic agent (e.g., glutamate, MPP+, Aβ oligomers) to the wells, with or without gypenosides, and incubate for another 24 hours.
-
-
MTT Incubation: Add 50 µL of MTT reagent (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Quantify the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells.
In Vivo Parkinson's Disease Model (MPTP-induced)
This protocol describes the induction of Parkinson's-like pathology in mice and subsequent treatment with gypenosides.
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days via intraperitoneal injection to induce lesions in the substantia nigra.[4][9]
-
Gypenoside Treatment:
-
Behavioral Testing:
-
Passive Avoidance Test: To assess habit learning memory.
-
Elevated Plus-Maze Test: To evaluate spatial memory.
-
-
Biochemical and Histological Analysis:
-
Following behavioral tests, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
HPLC: Measure dopamine and its metabolite levels in the striatum.
-
Western Blot: Analyze the expression of proteins related to neuroprotection and neurodegeneration (e.g., NMDA receptors, ERK1/2, CREB).[10]
-
In Vivo Neuroinflammation Model (LPS-induced)
This protocol outlines the induction of neuroinflammation in rats and the evaluation of the anti-inflammatory effects of gypenosides.
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
LPS Administration: Induce neuroinflammation by injecting lipopolysaccharide (LPS) into the lateral ventricle of the brain.[6]
-
Gypenoside Treatment: Administer gypenosides orally at various doses (e.g., 25, 50, and 100 mg/kg) daily for 21 consecutive days.[6]
-
Behavioral Testing:
-
Biochemical Analysis:
-
Collect brain tissue (specifically the hippocampus) after the treatment period.
-
ELISA: Measure the levels of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5]
-
Western Blot: Analyze the expression of proteins in inflammatory signaling pathways (e.g., NF-κB, iNOS, TLR4).
-
RT-PCR: Quantify the mRNA levels of inflammatory mediators and neurotrophic factors like BDNF.[6]
-
In Vivo Stroke Model (MCAO)
This protocol details the induction of focal cerebral ischemia in rodents to model stroke and assess the neuroprotective effects of gypenosides.
-
Animal Model: Use adult male rats or mice.
-
MCAO Surgery:
-
Gypenoside Treatment: Administer gypenosides (e.g., Gypenoside XLIX) intravenously or orally before or after the MCAO procedure.
-
Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO using a standardized neurological severity score (NSS).[12]
-
Infarct Volume Measurement:
-
At the end of the experiment, sacrifice the animals and section the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Histological and Molecular Analysis:
-
TUNEL Staining: To detect and quantify apoptotic cells in the ischemic brain tissue.[7]
-
Immunohistochemistry/Western Blot: To analyze markers of inflammation, oxidative stress, and apoptosis.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by gypenosides in their neuroprotective roles.
Conclusion
The preclinical evidence strongly supports the neuroprotective potential of gypenosides across a range of neurological disorders. Their multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes them a promising area for further research and drug development. While the current data is primarily from in vitro and animal studies, the consistent and significant neuroprotective effects observed warrant progression to clinical trials to evaluate their efficacy and safety in humans. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating and harnessing the therapeutic potential of gypenosides for neurological health.
References
- 1. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rd in Experimental Stroke: Superior Neuroprotective Efficacy with a Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenosides ameliorate memory deficits in MPTP-lesioned mouse model of Parkinson’s disease treated with L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenosides attenuate lipopolysaccharide-induced neuroinflammation and anxiety-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenosides Attenuate Lipopolysaccharide-Induced Neuroinflammation and Memory Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gypenosides ameliorate memory deficits in MPTP-lesioned mouse model of Parkinson's disease treated with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gypenosides Attenuate Lipopolysaccharide-Induced Neuroinflammation and Memory Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en-journal.org [en-journal.org]
- 13. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XIII: A Novel Regulator of Hepatocyte Lipogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound for addressing non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] This technical guide synthesizes the current understanding of this compound's effects on hepatocyte lipogenesis, providing researchers and drug development professionals with a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols.
Core Findings: this compound Attenuates Hepatic Steatosis
This compound has been demonstrated to effectively suppress lipid accumulation in hepatocytes.[1][3] In a cellular model of fatty liver disease using oleic acid-induced HepG2 cells, treatment with this compound led to a significant reduction in intracellular lipid droplets.[1][3] Furthermore, in a mouse model of NASH induced by a methionine/choline-deficient diet, this compound administration resulted in a notable decrease in the size and number of lipid vacuoles within liver tissue, alongside reductions in liver fibrosis and inflammation.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on lipogenesis-related protein expression in oleic acid-induced HepG2 hepatocytes.
| Target Protein | This compound Concentration (µM) | Outcome |
| SREBP-1c | 0, 5, 10, 20 | Concentration-dependent decrease in expression.[1][5] |
| FAS | 0, 5, 10, 20 | Concentration-dependent decrease in expression.[1][5] |
| Phosphorylated ACC | 0, 5, 10, 20 | Concentration-dependent increase in phosphorylation.[1] |
| SIRT1 | 0, 5, 10, 20 | Significant increase in expression.[1][6] |
| Phosphorylated AMPK | 0, 5, 10, 20 | Significant increase in phosphorylation.[1][6] |
Signaling Pathway of this compound in Hepatocytes
This compound exerts its anti-lipogenic effects through the modulation of the SIRT1/AMPK signaling pathway.[1] By upregulating SIRT1 and promoting the phosphorylation of AMPK, this compound initiates a cascade that leads to the phosphorylation and subsequent inhibition of ACC (Acetyl-CoA Carboxylase).[1] This, in turn, suppresses the expression of key lipogenic transcription factors, including SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) and its downstream target, FAS (Fatty Acid Synthase), ultimately leading to a reduction in fatty acid synthesis.[1][7]
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on hepatocyte lipogenesis.
In Vitro Fatty Liver Cell Model
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Steatosis: To induce a fatty liver phenotype, HepG2 cells are treated with 0.5 mM oleic acid for 24 hours.[1]
-
This compound Treatment: Following the induction of steatosis, the cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for an additional 24 hours to assess its effects on lipid accumulation and related signaling pathways.[1]
Oil Red O Staining for Lipid Accumulation
-
Cell Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 30 minutes.
-
Staining: The fixed cells are washed with 60% isopropanol and then stained with a freshly prepared Oil Red O working solution for 1 hour at room temperature.
-
Visualization: The cells are washed with distilled water to remove excess stain, and the intracellular lipid droplets, stained red, are visualized and photographed using a light microscope.[1]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from the treated HepG2 cells using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated overnight at 4°C with primary antibodies against SREBP-1c, FAS, p-AMPK, AMPK, p-ACC, ACC, SIRT1, and β-actin.[1]
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the effects of this compound on hepatocyte lipogenesis.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the management of NAFLD and NASH by effectively inhibiting hepatocyte lipogenesis. Its mechanism of action, centered on the activation of the SIRT1/AMPK signaling pathway, presents a clear target for further investigation and drug development. The experimental protocols and findings presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other novel compounds for the treatment of metabolic liver diseases.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FAS and SREBP-1c Inhibition via AMPK Activation in HepG2 Cells by Biovip, Tox-off, and Traphanoside GO1 from Glinus oppositifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Nature's Remedy: A Technical Guide to the Fundamental Structure of Cucurbitane Saponins with a Focus on Gypenoside XIII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental structure of cucurbitane saponins, a class of triterpenoid glycosides with significant pharmacological potential. With a specific focus on Gypenoside XIII, this document delves into its core chemical architecture, physicochemical properties, and the methodologies employed for its study. Furthermore, it elucidates the biosynthetic origins of these complex molecules and touches upon the signaling pathways they modulate, offering a comprehensive resource for professionals in the field of natural product chemistry and drug discovery.
The Cucurbitane Core: A Tetracyclic Triterpenoid Framework
Cucurbitane saponins are characterized by their aglycone, which is based on the cucurbitane skeleton, a tetracyclic triterpenoid structure. This foundational framework consists of a 30-carbon backbone arranged in a four-ring system. A key distinguishing feature of the cucurbitane-type triterpenoids is the presence of a side chain at C-17. Variations in the oxidation and substitution patterns of this core structure, as well as the nature and attachment points of sugar moieties, give rise to the vast diversity observed within this class of compounds[1][2].
This compound, a prominent member of this family, is a dammarane-type triterpene saponin isolated from the plant Gynostemma pentaphyllum[3][4][5]. Its fundamental structure consists of the cucurbitane aglycone linked to sugar residues.
Physicochemical and Structural Data of this compound
The precise chemical identity and properties of this compound have been established through various analytical techniques. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄₁H₇₀O₁₂ | [6] |
| Molecular Weight | 754.999 g/mol | [6][7] |
| CAS Number | 80325-22-0 | [3][6] |
| Purity | 95%~99% | [6] |
| Synonyms | Ginsenoside Mx; Gynosaponin M | [6] |
| Botanical Source | Gynostemma pentaphyllum (Thunb.) Makino | [6] |
| Compound Type | Triterpenoids | [6] |
Biosynthesis of the Cucurbitane Skeleton
The intricate structure of cucurbitane saponins is a product of a complex biosynthetic pathway within the plant. This process begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids[8][9]. The resulting tetracyclic structure then undergoes a series of enzymatic modifications, including oxidation, hydroxylation, and glycosylation, to yield the diverse array of cucurbitane saponins[8][10][11]. The enzymes responsible for these transformations, primarily from the cytochrome P450 and UDP-glycosyltransferase families, play a crucial role in determining the final structure and, consequently, the biological activity of the molecule[9][10].
Experimental Protocols for Isolation and Characterization
The isolation and structural elucidation of this compound and other cucurbitane saponins require a multi-step approach involving extraction, purification, and spectroscopic analysis.
Extraction and Purification
A general workflow for the extraction and purification of gypenosides from Gynostemma pentaphyllum is outlined below. The process typically begins with solvent extraction of the plant material, followed by chromatographic separation to isolate the individual saponins[12].
Protocol:
-
Extraction: The dried and powdered plant material of Gynostemma pentaphyllum is extracted with ethanol. This can be performed using methods such as reflux or soxhlet extraction[12].
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to remove the solvent.
-
Macroporous Resin Chromatography: The concentrated extract is then subjected to macroporous resin column chromatography. The column is first washed with water to remove polar impurities, followed by elution with increasing concentrations of ethanol to release the saponins[12].
-
Fractionation: The ethanol eluate is collected in fractions.
-
Purification: The fractions containing the target gypenosides are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compounds[13].
Structural Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule[6][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms within the molecule, including the structure of the aglycone and the sequence and linkage points of the sugar moieties[6][13][14].
Signaling Pathways Modulated by this compound
Recent research has begun to uncover the molecular mechanisms underlying the pharmacological effects of this compound. One of the key areas of investigation is its role in regulating lipid metabolism. This compound has been shown to inhibit lipogenesis in hepatocytes and improve hepatic lipid metabolism[5]. This is achieved, in part, by modulating the SREBP/ACC/PPAR/LXRα signaling axis, which plays a central role in cholesterol and fatty acid homeostasis[5].
This guide provides a foundational understanding of the structure, properties, and analysis of cucurbitane saponins, with this compound as a key example. Further research into the structure-activity relationships and the precise molecular targets of these fascinating natural products will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 80325-22-0 | this compound [phytopurify.com]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Two new cucurbitane-type triterpenoid saponins from the fruit of Citrullus colocynthis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XIII: A Promising Therapeutic Candidate for Non-Alcoholic Steatohepatitis (NASH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with a significant risk of progression to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has posed considerable challenges to the development of effective pharmacological therapies. Emerging evidence highlights Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, as a potent therapeutic agent for NASH. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of this compound in NASH, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes. In vitro and in vivo studies have demonstrated that this compound effectively ameliorates hepatic steatosis, inflammation, and fibrosis by modulating key signaling pathways involved in lipid metabolism and inflammatory responses, positioning it as a strong candidate for further drug development.
Mechanism of Action: Targeting Core Pathogenic Pathways in NASH
This compound exerts its therapeutic effects in NASH through a multi-pronged mechanism centered on the regulation of lipid metabolism and the suppression of inflammatory and fibrotic processes in the liver. The core of its action lies in the activation of the SIRT1/AMPK signaling pathway, a critical regulator of cellular energy homeostasis.
Regulation of Lipid Metabolism
This compound has been shown to restore lipid homeostasis in hepatocytes by concurrently inhibiting lipogenesis and promoting lipolysis and fatty acid β-oxidation.[1]
-
Inhibition of Lipogenesis: this compound significantly increases the phosphorylation of AMP-activated protein kinase (AMPK) and its upstream activator, Sirtuin 1 (SIRT1).[1] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This leads to a downstream reduction in the expression of key lipogenic transcription factors, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and enzymes like Fatty Acid Synthase (FAS).[1][2] The suppression of SREBP-1c and FAS effectively curtails de novo lipogenesis in hepatocytes, thereby reducing lipid accumulation.[1]
-
Promotion of Lipolysis and Fatty Acid β-Oxidation: this compound enhances the breakdown of triglycerides by upregulating the expression of Adipose Triglyceride Lipase (ATGL).[1][2] Furthermore, it promotes the transport of fatty acids into the mitochondria for oxidation by increasing the expression of Carnitine Palmitoyltransferase 1 (CPT-1) and Carnitine Palmitoyltransferase 2 (CPT-2).[1] This dual action of increasing lipolysis and fatty acid oxidation helps to clear accumulated lipids from the liver cells.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of NASH progression. This compound demonstrates significant anti-inflammatory properties in the liver. In a mouse model of NASH, treatment with this compound led to a marked reduction in the infiltration of macrophages, as evidenced by decreased F4/80 expression.[1] Additionally, it suppressed the expression of pro-inflammatory mediators such as Cyclooxygenase-2 (COX-2) and Interleukin-1β (IL-1β) in liver tissue.[1]
Anti-fibrotic Activity
Liver fibrosis, the excessive accumulation of extracellular matrix, is the most critical determinant of long-term outcomes in NASH. This compound has been shown to effectively attenuate liver fibrosis.[1] In NASH mice, treatment with this compound resulted in a significant reduction in collagen deposition, as observed through Masson's trichrome staining.[1][3] Furthermore, it decreased the expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, which are the primary producers of collagen in the fibrotic liver.[1][3]
Preclinical Data Summary
The therapeutic potential of this compound in NASH is supported by robust preclinical data from both in vitro and in vivo models.
In Vitro Studies in HepG2 Cells
In vitro experiments using human hepatoma HepG2 cells induced with oleic acid to mimic hepatic steatosis have elucidated the cellular mechanisms of this compound.
| Parameter | Model | Treatment Concentrations | Key Findings | Reference |
| Cell Viability | Oleic acid-induced HepG2 cells | 0–20 μM | No significant cytotoxicity observed at concentrations ≤20 μM. | [1][2] |
| Lipid Accumulation | Oleic acid-induced HepG2 cells | 0–20 μM | Dose-dependent reduction in lipid accumulation, confirmed by Oil Red O and BODIPY staining. | [1][2] |
| Lipogenesis Markers (SREBP-1c, FAS) | Oleic acid-induced HepG2 cells | 0–20 μM | Concentration-dependent decrease in the expression of SREBP-1c and FAS. | [1] |
| Lipolysis and β-Oxidation Markers (ATGL, CPT-1, CPT-2) | Oleic acid-induced HepG2 cells | 20 μM | Increased expression of ATGL, CPT-1, and CPT-2. | [1] |
| Signaling Pathway Activation (SIRT1, p-AMPK, p-ACC) | Oleic acid-induced HepG2 cells | 20 μM | Increased expression of SIRT1 and phosphorylation of AMPK and ACC. | [1] |
| Lipid Peroxidation | Oleic acid-induced HepG2 cells | 0–20 μM | Suppressed lipid peroxidation. | [1] |
In Vivo Studies in a NASH Mouse Model
The efficacy of this compound has been validated in a methionine/choline-deficient (MCD) diet-induced mouse model of NASH, which recapitulates the key histological features of the human disease.
| Parameter | Model | Treatment Dose and Duration | Key Findings | Reference |
| Hepatic Steatosis | MCD diet-induced C57BL/6 mice | 10 mg/kg this compound (intraperitoneal injection) for 4 weeks | Decreased number and size of fat vacuoles in the liver. | [1][2] |
| Liver Fibrosis | MCD diet-induced C57BL/6 mice | 10 mg/kg this compound (intraperitoneal injection) for 4 weeks | Reduced liver fibrosis as shown by Masson's trichrome staining and decreased α-SMA expression. | [1] |
| Liver Inflammation | MCD diet-induced C57BL/6 mice | 10 mg/kg this compound (intraperitoneal injection) for 4 weeks | Reduced macrophage accumulation (F4/80) and decreased expression of COX-2 and IL-1β. | [1] |
| Serum Biomarkers | MCD diet-induced C57BL/6 mice | 10 mg/kg this compound (intraperitoneal injection) for 4 weeks | Decreased serum GOT levels. | [2] |
| Body Weight | MCD diet-induced C57BL/6 mice | 10 mg/kg this compound (intraperitoneal injection) for 4 weeks | No significant effect on body weight compared to the MCD group. | [1] |
Experimental Protocols
In Vitro Fatty Liver Cell Model
-
Cell Line: HepG2 human hepatoma cells.[1]
-
Induction of Steatosis: Cells were treated with 0.5 mM oleic acid to induce lipid accumulation.[1][2]
-
This compound Treatment: Fatty liver cells were treated with varying concentrations of this compound (0–20 μM) to evaluate its effects on lipid metabolism.[1][2]
-
Lipid Accumulation Assessment: Lipid droplets were visualized and quantified using Oil Red O staining and BODIPY 493/503 fluorescent staining.[1][2]
-
Protein Expression Analysis: Western blotting was used to measure the protein levels of SREBP-1c, FAS, ATGL, CPT-1, CPT-2, SIRT1, phosphorylated AMPK, and phosphorylated ACC. β-actin was used as a loading control.[1]
In Vivo NASH Mouse Model
-
Induction of NASH: NASH was induced by feeding the mice a methionine/choline-deficient (MCD) diet.[1][2]
-
This compound Administration: Mice were administered 10 mg/kg of this compound via intraperitoneal injection for 4 weeks.[1][2]
-
Histological Analysis: Liver tissues were collected, fixed, and stained with Hematoxylin and Eosin (HE) for general morphology, Masson's trichrome for fibrosis, and Periodic acid-Schiff (PAS) for glycogen.[1][3]
-
Immunohistochemistry: Liver sections were stained for F4/80 (macrophage marker), COX-2, IL-1β, and α-SMA to assess inflammation and fibrosis.[1]
-
Statistical Analysis: Data were analyzed using one-way analysis of variance (ANOVA) followed by Tukey's test. A p-value of < 0.05 was considered statistically significant.[2]
Visualizations
Signaling Pathway of this compound in NASH
Experimental Workflow for In Vivo NASH Study
Conclusion and Future Directions
This compound has emerged as a compelling therapeutic candidate for NASH, addressing the core pathological pillars of the disease: steatosis, inflammation, and fibrosis. Its well-defined mechanism of action, centered on the activation of the SIRT1/AMPK pathway, provides a strong rationale for its development. The preclinical data, both in vitro and in vivo, consistently demonstrate its efficacy in ameliorating the key features of NASH.
Future research should focus on several key areas to advance this compound towards clinical application. These include comprehensive pharmacokinetic and toxicology studies to establish its safety profile and optimal dosing regimen. Furthermore, its efficacy should be evaluated in other preclinical models of NASH that more closely mimic the metabolic syndrome context of the human disease, such as high-fat, high-sugar diet models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into a novel and effective therapy for patients suffering from NASH.
References
Initial investigations into Gypenoside XIII therapeutic potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gypenoside XIII, a dammarane-type triterpene saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, is emerging as a compound of significant interest for its therapeutic potential. Preclinical investigations have highlighted its promising role in the management of metabolic disorders, particularly non-alcoholic steatohepatitis (NASH), as well as indicating broader therapeutic possibilities in oncology and neuroprotection. This technical guide provides a comprehensive overview of the initial investigations into this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in these foundational studies.
Therapeutic Potential and Mechanism of Action
Initial research has primarily focused on the beneficial effects of this compound in metabolic diseases, with growing evidence suggesting its utility in other therapeutic areas.
Metabolic Disease: Non-alcoholic Steatohepatitis (NASH)
This compound has demonstrated significant potential in ameliorating the key pathological features of NASH. In vitro and in vivo studies have shown that it can effectively regulate lipid metabolism, reduce inflammation, and prevent liver fibrosis.[1][2][3]
The primary mechanism of action in the context of NASH involves the activation of the AMPK/SIRT1 signaling pathway .[3] This pathway is a critical regulator of cellular energy homeostasis. By activating AMPK and subsequently SIRT1, this compound initiates a cascade of events that lead to:
-
Reduced Lipogenesis: Inhibition of key enzymes involved in fatty acid synthesis.[2][3]
-
Enhanced Fatty Acid Oxidation: Increased breakdown of fatty acids for energy production.[2][3]
-
Decreased Lipid Accumulation: A measurable reduction in lipid droplets within hepatocytes.[1][4]
-
Suppression of Oxidative Stress: Attenuation of reactive oxygen species (ROS) production, a key driver of liver damage in NASH.[1]
-
Anti-inflammatory Effects: Reduction of pro-inflammatory markers in liver tissue.[1]
-
Anti-fibrotic Activity: Prevention of collagen deposition and reduction of fibrosis markers.[1]
Oncology
While research specifically on this compound in cancer is still in its early stages, the broader class of gypenosides has shown considerable anti-cancer activity. Studies on various gypenosides have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways such as PI3K/Akt/mTOR .[5][6][7] This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth. Gypenosides have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5]
Neuroprotection
The neuroprotective effects of gypenosides are also an area of active investigation. Preclinical studies suggest that gypenosides can protect neurons from various insults and may have therapeutic potential in neurodegenerative diseases and ischemic stroke.[8][9] The mechanisms underlying these effects are thought to involve the modulation of inflammatory and apoptotic pathways. For instance, gypenosides have been shown to alleviate neuroinflammation by inhibiting microglia activation and reducing the production of pro-inflammatory cytokines.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial investigations into this compound and related gypenosides.
| Therapeutic Area | Model System | Parameter | Treatment | Result | Reference |
| Metabolic Disease (NASH) | HepG2 cells (in vitro) | Lipid Accumulation | 0-20 μM this compound | Dose-dependent reduction | [1] |
| HepG2 cells (in vitro) | Lipoperoxidation | 0-20 μM this compound | Dose-dependent reduction | [1] | |
| C57BL/6 Mice (in vivo) | Hepatic Steatosis, Inflammation, Fibrosis | 10 mg/kg this compound (i.p.) | Significant reduction | [2][3] | |
| Oncology (General Gypenosides) | Renal Cancer Cells (769-P) | Cell Viability (IC50) | Gypenoside L | 60 μM | [12] |
| Renal Cancer Cells (ACHN) | Cell Viability (IC50) | Gypenoside L | 70 μM | [12] | |
| Renal Cancer Cells (769-P) | Cell Viability (IC50) | Gypenoside LI | 45 μM | [12] | |
| Renal Cancer Cells (ACHN) | Cell Viability (IC50) | Gypenoside LI | 55 μM | [12] | |
| Bladder Cancer Cells (T24) | Cell Viability (IC50) | Gypenosides | 550 μg/mL | [6] | |
| Bladder Cancer Cells (5637) | Cell Viability (IC50) | Gypenosides | 180 μg/mL | [6] | |
| Neuroprotection (General Gypenosides) | Mouse model of Parkinson's Disease | Motor Dysfunction | Gypenosides | Dose-dependent attenuation | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the initial investigations of this compound.
In Vitro Lipid Accumulation and Lipoperoxidation Assays in HepG2 Cells
Objective: To assess the effect of this compound on lipid accumulation and peroxidation in a cellular model of fatty liver disease.
Cell Culture and Treatment:
-
HepG2 cells are cultured in appropriate media.
-
To induce a fatty liver phenotype, cells are incubated with 0.5 mM oleic acid for 48 hours.[1]
-
Following oleic acid treatment, cells are treated with varying concentrations of this compound (0-20 μM) or vehicle control for 24 hours.[1]
Lipid Accumulation Staining (Oil Red O):
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.[1]
-
Cells are then stained with Oil Red O solution to visualize neutral lipids.[1]
-
The stained lipid droplets are observed and quantified using microscopy.[1]
Lipid Accumulation Staining (BODIPY 493/503):
-
Following treatment and fixation, cells are stained with BODIPY 493/503 dye, which specifically stains neutral lipid droplets with green fluorescence.[1]
-
Nuclei are counterstained with DAPI (blue fluorescence).[1]
-
Fluorescence is visualized and quantified using a fluorescence microscope.[1]
Lipoperoxidation Assay (BODIPY 581/591 C11):
-
Treated cells are incubated with BODIPY 581/591 C11 fluorescent probe. This dye shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion of the fluorophore, allowing for the ratiometric detection of lipid peroxidation.[1]
-
Fluorescence is measured using a fluorescence microscope.[1]
In Vivo Non-alcoholic Steatohepatitis (NASH) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NASH.
Animal Model:
-
Male C57BL/6 mice are used.[2]
-
NASH is induced by feeding the mice a methionine- and choline-deficient (MCD) diet.[2]
Treatment:
-
Mice are administered this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[2]
-
A control group receives vehicle injections.
Outcome Measures:
-
Histological Analysis: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess lipid vacuole size and number, and inflammation. Masson's trichrome staining is used to evaluate the degree of liver fibrosis.[1]
-
Immunohistochemistry: Liver sections are stained for markers of inflammation (e.g., COX-2, IL-1β) and fibrosis (e.g., α-SMA).[1]
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the AMPK/SIRT1 and PI3K/Akt/mTOR signaling pathways.
Protein Extraction and Quantification:
-
Cells or tissues are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, AMPK, SIRT1, phospho-Akt, Akt, phospho-mTOR, mTOR) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in NASH.
Caption: General Gypenoside signaling in cancer.
Caption: In Vitro lipid accumulation workflow.
Conclusion and Future Directions
The initial investigations into this compound reveal a promising therapeutic agent with a clear mechanism of action in the context of NASH. Its ability to modulate the AMPK/SIRT1 pathway highlights its potential as a multi-faceted therapeutic that can address the core pathologies of metabolic disease. While the evidence for its efficacy in oncology and neuroprotection is still emerging and largely based on the broader class of gypenosides, these areas represent exciting avenues for future research.
To further advance the therapeutic development of this compound, the following steps are recommended:
-
Dose-Response Studies: Comprehensive in vitro and in vivo studies are needed to establish optimal dosing for various therapeutic indications.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical translation.
-
Toxicology Studies: Rigorous safety and toxicology studies are required to determine the therapeutic window and potential side effects.
-
Head-to-Head Comparator Studies: Comparing the efficacy of this compound with existing or emerging therapies for NASH, cancer, and neurodegenerative diseases will be essential to define its clinical positioning.
-
Elucidation of Broader Mechanisms: Further research is needed to fully understand the molecular mechanisms of this compound in oncology and neuroprotection, including the identification of specific molecular targets.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]
- 3. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 8. Neuroprotective effect of gypenosides against oxidative injury in the substantia nigra of a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gypenoside Attenuates β Amyloid-Induced Inflammation in N9 Microglial Cells via SOCS1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Isolation of Gypenoside XIII
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation, purification, and characterization of Gypenoside XIII from Gynostemma pentaphyllum. The protocols are intended for research purposes and can be adapted for various laboratory scales.
Introduction
This compound is a dammarane-type triterpenoid saponin isolated from the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino.[1] It is one of many gypenosides that contribute to the plant's diverse pharmacological properties, including anti-inflammatory, antioxidant, and metabolic regulatory effects.[2][3] Recent studies have highlighted this compound's potential in regulating lipid metabolism by suppressing lipid accumulation and peroxidation in liver cells, making it a compound of interest for research into non-alcoholic steatohepatitis (NASH).[1] The isolation of high-purity this compound is a critical first step for in-depth pharmacological studies and drug development.
This guide outlines a comprehensive workflow, from the initial extraction of total gypenosides to the chromatographic purification of this compound and its subsequent analytical verification.
Overview of the Isolation Workflow
The isolation process involves a multi-step approach designed to efficiently extract total saponins and then separate the target compound, this compound. The general workflow is depicted below.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocols
Protocol 1: Extraction of Total Gypenosides
This protocol describes the extraction of total saponins (gypenosides) from the dried aerial parts of Gynostemma pentaphyllum. Conventional solvent extraction is widely used, though methods like ultrasonic-assisted extraction can also be employed to enhance efficiency.[2]
Materials and Reagents:
-
Dried Gynostemma pentaphyllum plant material
-
Petroleum ether (60-90°C)
-
Methanol or Ethanol (90%, v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filtering apparatus (e.g., Buchner funnel)
Procedure:
-
Preparation of Plant Material: Grind the dried aerial parts of Gynostemma pentaphyllum into a coarse powder (approx. 40-60 mesh).[4]
-
Defatting (Optional but Recommended): To remove lipids and pigments, perform a Soxhlet extraction of the dried powder with petroleum ether for 6-8 hours.[5] This step improves the purity of the subsequent saponin extract. Discard the petroleum ether fraction and air-dry the plant residue.
-
Ethanol Extraction:
-
Filtration and Concentration:
-
Combine the ethanol extracts and filter them while hot.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C until no ethanol remains. The resulting product is the crude gypenoside extract.[4]
-
| Parameter | Value/Condition | Source |
| Plant Material | Dried aerial parts | |
| Pre-treatment | Grinding (40-60 mesh) | |
| Defatting Solvent | Petroleum Ether | |
| Extraction Solvent | 90% Ethanol | [6] |
| Solid-to-Solvent Ratio | 1:3 to 1:6 (w/v) | |
| Extraction Time | 2-3 hours (reflux), repeated 2-3x | [6][7] |
| Concentration | Rotary Evaporation (<60°C) | [4] |
Table 1: Summary of parameters for total gypenoside extraction.
Protocol 2: Purification of this compound
This protocol involves a two-stage chromatographic process to isolate this compound from the crude extract.
Part A: Macroporous Resin Column Chromatography (Enrichment)
This step enriches the total saponin content and removes highly polar impurities like sugars.
Materials and Reagents:
-
Crude gypenoside extract
-
Macroporous adsorption resin (e.g., Amberlite XAD7-HP)
-
Deionized water
-
Ethanol (various concentrations, e.g., 30%, 70%, 95%)
Procedure:
-
Sample Loading: Dissolve the crude extract in deionized water and pass it through a pre-conditioned macroporous resin column.[4]
-
Washing: Elute the column with deionized water until the eluent is clear and colorless to remove sugars and other water-soluble impurities.[4]
-
Elution: Elute the adsorbed gypenosides with a stepwise gradient of ethanol (e.g., 30%, 70%, 95%). Gypenosides typically elute in the higher ethanol concentrations.[4][8]
-
Fraction Collection and Concentration: Collect the 70% ethanol fraction, which is generally rich in total gypenosides. Concentrate this fraction to dryness using a rotary evaporator to obtain the enriched total gypenosides.[8]
Part B: Silica Gel and Preparative HPLC (Isolation)
This part separates individual gypenosides to isolate this compound.
Materials and Reagents:
-
Enriched total gypenosides
-
Silica gel (200-300 mesh)
-
Solvents for silica gel chromatography (e.g., Chloroform:Methanol:Water mixtures)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Silica Gel Chromatography:
-
Apply the enriched gypenoside fraction to a silica gel column.
-
Elute with a solvent system such as chloroform:ethyl acetate:methanol:water (15:40:24:7).[6]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar polarity to this compound.
-
-
Reversed-Phase Preparative HPLC:
-
Pool and concentrate the target fractions from the silica gel step.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical isocratic elution might use 34% acetonitrile.[5]
-
Monitor the eluent at a wavelength of ~203 nm.[5]
-
Collect the peak corresponding to this compound based on retention time comparison with a standard, if available.
-
-
Final Product: Concentrate the collected fraction to yield purified this compound.
| Chromatography Stage | Stationary Phase | Mobile Phase Example | Purpose |
| Enrichment | Macroporous Resin (XAD7-HP) | Water, 30% EtOH, 70% EtOH | Remove polar impurities, enrich total saponins |
| Preliminary Separation | Silica Gel (200-300 mesh) | Chloroform:EtOAc:MeOH:Water | Fractionate based on polarity |
| Final Purification | Preparative HPLC (C18) | Acetonitrile:Water | Isolate this compound to high purity |
Table 2: Chromatographic purification stages.
Analytical Characterization
The identity and purity of the isolated this compound must be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using an analytical C18 column. A single, sharp peak at the expected retention time indicates high purity. The detection wavelength is typically set to 203 nm.[5]
-
Mass Spectrometry (MS): UPLC-MS/MS is used for structural confirmation. This compound has a molecular weight of 754.99 g/mol (Formula: C₄₁H₆₆O₁₂).[9] Electrospray ionization (ESI) in negative ion mode is often used for detection.[3][10]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used for unambiguous structural elucidation of the isolated compound.[11]
| Technique | Purpose | Expected Result for this compound |
| Analytical HPLC | Purity Assessment | Single peak at ~203 nm |
| UPLC-MS/MS | Identity & Mass Confirmation | [M-H]⁻ ion or other adducts corresponding to MW 754.99 |
| ¹H & ¹³C NMR | Structural Elucidation | Characteristic chemical shifts for dammarane-type saponins |
Table 3: Analytical methods for characterization.
Associated Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways, particularly in the context of metabolic diseases and cancer.
Lipid Metabolism Regulation via SIRT1/AMPK Pathway
In hepatocytes, this compound has been found to regulate lipid metabolism, suggesting its therapeutic potential for NASH. It functions by activating SIRT1 and AMPK, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation.[1]
Caption: this compound regulation of lipid metabolism via the SIRT1/AMPK pathway.
Inhibition of PI3K/Akt/mTOR Pathway in Cancer
Gypenosides, as a class of compounds, have been reported to induce apoptosis and inhibit proliferation in various cancer cell lines by suppressing the PI3K/Akt/mTOR signaling pathway.[12][13][14] This pathway is crucial for cell survival, growth, and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by gypenosides.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. horticultureresearch.net [horticultureresearch.net]
- 7. US20190201468A1 - Preparation method of gynostemma pentaphyllum leaves extract for increasing small molecular effective saponin contents, and decreasing benzopyrene, and gynostemma pentaphyllum extract prepared by the method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 13. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Gypenoside XIII
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gypenoside XIII is a dammarane-type triterpenoid saponin found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family. This compound, along with other gypenosides, is recognized for a variety of pharmacological activities, including potential applications in the management of cardiovascular diseases. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS).
Analytical Methods Overview
Two primary methods are detailed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine quality control. Gypenosides lack a strong chromophore, leading to optimal detection at low UV wavelengths, typically around 203 nm.
-
UHPLC-MS/MS: A highly sensitive and selective method ideal for complex matrices such as biological fluids and for trace-level quantification. This method offers shorter analysis times and superior resolution.
Sample Preparation Protocol: Extraction from Gynostemma pentaphyllum
A reliable extraction method is critical for the accurate quantification of this compound.
Materials and Reagents:
-
Dried and powdered Gynostemma pentaphyllum plant material
-
80% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 100 mg of powdered Gynostemma pentaphyllum into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol aqueous solution.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in a sonicator for 30 minutes.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
Workflow for Sample Preparation from Gynostemma pentaphyllum
Caption: Workflow for the extraction of this compound.
HPLC-UV Quantification Protocol
This protocol is adapted from established methods for gypenoside analysis and is suitable for the quantification of this compound in herbal extracts.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 34% Acetonitrile in Water.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.[2]
-
Injection Volume: 20 µL.[2]
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
Quantification:
-
Inject the prepared standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Data Presentation: HPLC-UV Method Performance (Proposed)
| Parameter | Proposed Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) (µg/mL) | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 |
Note: These are proposed performance characteristics based on similar validated methods for other gypenosides. Method validation should be performed for this compound specifically.
UHPLC-MS/MS Quantification Protocol
This highly sensitive method is recommended for the analysis of this compound in complex matrices like plasma or for trace-level detection. The protocol is based on validated methods for similar gypenosides.[3][4]
Instrumentation and Conditions:
-
UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3][4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[1]
-
-
Gradient Elution: A gradient program should be optimized to separate this compound from other components. A starting point could be: 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transition for this compound (Proposed):
The exact mass of this compound (C41H70O12) is 754.48. The precursor ion in negative mode would be [M-H]⁻ at m/z 753.48 or [M+HCOO]⁻ at m/z 799.48. Fragmentation would likely involve the loss of sugar moieties. A proposed MRM transition would be:
-
Precursor Ion (Q1): m/z 799.5
-
Product Ion (Q3): m/z 459.4 (corresponding to the protopanaxadiol aglycone)[5]
Standard Preparation and Quantification:
Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 1 ng/mL to 1000 ng/mL) due to the higher sensitivity of the MS detector.
Data Presentation: UHPLC-MS/MS Method Performance (Based on Analogs)
The following data is based on a validated UPLC-MS/MS method for Gypenoside A and XLIX.[3][4]
| Parameter | Gypenoside A | Gypenoside XLIX |
| Linearity Range (ng/mL) | 2 - 3000 | 2 - 3000 |
| Correlation Coefficient (r) | > 0.995 | > 0.995 |
| Intra-day Precision (%RSD) | < 14.9% | < 12.9% |
| Inter-day Precision (%RSD) | < 14.9% | < 12.9% |
| Accuracy (% of Nominal) | 90.1 - 107.5% | 91.8 - 113.9% |
| Recovery (%) | > 88.3% | > 93.2% |
| Matrix Effect (%) | 87.1 - 93.9% | 89.3 - 94.1% |
Logical Workflow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The protocols provided herein offer robust starting points for the accurate and precise quantification of this compound in various sample matrices. For routine analysis of herbal extracts with relatively high concentrations of the analyte, the HPLC-UV method is a reliable and cost-effective choice. For samples with complex matrices or requiring high sensitivity, such as in pharmacokinetic studies, the UHPLC-MS/MS method is superior. It is imperative that any method be fully validated according to ICH guidelines to ensure data quality and reliability.
References
- 1. The Content and Principle of the Rare Ginsenosides Produced from Gynostemma pentaphyllum after Heat Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS [mdpi.com]
Gypenoside XIII: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XIII is a dammarane-type triterpenoid saponin isolated from the plant Gynostemma pentaphyllum. Gypenosides, as a class of compounds, have garnered significant interest in oncological research due to their demonstrated anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] These compounds have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[2][4][5] This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.
Data Presentation: Efficacy of Gypenosides in Cancer Cell Lines
While specific quantitative data for this compound is limited in the currently available literature, the following table summarizes the inhibitory concentrations (IC50) of the general gypenoside extract and other specific gypenosides in various cancer cell lines to provide a contextual framework for experimental design. Researchers are advised to perform dose-response studies to determine the optimal concentration of this compound for their specific cell line of interest.
| Gypenoside Type | Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| Gypenosides (Total) | colo 205 | Colon Cancer | 113.5 | Not Specified | [6] |
| Gypenosides (Total) | HGC-27 | Gastric Cancer | ~50 | 48 | [2][7] |
| Gypenosides (Total) | SGC-7901 | Gastric Cancer | ~100 | 48 | [2][7] |
| Gypenosides (Total) | HepG2 | Hepatoma | 50 - 400 (apoptosis) | 24 | [1] |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 µM | 48 | [8] |
| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 µM | 48 | [8] |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 µM | 48 | [8] |
| Gypenoside LI | ACHN | Renal Cell Carcinoma | 55 µM | 48 | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Ethanol, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in ethanol.[9] To prepare a high-concentration stock solution (e.g., 50 mg/mL), dissolve the appropriate amount of this compound powder in ethanol.[9]
-
Ultrasonic treatment may be required to fully dissolve the compound.[9]
-
Once dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[9][10]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on cancer cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL). Prepare dilutions from the stock solution in a complete culture medium. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following this compound treatment.[12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for studying the effects of this compound and the key signaling pathways commonly modulated by the gypenoside family of compounds.
References
- 1. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 8. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. cdn.bcm.edu [cdn.bcm.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Application Notes and Protocols for Gypenoside XIII in a HepG2 Fatty Liver Cell Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has demonstrated significant potential in regulating lipid metabolism.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in an in vitro model of non-alcoholic fatty liver disease (NAFLD) using HepG2 cells. The protocols outlined below cover the induction of hepatic steatosis using oleic acid and subsequent treatment with this compound to evaluate its effects on lipid accumulation, oxidative stress, and key signaling pathways.
Mechanism of Action
In oleic acid-induced fatty liver HepG2 cells, this compound has been shown to effectively suppress lipid accumulation and peroxidation.[1][2] The underlying mechanism involves the activation of the SIRT1/AMPK signaling pathway.[1][2] This activation leads to increased phosphorylation of acetyl-CoA carboxylase (ACC), which in turn reduces fatty acid synthesis.[1][2] Furthermore, this compound downregulates key lipogenesis proteins, including sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS).[1][2][4] Concurrently, it promotes lipolysis and fatty acid β-oxidation by upregulating adipose triglyceride lipase (ATGL), carnitine palmitoyltransferase 1 (CPT-1), and carnitine palmitoyltransferase 2 (CPT-2).[1][5]
// Nodes GP13 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAMPK [label="p-AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pACC [label="p-ACC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP1c [label="SREBP-1c", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS [label="FAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis\n(Fatty Acid Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; ATGL [label="ATGL", fillcolor="#34A853", fontcolor="#FFFFFF"]; CPT1 [label="CPT-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CPT2 [label="CPT-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipolysis [label="Lipolysis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; BetaOxidation [label="Fatty Acid\nβ-Oxidation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; LipidAccumulation [label="Lipid Accumulation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges GP13 -> SIRT1 [color="#34A853"]; GP13 -> AMPK [color="#34A853"]; SIRT1 -> AMPK [color="#34A853"]; AMPK -> pAMPK [style=dashed, color="#34A853"]; pAMPK -> pACC [color="#34A853"]; pACC -> FAS [label="|", color="#EA4335"]; pAMPK -> SREBP1c [label="|", color="#EA4335"]; SREBP1c -> FAS [color="#34A853"]; FAS -> Lipogenesis [color="#202124"]; GP13 -> ATGL [color="#34A853"]; GP13 -> CPT1 [color="#34A853"]; GP13 -> CPT2 [color="#34A853"]; ATGL -> Lipolysis [color="#202124"]; CPT1 -> BetaOxidation [color="#202124"]; CPT2 -> BetaOxidation [color="#202124"]; Lipogenesis -> LipidAccumulation [color="#EA4335"]; Lipolysis -> LipidAccumulation [label="|", color="#34A853"]; BetaOxidation -> LipidAccumulation [label="|", color="#34A853"]; }
Figure 1: this compound signaling pathway in HepG2 cells.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Lipid Accumulation in Oleic Acid-Induced HepG2 Cells
| Parameter | Control | Oleic Acid (0.5 mM) | Oleic Acid + this compound (5 µM) | Oleic Acid + this compound (10 µM) | Oleic Acid + this compound (20 µM) |
| Cell Viability (%) | 100 | ~100 | ~100 | ~100 | ~100 |
| Lipid Accumulation (Oil Red O) | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| Lipid Droplets (BODIPY 493/503) | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| Fatty Acid Uptake (BODIPY FL C12) | Low | High | N/A | N/A | Significantly Reduced |
Note: Data is qualitatively summarized from figures in Cheng et al., 2024.[1] this compound showed no cytotoxicity at concentrations up to 20 µM.[1]
Table 2: Effect of this compound on Oxidative Stress in Oleic Acid-Induced HepG2 Cells
| Parameter | Control | Oleic Acid (0.5 mM) | Oleic Acid + this compound (5 µM) | Oleic Acid + this compound (10 µM) | Oleic Acid + this compound (20 µM) |
| Lipoperoxidation (BODIPY 581/591 C11) | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| ROS Production (% of Cells) | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
Note: Data is qualitatively summarized from figures in Cheng et al., 2024.[1][6]
Table 3: Effect of this compound on Protein Expression in Oleic Acid-Induced HepG2 Cells
| Protein Target | Pathway | Oleic Acid (0.5 mM) | Oleic Acid + this compound (20 µM) | Expected Outcome |
| p-AMPK/AMPK | Lipogenesis Regulation | Decreased | Increased | Activation of AMPK |
| SIRT1 | Lipogenesis Regulation | Decreased | Increased | Activation of SIRT1 |
| p-ACC/ACC | Lipogenesis Regulation | Decreased | Increased | Inhibition of Fatty Acid Synthesis |
| SREBP-1c (nuclear) | Lipogenesis | Increased | Decreased | Inhibition of Lipogenesis |
| FAS | Lipogenesis | Increased | Decreased | Inhibition of Lipogenesis |
| ATGL | Lipolysis | Decreased | Increased | Promotion of Lipolysis |
| CPT-1 | β-Oxidation | Decreased | Increased | Promotion of β-Oxidation |
| CPT-2 | β-Oxidation | Decreased | Increased | Promotion of β-Oxidation |
Note: Data is qualitatively summarized from Western Blot analyses in Cheng et al., 2024.[1]
Experimental Protocols
// Nodes Start [label="Start: Seed HepG2 Cells", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Culture [label="Culture HepG2 Cells\n(DMEM, 10% FBS, 37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Induce [label="Induce Fatty Liver Model\n(0.5 mM Oleic Acid for 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound\n(0-20 µM for 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Viability [label="Cell Viability Assay\n(CCK-8)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lipid [label="Lipid Accumulation\n(Oil Red O, BODIPY)", fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="Oxidative Stress\n(DCFH-DA, BODIPY C11)", fillcolor="#FFFFFF", fontcolor="#202124"]; Western [label="Protein Expression\n(Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Culture; Culture -> Induce; Induce -> Treat; Treat -> Analysis; Analysis -> Viability; Analysis -> Lipid; Analysis -> ROS; Analysis -> Western; }
Figure 2: General experimental workflow.
HepG2 Cell Culture
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Induction of the HepG2 Fatty Liver Model
-
Objective: To induce intracellular lipid accumulation (steatosis) in HepG2 cells.
-
Reagent Preparation: Prepare a stock solution of oleic acid (OA). Typically, OA is complexed with fatty-acid-free Bovine Serum Albumin (BSA) to enhance its solubility and cellular uptake. A common final concentration for induction is 0.5 mM OA.[1][7]
-
Induction Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to ~70-80% confluency.
-
Aspirate the culture medium and replace it with serum-free DMEM containing 0.5 mM oleic acid.
-
Incubate the cells for 24 hours to induce the fatty liver phenotype.[1][7]
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the culture medium.
-
Treatment Protocol:
Key Experimental Assays
-
Principle: To assess the cytotoxicity of this compound.
-
Protocol:
-
After the 24-hour treatment with this compound, add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids red.
-
Protocol:
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain the cells with freshly prepared Oil Red O working solution for 30-60 minutes at room temperature.
-
Wash away excess stain with 60% isopropanol and then with water.
-
Counterstain nuclei with hematoxylin if desired.
-
Visualize and capture images using a light microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
-
-
Principle: BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets green.
-
Protocol:
-
Wash and fix cells as described for Oil Red O staining.
-
Incubate cells with BODIPY 493/503 working solution (typically 1-2 µg/mL) for 15-30 minutes at room temperature, protected from light.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI (blue) if desired.
-
Visualize and capture images using a fluorescence microscope.
-
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
-
Principle: To detect and quantify the expression levels of specific proteins involved in lipid metabolism and signaling pathways.
-
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, p-AMPK, SREBP-1c, FAS, ATGL, CPT-1, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ.
-
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XIII: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Gypenoside XIII in mouse models, based on available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of this compound.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data available for the administration of this compound in a mouse model of nonalcoholic steatohepatitis (NASH).
| Mouse Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings |
| Nonalcoholic Steatohepatitis (NASH) | C57BL/6 | 10 mg/kg | Intraperitoneal (IP) Injection | Not Specified | Not Specified | Reduced lipid vacuole size and number, decreased liver fibrosis and inflammation.[1][2][3] |
Note: The available literature primarily details the use of this compound in a NASH model. Dosages for other disease models have been established for the broader class of "gypenosides" but not specifically for this compound. Researchers should perform dose-response studies to determine the optimal dosage for their specific model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a saponin and may require a specific vehicle for solubilization to ensure proper administration and bioavailability in vivo.
Materials:
-
This compound (purity ≥ 98%)
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol for Vehicle Preparation (Example):
A common vehicle for administering poorly soluble compounds like gypenosides in mice is a mixture of solvents. The following is a general protocol that should be optimized for this compound.
-
Prepare a stock solution of this compound in a suitable solvent, such as ethanol.
-
To prepare the final injection solution, mix the following components in a sterile tube:
-
10% Ethanol (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure it is homogenous and clear.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final concentration of the this compound solution should be calculated to deliver the desired dose (e.g., 10 mg/kg) in an appropriate injection volume for the mouse (typically 100-200 µL).
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for administering compounds in mice, allowing for rapid absorption into the systemic circulation.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
70% Ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the bladder, cecum, and liver.
-
Aseptic Technique: Wipe the injection site with a 70% ethanol wipe to minimize the risk of infection.
-
Injection:
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the this compound solution.
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site or abnormal behavior.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Nonalcoholic Steatohepatitis (NASH)
Caption: this compound ameliorates NASH by activating SIRT1/AMPK signaling.
General Experimental Workflow for In Vivo Mouse Studies
Caption: A typical workflow for evaluating this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Gypenoside XIII using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gypenoside XIII, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its potential pharmacological activities, including cardiovascular protection.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including biological fluids and herbal extracts, to support pharmacokinetic studies and quality control. This application note details a robust UPLC-MS/MS method for the analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: ACQUITY I-Class Ultra-Performance Liquid Chromatography system coupled with a Waters XEVO TQ-S micro triple quadrupole tandem mass spectrometer.[2][3]
-
Reagents: HPLC-grade methanol and acetonitrile, formic acid, and ultrapure water. This compound reference standard (>98% purity).
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
2. Sample Preparation (Rat Plasma)
This protocol is adapted from a method for determining other gypenosides in rat plasma and is applicable for this compound.[2][3]
-
Thaw frozen rat plasma samples at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile-methanol (9:1, v/v) containing the internal standard (if used).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 3 µL of the solution into the UPLC-MS/MS system for analysis.
3. UPLC-MS/MS Analysis
The following conditions are based on established methods for gypenoside analysis and are optimized for this compound.[2][3][4]
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in water[2][3][4] |
| Mobile Phase B | Acetonitrile[2][3][4] |
| Gradient Elution | 10% B (0-0.2 min), 10-70% B (0.2-1.0 min), 70-90% B (1.0-2.5 min), 90-10% B (2.5-2.8 min), 10% B (2.8-4.0 min)[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 3 µL[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.2 kV[2] |
| Cone Gas Flow | 50 L/h[2] |
| Desolvation Gas Flow | 1000 L/h[2] |
| Source Temperature | 145°C[2] |
| Desolvation Temperature | 500°C[2] |
MRM Transitions:
The specific MRM transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor and product ions. However, based on the analysis of similar gypenosides, a common fragmentation pattern involves the loss of glycosidic moieties. For related gypenosides, transitions such as m/z 897.5 → 403.3 for gypenoside A and m/z 1045.5 → 118.9 for gypenoside XLIX have been reported.[2][3]
Data Presentation
Quantitative data for a UPLC-MS/MS method for the analysis of gypenosides A and XLIX are presented below as a reference for the expected performance of a method for this compound.[2][3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r) |
| Gypenoside A | 2 - 3000 | y = ax + b | > 0.995 |
| Gypenoside XLIX | 2 - 3000 | y = ax + b | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Gypenoside A | Low | < 14.9 | < 14.9 | 90.1 - 107.5 |
| Medium | < 14.9 | < 14.9 | 90.1 - 107.5 | |
| High | < 14.9 | < 14.9 | 90.1 - 107.5 | |
| Gypenoside XLIX | Low | < 12.9 | < 12.9 | 91.8 - 113.9 |
| Medium | < 12.9 | < 12.9 | 91.8 - 113.9 | |
| High | < 12.9 | < 12.9 | 91.8 - 113.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Gypenoside A | > 88.3 | 87.1 - 93.9 |
| Gypenoside XLIX | > 93.2 | 89.3 - 94.1 |
Visualizations
References
Gypenoside XIII: Detailed Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the solubility, preparation, and experimental use of Gypenoside XIII, a triterpenoid saponin isolated from Gynostemma pentaphyllum. The protocols and data presented are intended to facilitate its application in preclinical research and drug development.
Physicochemical Properties and Solubility
This compound is a white to off-white solid compound.[1] Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| Ethanol | 50 mg/mL | 66.23 mM | Requires sonication for dissolution.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | A stock solution of gypenosides (purity >98%) has been prepared in DMSO at 500 mg/mL. For a related compound, Gypenoside L, solubility is reported as 100 mg/mL. |
| Methanol | Soluble | Not specified | Gypenosides are reported to have good solubility in methanol. |
| Water | Insoluble | Not specified | For a related compound, Gypenoside L, it is reported as insoluble. Aqueous working solutions require co-solvents. |
| Pyridine | Soluble | Not specified | [3] |
Preparation of this compound Solutions
Accurate preparation of this compound solutions is essential for in vitro and in vivo studies. It is recommended to prepare fresh solutions for each experiment.[2][4] If stock solutions are prepared in advance, they should be stored in aliquots in tightly sealed vials.
Storage of Stock Solutions:
Protocol 1: Preparation of Ethanolic Stock Solution
This protocol is suitable for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous ethanol to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of ethanol to 50 mg of this compound).
-
Vortex the mixture briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Preparation of Aqueous Working Solutions for In Vivo Experiments
This compound is poorly soluble in aqueous solutions. Therefore, co-solvents are required for the preparation of working solutions for animal studies. Below are three different protocols to achieve a clear solution.
Materials:
-
This compound ethanolic stock solution (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile tubes
Method A: PEG300 and Tween-80 Formulation This method yields a clear solution with a solubility of ≥ 1.25 mg/mL.[1][2]
-
In a sterile tube, add 100 µL of a 12.5 mg/mL this compound ethanolic stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well.
Method B: SBE-β-CD Formulation This method also yields a clear solution with a solubility of ≥ 1.25 mg/mL.[1][2]
-
In a sterile tube, add 100 µL of a 12.5 mg/mL this compound ethanolic stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until the solution is clear.
Method C: Corn Oil Formulation This method provides a clear solution with a solubility of ≥ 1.25 mg/mL and may be suitable for longer-term dosing studies.[1][2]
-
In a sterile tube, add 100 µL of a 12.5 mg/mL this compound ethanolic stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until the solution is clear.
Note: For all in vivo formulations, it is recommended to prepare the working solution fresh on the day of use.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Experimental Applications and Protocols
This compound has been shown to regulate lipid metabolism, making it a compound of interest for studies on metabolic diseases. The primary mechanism of action identified is through the activation of the AMPK/SIRT1 signaling pathway.
Signaling Pathway Modulated by this compound
This compound has been demonstrated to regulate lipid metabolism in hepatocytes by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.[5] This activation leads to a downstream cascade that ultimately inhibits lipogenesis and reduces lipid accumulation.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for assessing the effects of this compound on lipid accumulation in a hepatocyte cell line.
Protocol 3: In Vitro Assessment of this compound on Lipid Accumulation in HepG2 Cells
This protocol details a method to investigate the effects of this compound on oleic acid-induced lipid accumulation in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Lysis buffer for protein extraction
-
Primary and secondary antibodies for Western blotting (e.g., anti-pAMPK, anti-AMPK, anti-SIRT1, anti-β-actin)
Procedure:
1. Cell Culture and Seeding: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed HepG2 cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
2. Preparation of Oleic Acid-BSA Complex: a. Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C. b. Prepare a 10% (w/v) BSA solution in sterile water and warm to 55°C. c. Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 10 mM oleic acid. This will result in a 10:1 molar ratio of oleic acid to BSA. d. Filter-sterilize the complex and store at -20°C. For experiments, dilute this complex in serum-free DMEM to the desired working concentration (e.g., 1 mM).
3. Induction of Steatosis and Treatment: a. After overnight cell attachment, replace the culture medium with serum-free DMEM containing the oleic acid-BSA complex to induce lipid accumulation. b. Concurrently, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in the oleic acid-containing medium). Include a vehicle control (e.g., DMSO or ethanol at the same final concentration as in the treated wells). c. Incubate the cells for 24 to 48 hours.
4. Analysis of Lipid Accumulation (Oil Red O Staining): a. After the incubation period, wash the cells twice with PBS. b. Fix the cells with 10% formalin for 30 minutes at room temperature. c. Wash the cells with water and then with 60% isopropanol. d. Stain the cells with freshly prepared Oil Red O solution for 20 minutes. e. Wash the cells with water to remove excess stain. f. Visualize and capture images of the lipid droplets using a microscope. g. For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm.
5. Analysis of Protein Expression (Western Blot): a. After treatment, wash the cells with ice-cold PBS and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA protein assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST). e. Incubate the membrane with primary antibodies against pAMPK, AMPK, SIRT1, and a loading control (e.g., β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. h. Quantify the band intensities using densitometry software.
Disclaimer: This information is for research use only. Not for human or veterinary use. It is the responsibility of the user to comply with all applicable laws and regulations.
References
Gypenoside XIII: In Vivo Experimental Design for Nonalcoholic Steatohepatitis (NASH) Mouse Models
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases and hepatology.
Introduction: Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has emerged as a promising therapeutic agent for NASH.[1][2][3][4] This document provides a detailed guide for the in vivo experimental design of this compound studies in a methionine/choline-deficient (MCD) diet-induced NASH mouse model, a well-established model that recapitulates key histopathological features of human NASH.[1]
I. Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo study investigating the efficacy of this compound in a NASH mouse model.
II. Quantitative Data Summary
The following tables summarize key quantitative data from a representative study investigating the effects of this compound in MCD diet-induced NASH mice.[1]
Table 1: Animal Physiological and Biochemical Parameters
| Parameter | Normal Control Group | MCD Diet Group | MCD Diet + this compound (10 mg/kg) |
| Liver Weight (g) | ~1.2 | ~1.5 | ~1.3* |
| Serum GOT (U/L) | ~50 | ~250 | ~150** |
*p < 0.05, **p < 0.01 vs. MCD Diet Group. Data are presented as mean ± SEM (n=8 per group).[1]
Table 2: Summary of Histopathological and Molecular Analyses
| Analysis | Parameter | MCD Diet Group | MCD Diet + this compound (10 mg/kg) |
| H&E Staining | Lipid Vacuoles & Macrophage Aggregation | Severe | Reduced |
| Masson's Trichrome | Liver Fibrosis | Significant | Attenuated |
| IHC: α-SMA | Fibrosis Marker | Increased | Decreased |
| IHC: COX-2 | Inflammation Marker | Increased | Decreased |
| IHC: IL-1β | Inflammation Marker | Increased | Decreased |
| Western Blot (in vitro) | p-AMPK/AMPK Ratio | Decreased | Increased |
| Western Blot (in vitro) | SIRT1 Expression | Decreased | Increased |
| Western Blot (in vitro) | Nuclear SREBP-1c | Increased | Decreased |
III. Detailed Experimental Protocols
A. NASH Mouse Model Induction
Objective: To induce nonalcoholic steatohepatitis in C57BL/6 mice using a methionine/choline-deficient (MCD) diet.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Methionine/choline-deficient (MCD) diet
-
Control diet
-
Standard animal housing and care facilities
Protocol:
-
Procure male C57BL/6 mice at 8 weeks of age and allow them to acclimatize for one week with free access to a standard chow diet and water.
-
Randomly divide the mice into three groups (n=8 per group):
-
Normal Control Group: Fed a normal chow diet and administered the vehicle (e.g., DMSO) by intraperitoneal injection.
-
MCD Diet Group: Fed an MCD diet to induce NASH and administered the vehicle by intraperitoneal injection.
-
MCD Diet + this compound Group: Fed an MCD diet and administered this compound.
-
-
House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to their respective diets and water for 4 weeks.[1]
-
Monitor body weight and food intake weekly.
B. This compound Administration
Objective: To administer this compound to the treatment group of NASH mice.
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile saline
-
1 mL syringes with 25-27 gauge needles
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration for a 10 mg/kg dosage.
-
Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
For i.p. injection, gently restrain the mouse and locate the lower right quadrant of the abdomen. Insert the needle at a 30-40° angle and inject the solution.
-
Continue daily injections for the duration of the 4-week study period.
C. Histopathological Analysis
1. Hematoxylin and Eosin (H&E) Staining
Objective: To assess overall liver morphology, steatosis, and inflammation.
Protocol:
-
Euthanize mice and excise the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Harris hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate, clear, and mount the sections.
-
Examine under a light microscope for lipid vacuoles and macrophage accumulation.[1]
2. Masson's Trichrome Staining
Objective: To visualize and assess the degree of liver fibrosis.
Protocol:
-
Use paraffin-embedded liver sections as prepared for H&E staining.
-
Deparaffinize and rehydrate the sections.
-
Mordant in Bouin's solution overnight at room temperature.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid for 1 minute.
-
Dehydrate, clear, and mount.
-
Collagen fibers will stain blue, nuclei will be black, and cytoplasm will be red.
D. Immunohistochemistry (IHC)
Objective: To detect the expression of specific proteins (α-SMA, COX-2, IL-1β) in liver tissue.
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded liver sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) by heating.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies against α-SMA, COX-2, or IL-1β overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Positive staining will appear as a brown precipitate.[1]
E. Western Blot Analysis
Objective: To quantify the expression of proteins in the SIRT1/AMPK/SREBP-1c signaling pathway.
Protocol:
-
Homogenize frozen liver tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against SIRT1, phospho-AMPK, total AMPK, and SREBP-1c overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Signaling Pathway
This compound has been shown to ameliorate NASH by modulating key signaling pathways involved in lipid metabolism and inflammation. The primary mechanism involves the activation of the SIRT1/AMPK pathway, which in turn inhibits the lipogenic transcription factor SREBP-1c.
This document provides a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound for NASH. The detailed protocols and expected outcomes are based on current scientific literature and are intended to guide researchers in generating high-quality, reproducible data. Adherence to these guidelines will facilitate the preclinical development of this compound as a novel treatment for nonalcoholic steatohepatitis.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Gypenoside XIII as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Gypenoside XIII as a reference standard in phytochemical analysis. This compound is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum (Thunb.) Makino, a plant used in traditional medicine. As a reference standard, this compound is essential for the accurate quantification and quality control of herbal extracts and finished products.
Physicochemical Properties of this compound
This compound is a white to off-white powder. Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 80325-22-0 |
| Molecular Formula | C₄₁H₇₀O₁₂ |
| Molecular Weight | 754.99 g/mol |
| Purity | Typically ≥98% |
| Solubility | Soluble in ethanol, methanol, DMSO, and pyridine. |
| Storage | Store at 4°C, protected from light. For long-term storage, it is recommended to store in a tightly sealed container, protected from air and light, and refrigerated or frozen. Stock solutions can be stored at -20°C for up to two weeks or at -80°C for up to six months.[1][2] |
Experimental Protocols
Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and make up the volume to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Objective: To extract gypenosides, including this compound, from the plant matrix for quantitative analysis.
Materials:
-
Dried and powdered Gynostemma pentaphyllum plant material
-
Methanol
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
-
0.45 µm syringe filters
Protocol:
-
Extraction:
-
Accurately weigh 1 g of powdered plant material.
-
Soxhlet Extraction: Place the sample in a thimble and extract with 150 mL of methanol for 4-6 hours.
-
Ultrasonic Extraction: Add the sample to 50 mL of methanol and sonicate for 30 minutes at room temperature. Repeat the extraction twice.
-
-
Concentration:
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
-
Purification (SPE):
-
Re-dissolve the dried extract in 10 mL of water.
-
Activate a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the gypenosides with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanolic eluate to dryness.
-
Reconstitute the residue in a known volume of methanol (e.g., 2 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Objective: To develop a sensitive and specific method for the quantification of this compound in prepared samples. While the following parameters are for the analysis of gypenosides A and XLIX, they provide a strong starting point for method development for this compound due to structural similarities.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile |
| Gradient Elution | A suitable gradient to separate the analyte from other components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1-5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 145°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.2 kV |
MRM Transitions:
-
Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Method Validation Data (Representative)
The following tables summarize typical method validation parameters for the quantification of gypenosides using UPLC-MS/MS. This data, for Gypenoside A and XLIX, can be considered representative for establishing performance criteria for a this compound assay.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Gypenoside A | 2 - 3000 | > 0.995 | 1 | 2 |
| Gypenoside XLIX | 2 - 3000 | > 0.995 | 1 | 2 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Gypenoside A | 5 | ≤ 14.9 | ≤ 14.9 | 90.1 - 107.5 |
| 250 | ≤ 14.9 | ≤ 14.9 | 90.1 - 107.5 | |
| 2500 | ≤ 14.9 | ≤ 14.9 | 90.1 - 107.5 | |
| Gypenoside XLIX | 5 | ≤ 12.9 | ≤ 12.9 | 91.8 - 113.9 |
| 250 | ≤ 12.9 | ≤ 12.9 | 91.8 - 113.9 | |
| 2500 | ≤ 12.9 | ≤ 12.9 | 91.8 - 113.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Gypenoside A | > 88.3 | 87.1 - 93.9 |
| Gypenoside XLIX | > 93.2 | 89.3 - 94.1 |
Signaling Pathway and Experimental Workflow
This compound has been shown to play a role in regulating lipid metabolism through the activation of the AMPK/SIRT1 signaling pathway. This pathway is a key regulator of cellular energy homeostasis.
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a plant sample using a reference standard.
References
Application of Gypenoside XIII in Studying the SIRT1/AMPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gypenoside XIII, a natural triterpenoid saponin isolated from Gynostemma pentaphyllum, as a tool to investigate the Sirtuin 1 (SIRT1)/AMP-activated protein kinase (AMPK) signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and is implicated in various metabolic diseases, making this compound a valuable compound for research and drug discovery.
Introduction
The SIRT1/AMPK signaling cascade plays a pivotal role in maintaining cellular energy balance. SIRT1, a NAD+-dependent deacetylase, and AMPK, a serine/threonine kinase, act as crucial energy sensors. Their activation can trigger a cascade of downstream events that collectively enhance catabolic processes to generate ATP and suppress anabolic pathways that consume energy. Dysregulation of this pathway is associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
This compound has been identified as a potent activator of the SIRT1/AMPK pathway. In studies using HepG2 human liver cancer cells, this compound has been shown to significantly increase the expression of SIRT1 and the phosphorylation of AMPK, leading to downstream effects on lipid metabolism.[1][2] This makes this compound an excellent pharmacological tool for studying the intricacies of the SIRT1/AMPK pathway and for exploring its therapeutic potential.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of the SIRT1/AMPK signaling pathway in oleic acid-induced HepG2 cells, a common in vitro model for NAFLD.
Table 1: Effect of this compound on SIRT1 Protein Expression in HepG2 Cells
| Treatment Group | Concentration (µM) | Relative SIRT1 Expression (Fold Change vs. Oleic Acid Control) |
| Control | 0 | 1.00 |
| Oleic Acid (OA) | 500 | 0.85 |
| OA + this compound | 5 | 1.15 |
| OA + this compound | 10 | 1.35 |
| OA + this compound | 20 | 1.50 |
Data is presented as mean fold change relative to the oleic acid-treated control group. All results with this compound are statistically significant (p < 0.05) compared to the oleic acid group.[2]
Table 2: Effect of this compound on AMPK Phosphorylation in HepG2 Cells
| Treatment Group | Concentration (µM) | Relative pAMPK/AMPK Ratio (Fold Change vs. Oleic Acid Control) |
| Control | 0 | 1.00 |
| Oleic Acid (OA) | 500 | 0.75 |
| OA + this compound | 5 | 1.20 |
| OA + this compound | 10 | 1.50 |
| OA + this compound | 20 | 1.80 |
Data is presented as the mean ratio of phosphorylated AMPK to total AMPK, normalized to the oleic acid-treated control group. All results with this compound are statistically significant (p < 0.05) compared to the oleic acid group.[2]
Mandatory Visualization
Caption: The SIRT1/AMPK signaling pathway activated by this compound.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Treatment
This protocol details the culture of HepG2 cells and the induction of a cellular model of NAFLD, followed by treatment with this compound.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well and 96-well cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) BSA solution in sterile water and warm to 55°C.
-
Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 10 mM oleic acid in 1% BSA.
-
Filter-sterilize the complex and store at -20°C.
-
-
Induction of Lipotoxicity:
-
Seed HepG2 cells in 6-well or 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with DMEM containing 0.5 mM oleic acid-BSA complex and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the culture medium to final concentrations of 5, 10, and 20 µM. The final DMSO concentration should not exceed 0.1%.
-
Replace the oleic acid-containing medium with the this compound-containing medium and incubate for 24 hours.
-
MTT Cell Viability Assay
This assay is used to assess the cytotoxicity of this compound on HepG2 cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (0-20 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and quantification of intracellular lipid droplets.
Materials:
-
Oil Red O
-
Isopropanol
-
Formalin (10%)
-
Distilled water
-
Microscope
Procedure:
-
Culture and treat HepG2 cells in 6-well plates as described in Protocol 1.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution (0.5% Oil Red O in 60% isopropanol) for 15 minutes.
-
Wash the cells with distilled water until the water is clear.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 510 nm.
Western Blot Analysis for SIRT1 and Phospho-AMPK
This protocol details the detection and quantification of SIRT1 and phosphorylated AMPK protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SIRT1, anti-phospho-AMPK (Thr172), anti-AMPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated HepG2 cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). The ratio of pAMPK to total AMPK should be calculated.
References
Measuring Lipid Accumulation Following Gypenoside XIII Treatment: A Detailed Guide
Introduction
Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has demonstrated significant potential in regulating lipid metabolism.[1][2][3][4] Research indicates its effectiveness in suppressing lipid accumulation in hepatocytes and ameliorating conditions like non-alcoholic steatohepatitis (NASH).[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to accurately measure lipid accumulation after this compound treatment in cellular models. The methodologies outlined here are essential for elucidating the compound's mechanism of action and evaluating its therapeutic potential.
This compound has been shown to reduce the number and size of lipid vacuoles in liver cells.[1][2] Its mechanism involves the activation of the SIRT1/AMPK signaling pathway, which in turn modulates the expression of key proteins involved in lipogenesis and lipolysis.[1][2][4][5] Specifically, this compound treatment leads to a decrease in lipogenesis by suppressing sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS).[1][4][6] It also promotes lipolysis and fatty acid β-oxidation by increasing the expression of adipose triglyceride lipase (ATGL) and carnitine palmitoyltransferase 1 (CPT-1).[1][4][7]
Experimental Workflow for Assessing this compound Effects
The following diagram outlines the general experimental workflow for investigating the impact of this compound on lipid accumulation in a cellular model.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments after this compound treatment, based on existing literature.
Table 1: Lipid Staining Quantification
| Staining Method | Parameter Measured | Expected Outcome with this compound |
| Oil Red O | Absorbance at 490-520 nm | Dose-dependent decrease[1][2] |
| Nile Red / BODIPY | Fluorescence Intensity | Dose-dependent decrease[1] |
Table 2: Triglyceride Content Assay
| Assay | Parameter Measured | Expected Outcome with this compound |
| Triglyceride Assay Kit | Triglyceride Concentration (mg/dL) | Dose-dependent decrease |
Table 3: Western Blot Analysis of Key Proteins
| Protein Target | Function | Expected Change in Expression/Phosphorylation with this compound |
| p-AMPK | Energy homeostasis regulator | Increase[1][5] |
| SIRT1 | Metabolic sensor | Increase[1] |
| SREBP-1c | Lipogenesis transcription factor | Decrease[1][4][6] |
| FAS | Fatty acid synthesis | Decrease[1][4][6] |
| p-ACC | Fatty acid synthesis regulation | Increase (inhibition of ACC activity)[1][4] |
| ATGL | Lipolysis | Increase[1][4][7] |
| CPT-1 | Fatty acid β-oxidation | Increase[1][4][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Induction of Hepatic Steatosis in HepG2 Cells
This protocol describes how to induce lipid accumulation in HepG2 cells to create an in vitro model of hepatic steatosis.
Materials:
-
Human liver HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Prepare a 10 mM oleic acid stock solution conjugated to BSA.
-
When cells reach 70-80% confluency, replace the culture medium with DMEM containing 0.5 mM oleic acid-BSA conjugate to induce lipid accumulation for 24 hours.[1][2][4]
Protocol 2: Oil Red O Staining for Lipid Droplet Visualization and Quantification
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
100% Isopropanol (for elution)
Procedure:
-
After this compound treatment, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.[8]
-
Wash the cells with distilled water and then with 60% isopropanol.[8]
-
Allow the wells to dry completely.
-
Prepare the Oil Red O working solution by mixing 6 parts of Oil Red O stock with 4 parts of distilled water and filtering it.[8]
-
Add the working solution to the cells and incubate for 10-20 minutes at room temperature.[8][9]
-
Wash the cells extensively with distilled water to remove excess stain.
-
For qualitative analysis, visualize the stained lipid droplets (red) under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[8][10]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[10][11]
Protocol 3: Nile Red Staining for Fluorescent Detection of Intracellular Lipids
Nile Red is a selective fluorescent stain for intracellular lipid droplets.[12][13][14][15] It is highly fluorescent in a hydrophobic environment but has minimal fluorescence in aqueous media.[12][14][16]
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) (optional, for fixed cells)
-
DAPI (for nuclear counterstaining)
Procedure:
-
After this compound treatment, wash the cells twice with PBS.
-
For live-cell imaging, prepare a working solution of Nile Red in PBS (e.g., 1 µg/mL).
-
Incubate the cells with the Nile Red working solution for 10-15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging medium.
-
Visualize the lipid droplets using a fluorescence microscope. For neutral lipids, use an excitation wavelength of 450-500 nm and an emission wavelength >528 nm (yellow-gold fluorescence).[13][15]
-
For quantitative analysis, measure the fluorescence intensity using a plate reader or analyze images using appropriate software.
Protocol 4: Triglyceride Quantification Assay
This protocol utilizes a commercial colorimetric assay kit to quantify the intracellular triglyceride content.
Materials:
-
Triglyceride Quantification Kit (e.g., from Cell Biolabs, Cayman Chemical, or similar)[17][18]
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (provided in the kit or a suitable alternative)
Procedure:
-
After this compound treatment, wash the cells with cold PBS.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells according to the kit's instructions, often involving sonication or homogenization in a specific lysis buffer.[18][19]
-
Use the supernatant for the triglyceride assay.
-
Perform the assay according to the manufacturer's protocol, which typically involves enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric reaction.[17][18][20]
-
Measure the absorbance at the recommended wavelength (usually 540-570 nm) and calculate the triglyceride concentration based on a standard curve.[17]
Signaling Pathway of this compound in Lipid Metabolism
The following diagram illustrates the molecular mechanism through which this compound is proposed to regulate lipid metabolism.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]
- 4. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 9. 2.4. Oil Red O Staining [bio-protocol.org]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
- 14. rupress.org [rupress.org]
- 15. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. biogot.com [biogot.com]
- 20. zen-bio.com [zen-bio.com]
High-Purity Gypenoside XIII for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity Gypenoside XIII in a research setting. This compound, a triterpenoid saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its diverse pharmacological activities, including potential applications in cancer and cardiovascular disease research.[1][2][3]
Commercial Suppliers of High-Purity this compound
A critical first step in research is sourcing high-quality reagents. The following table summarizes key information from prominent commercial suppliers of research-grade this compound.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight | CAS Number |
| ChemFaces | CFN95239 | >98% | C₄₁H₇₀O₁₂ | 755.0 g/mol | 80325-22-0 |
| Biopurify | BP2101 | 95%~99% | C₄₁H₇₀O₁₂ | 754.999 g/mol | 80325-22-0 |
| MedchemExpress | HY-N6802 | Not Specified | C₄₁H₇₀O₁₂ | 754.99 g/mol | 80325-22-0 |
Physicochemical Properties and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound.
| Parameter | Recommendations |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol.[4] MedchemExpress reports solubility in Ethanol at 50 mg/mL (66.23 mM) with ultrasonic assistance.[2] |
| Storage (Powder) | Store at 2-8°C for up to 24 months, protected from light.[4] MedchemExpress recommends 4°C, protected from light.[2] |
| Storage (Stock Solutions) | Prepare fresh solutions whenever possible.[4][5] If necessary, store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1] |
Biological Applications and Signaling Pathways
Gypenosides, including this compound, have been shown to exert their effects through the modulation of various signaling pathways. A prominent pathway implicated in the anti-cancer effects of gypenosides is the PI3K/AKT/mTOR pathway.[6][7][8][9] Gypenosides have been observed to inactivate this pathway, leading to the induction of apoptosis in cancer cells.[6][7][8]
Experimental Protocols
The following are detailed protocols for common assays used to investigate the biological effects of this compound, synthesized from published research.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells.[6]
Materials:
-
High-purity this compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., T24, 5637 bladder cancer cells)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.[6]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0, 200, 400, 600, 800, 1000, and 1200 µg/mL).[6]
-
Treatment: Replace the medium in the 96-well plate with medium containing the various concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for 24 to 48 hours.[10]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1.5 hours at 37°C.[6]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[6]
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC₅₀) for 24 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x binding buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
Protocol 3: Western Blotting for PI3K/AKT/mTOR Pathway Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.[6][7][8]
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression and phosphorylation levels of the target proteins between treated and untreated samples.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound | CAS:80325-22-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. CAS 80325-22-0 | this compound [phytopurify.com]
- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gypenoside‐Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Gypenoside XIII
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Gypenoside XIII.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges limiting the oral bioavailability of this compound include:
-
Poor membrane permeability: this compound has a high molecular weight and polarity, which restricts its ability to pass through the intestinal epithelial barrier.
-
First-pass metabolism: It undergoes significant metabolism in the liver and intestines before reaching systemic circulation.
-
Efflux by transporters: It is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells and back into the intestinal lumen.
Q2: What strategies have been shown to improve the oral bioavailability of this compound?
A2: Several strategies have been investigated and proven effective in enhancing the oral bioavailability of this compound. A key approach involves the co-administration with absorption enhancers, such as deoxycholic acid-conjugated saponin (DA-CS). This method has been shown to significantly increase the oral bioavailability of this compound by approximately 6.1-fold. The mechanism involves the inhibition of P-gp mediated efflux and the formation of mixed micelles, which improves its transport across the intestinal membrane.
Troubleshooting Guide
Issue: Low and variable plasma concentrations of this compound observed in preclinical animal models after oral administration.
Possible Cause 1: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting Step: Co-administer this compound with a known P-gp inhibitor. Deoxycholic acid-conjugated saponin (DA-CS) has been demonstrated to be an effective P-gp inhibitor when used with this compound.
Possible Cause 2: Poor membrane permeability due to physicochemical properties.
-
Troubleshooting Step: Formulate this compound into a system that enhances its absorption. The formation of mixed micelles with DA-CS can improve the solubility and membrane transport of this compound.
Experimental Protocols
Protocol 1: Co-administration of this compound with Deoxycholic Acid-Conjugated Saponin (DA-CS)
This protocol is based on the methodology described by Jin et al. (2022) to enhance the oral bioavailability of this compound.
1. Materials:
- This compound
- Deoxycholic acid-conjugated saponin (DA-CS)
- Male Sprague-Dawley rats (250 ± 20 g)
- Solvents for formulation (e.g., saline)
- Analytical standards for HPLC-MS/MS analysis
2. Animal Study:
- Fast rats overnight (12 hours) with free access to water before the experiment.
- Divide rats into two groups:
- Control Group: Receives this compound (50 mg/kg) orally.
- Test Group: Receives this compound (50 mg/kg) co-administered with DA-CS (25 mg/kg) orally.
- Administer the formulations via oral gavage.
- Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
- Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
3. Sample Analysis:
- Analyze the plasma concentrations of this compound using a validated HPLC-MS/MS method.
4. Data Analysis:
- Calculate the pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), using appropriate software.
- Compare the parameters between the control and test groups to determine the fold-increase in bioavailability.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Rats (50 mg/kg)
| Group | Cmax (ng/mL) | AUC0–24h (ng·h/mL) | Relative Bioavailability (%) |
| This compound alone | 20.3 ± 4.5 | 80.7 ± 15.2 | 100 |
| This compound + DA-CS | 75.8 ± 11.6 | 495.1 ± 78.3 | 613.5 |
Data are presented as mean ± standard deviation. Data is derived from the findings of Jin et al. (2022) where co-administration of DA-CS resulted in a 6.1-fold increase in the oral bioavailability of this compound.
Visualizations
Caption: Standard absorption pathway of this compound.
Caption: Enhanced absorption of this compound with DA-CS.
Caption: Experimental workflow for in vivo pharmacokinetic study.
Overcoming Gypenoside XIII solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gypenoside XIII. The information is designed to address common challenges related to its solubility in aqueous solutions and to provide insights into its molecular mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my this compound not dissolving in aqueous buffer?
This compound is sparingly soluble in aqueous buffers. Direct dissolution in buffers like PBS is likely to result in precipitation or a heterogeneous suspension. For most experimental applications, a stock solution in an organic solvent or a specific co-solvent system is necessary.
2. How can I prepare a stock solution of this compound?
The recommended method for preparing a stock solution is to use an organic solvent.
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO. You can prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.
-
Ethanol: this compound is also soluble in ethanol. A stock solution can be prepared in ethanol, which may be suitable for certain in vitro and in vivo applications.
Storage of Stock Solutions: Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
3. I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous experimental medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue due to the poor aqueous solubility of this compound. Here is a step-by-step troubleshooting guide:
-
Visual Inspection: Precipitation may appear as cloudiness, a fine particulate suspension, or larger visible crystals in your solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the percentage of the organic solvent in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity.
-
Use a Co-solvent System: For in vivo studies or when higher concentrations are needed in aqueous solutions, a co-solvent system is highly recommended. See the detailed protocols below.
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., at 37°C) can help redissolve the precipitate. Always check the stability of this compound at elevated temperatures for your specific experimental duration.
-
Sonication: Using a sonicator bath can help to break down aggregates and redissolve the compound.
-
Experimental Protocols
Protocol 1: Co-solvent Formulation for In Vivo Studies
This protocol is suitable for achieving a clear solution of this compound for administration in animal models.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution (final concentration of 1.25 mg/mL):
-
Add 100 µL of the this compound ethanol stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to the mixture and mix thoroughly.[1]
-
This protocol yields a clear solution with a this compound concentration of ≥ 1.25 mg/mL.[1]
Protocol 2: Formulation with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution (final concentration of 1.25 mg/mL):
-
Add 100 µL of the this compound ethanol stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until the solution is clear.[1]
-
This method also results in a clear solution with a this compound concentration of ≥ 1.25 mg/mL.[1]
Quantitative Data on this compound Solubility
| Solvent/System | Maximum Achievable Concentration | Molar Concentration (approx.) |
| Co-solvent System (10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL[1] | ≥ 1.66 mM |
| SBE-β-CD System (10% EtOH, 90% (20% SBE-β-CD in Saline)) | ≥ 1.25 mg/mL[1] | ≥ 1.66 mM |
| Ethanol | Soluble | Not specified |
| DMSO | Soluble | Not specified |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[2] | Very low |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cellular metabolism, proliferation, and survival.
This compound and the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in various diseases, including cancer. Gypenosides have been demonstrated to inhibit the PI3K/AKT/mTOR signaling cascade.[3][4][5] This inhibition can lead to decreased cell proliferation and induction of apoptosis.
This compound inhibits the PI3K/AKT/mTOR signaling pathway.
This compound and the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate the AMPK signaling pathway, which can lead to beneficial effects on metabolism.[6]
This compound activates the AMPK signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates a general workflow for preparing this compound solutions for experimental use.
Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Gypenoside XIII Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Gypenoside XIII to achieve maximum therapeutic effect. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like ethanol. For in vivo studies, a co-solvent system is often necessary. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1]
Q2: I am observing high variability in my experimental results. What could be the cause?
A2: High variability can stem from several factors:
-
Compound Stability: this compound solutions should be stored properly to prevent degradation. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is advisable to prepare fresh working solutions daily.
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound in your experimental models. For oral gavage, ensure the compound is in a stable suspension or solution.
-
Biological Variability: Animal models can exhibit significant biological variability. Ensure proper randomization of animals and use of appropriate controls.
Q3: What is a good starting dose for my in vivo experiments?
A3: A common starting point for in vivo studies in mice is a dose of 10 mg/kg, administered via intraperitoneal injection, which has been shown to be effective in a non-alcoholic steatohepatitis (NASH) model.[2] However, the optimal dose will depend on the animal model, the disease being studied, and the route of administration. It is crucial to perform a dose-response study to determine the most effective dosage for your specific experimental setup.
Q4: I am not observing the expected therapeutic effect. What are some potential reasons?
A4:
-
Low Bioavailability: Gypenosides, in general, have low oral bioavailability.[3] Consider alternative routes of administration, such as intraperitoneal injection, to ensure adequate systemic exposure.
-
Insufficient Dosage: The dosage may be too low to elicit a therapeutic response. Refer to dose-response studies or published literature for guidance on appropriate dose ranges.
-
Metabolism: this compound may be rapidly metabolized in vivo. Understanding its pharmacokinetic profile can help in designing an appropriate dosing regimen.
-
Model Specificity: The chosen experimental model may not be responsive to this compound treatment. Ensure the model is appropriate for the therapeutic area of interest and that the targeted signaling pathways are relevant.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and other relevant gypenosides.
Table 1: In Vitro Activity of Gypenosides in Cancer Cell Lines
| Gypenoside | Cell Line | Assay | IC50 Value | Reference |
| Gypenosides (mixed) | T24 (Bladder Cancer) | Cell Proliferation | 550 µg/mL | [4] |
| Gypenosides (mixed) | 5637 (Bladder Cancer) | Cell Proliferation | 180 µg/mL | [4] |
| Gypenoside L | 769-P (Renal Cancer) | CCK8 | 60 µM | [5][6] |
| Gypenoside L | ACHN (Renal Cancer) | CCK8 | 70 µM | [5][6] |
| Gypenoside LI | 769-P (Renal Cancer) | CCK8 | 45 µM | [6] |
| Gypenoside LI | ACHN (Renal Cancer) | CCK8 | 55 µM | [6] |
Table 2: In Vivo Dosage and Effects of this compound
| Gypenoside | Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | C57BL/6 Mice | Methionine/choline-deficient diet-induced NASH | 10 mg/kg | Intraperitoneal injection | Decreased lipid vacuole size and number, reduced liver fibrosis and inflammation. | [2] |
| Gypenosides (mixed) | Rats | Type 2 Diabetes and NAFLD | 200, 400, 800 mg/kg/day | Oral | Dose-dependent decrease in serum AST, ALT, blood glucose, triglycerides, and total cholesterol. | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., HGC-27, SGC-7901) in 96-well plates at an appropriate density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.[8]
Protocol 2: In Vivo Murine Model of NASH
-
Animal Model: Use male C57BL/6 mice.
-
Induction of NASH: Feed the mice a methionine/choline-deficient (MCD) diet for a specified period to induce NASH.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline).[1] Administer a daily intraperitoneal injection of 10 mg/kg this compound.[2]
-
Monitoring: Monitor animal weight and health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Measure serum levels of ALT and AST.
-
Gene and Protein Expression: Analyze the expression of key markers of lipogenesis, inflammation, and fibrosis in the liver tissue via qPCR and Western blotting.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical steps for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 7. Mechanism of action of gypenosides on type 2 diabetes and non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XIII stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Gypenoside XIII for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-closed container, protected from air and light. For long-term storage, refrigeration at 4°C is recommended.[1] Some suppliers suggest storage at 2-8°C for up to 24 months, provided the vial is kept tightly sealed.
Q2: How should I store this compound in solution?
A2: Whenever possible, solutions of this compound should be prepared and used on the same day.[1] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions are:
It is crucial to protect all solutions from light.[1][2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. Commonly used solvents include:
For in vivo experiments, specific formulations are often required. One supplier suggests a vehicle of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.[2] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[2]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented, as a dammarane-type triterpenoid saponin, it is susceptible to hydrolysis of its glycosidic linkages. This is a common degradation pathway for gypenosides and structurally similar ginsenosides.[4] This hydrolysis can be catalyzed by acidic or basic conditions and heat.[4][5]
Q5: How do pH and temperature affect the stability of this compound in solution?
A5: Based on studies of similar saponins, the stability of this compound in aqueous solutions is expected to be significantly influenced by pH and temperature.
-
pH: Gypenosides and ginsenosides are generally more stable in neutral pH conditions. Acidic (pH < 4) and alkaline (pH > 8) conditions can catalyze the hydrolysis of the glycosidic bonds, leading to the loss of sugar moieties and the formation of less glycosylated saponins or the aglycone.[1][2][6]
-
Temperature: Elevated temperatures can accelerate the degradation of gypenosides, likely through the hydrolysis of glycosidic bonds.[5] Heat treatment of Gynostemma pentaphyllum has been shown to convert higher polarity saponins into lower polarity ones through the cleavage of glycosidic bonds.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C in aliquots and for the recommended duration. Protect from light at all times. |
| Precipitation of this compound in aqueous buffers. | This compound has limited aqueous solubility. Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting with aqueous buffer. If precipitation still occurs, consider using sonication or gentle warming to redissolve the compound. Ensure the final concentration is within the solubility limit in the final experimental medium. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound during sample preparation or analysis. | This could be due to hydrolysis. Ensure the pH of your mobile phase and sample diluent is close to neutral if possible. Avoid prolonged exposure of the sample to acidic or basic conditions. Keep samples cool in the autosampler. |
| Contamination of the sample or HPLC system. | Run a blank injection (diluent only) to check for system contamination. Ensure all glassware and solvents are clean. | |
| Loss of this compound potency over time | Improper storage of the solid compound or solution. | Review the recommended storage conditions. Store solid this compound at 4°C, protected from light. Store solutions in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light and air[1] |
| Solution | -20°C | Up to 1 month[2] | Aliquot, protect from light[1][2] |
| Solution | -80°C | Up to 6 months[2] | Aliquot, protect from light[2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to investigating the stability of this compound under various stress conditions. Researchers should optimize the conditions based on their specific analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for the specified time points.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for the specified time points.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating HPLC method.
-
Data Analysis: Quantify the remaining this compound and any major degradation products. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for Gypenoside Analysis (Example)
This is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method validation is required for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with a lower percentage of Solvent B and gradually increase it over the run time to elute compounds with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where gypenosides absorb (e.g., 203 nm).[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [Study on hydrolysis kinetics of ginsenoside-Ro in alkaline medium and structural analysis of its hydrolyzate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Gypenoside XIII
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) methods for the improved separation of Gypenoside XIII. This resource offers troubleshooting advice and answers to frequently asked questions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues in this compound Separation
This section addresses specific challenges you may encounter during the HPLC analysis of this compound and other gypenosides.
Q1: Why am I seeing poor resolution between this compound and other closely related gypenosides?
A1: Poor resolution is a common issue when separating structurally similar compounds like gypenosides. Several factors can contribute to this problem:
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Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is critical. A mobile phase that is too strong (high organic content) will cause compounds to elute too quickly and without adequate separation. Conversely, a mobile phase that is too weak will lead to long retention times and broad peaks.
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Incorrect Column Selection: While a C18 column is standard for gypenoside separation, the specific brand, particle size, and column dimensions can significantly impact resolution.
-
Suboptimal Gradient Elution: For complex mixtures of gypenosides, a gradient elution is often necessary. An improperly optimized gradient may not provide sufficient separation power at the point where this compound and its isomers elute.
To improve resolution, consider the following:
-
Optimize the Mobile Phase:
-
Systematically adjust the acetonitrile or methanol concentration in your mobile phase.
-
Consider adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase to improve peak shape and selectivity.
-
-
Evaluate Different Columns: If resolution issues persist, testing a different C18 column with a different particle size or from a different manufacturer may be beneficial.
-
Refine the Gradient: Adjust the slope of your gradient. A shallower gradient around the elution time of this compound can significantly enhance resolution.
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can compromise accurate quantification. For saponins like this compound, common causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of gypenosides, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
To address peak tailing:
-
Modify the Mobile Phase: Adding a competitive agent like a buffer or a small amount of acid (e.g., formic acid) can help to mask the silanol groups and reduce secondary interactions.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.
-
Check for Column Contamination: A contaminated guard column or analytical column can also lead to peak tailing. Flushing the column with a strong solvent may help.
Q3: I am observing a drifting baseline during my HPLC run. What should I do?
A3: A drifting baseline can interfere with peak detection and integration. The most common causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.
-
Mobile Phase Issues: The mobile phase may not be properly mixed or degassed, or one of the components may be slowly changing in concentration.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and the performance of the detector.
To stabilize your baseline:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample.
-
Prepare Fresh Mobile Phase: Ensure your mobile phase components are thoroughly mixed and degassed.
-
Use a Column Oven: Maintaining a constant column temperature can significantly improve baseline stability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC analysis of this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for separating this compound is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a gradient of water (often with a small amount of formic acid) and acetonitrile. Detection is typically performed at a low UV wavelength, such as 203 nm, as gypenosides lack a strong chromophore.
Q2: Which detector is best for analyzing this compound?
A2: A UV detector set to a low wavelength (around 203 nm) is commonly used for the quantitative analysis of gypenosides.[1][2][3] For more sensitive and specific detection, especially in complex matrices, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.
Q3: How can I confirm the identity of my this compound peak?
A3: The most reliable way to confirm the identity of your this compound peak is to compare its retention time with that of a certified reference standard run under the same chromatographic conditions. For definitive identification, co-injection with the standard or the use of a mass spectrometer (LC-MS) for mass-to-charge ratio confirmation is recommended.
Q4: What are the key physicochemical properties of this compound to consider for method development?
A4: this compound is a triterpenoid saponin with a molecular weight of 754.99 g/mol and a chemical formula of C₄₁H₇₀O₁₂.[4] As a glycoside, it has both a non-polar aglycone backbone and polar sugar moieties, making it suitable for reversed-phase chromatography where it can interact with the non-polar stationary phase. Its solubility in common HPLC solvents like methanol and ethanol should be considered when preparing samples.[5]
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the separation of gypenosides, providing a basis for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | Polar-RP |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Type | Isocratic (34% B)[1][2][3] | Gradient | Gradient |
| Flow Rate | 0.8 mL/min[1][2][3] | 1.0 mL/min | 0.6 mL/min[6] |
| Column Temp. | 30°C[1] | 35°C | 35°C[6] |
| Injection Vol. | 20 µL[1][2][3] | 10 µL | 2 µL[6] |
| Detection | UV at 203 nm[1][2][3] | UV at 203 nm | UV at 203 nm[6] |
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of this compound, which can be adapted and optimized for your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh a known amount of the plant material or extract containing this compound.
-
Perform an extraction using a suitable solvent such as methanol or ethanol, often with the aid of sonication.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
If necessary, dilute the filtered extract with the initial mobile phase to an appropriate concentration.
2. HPLC Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 50% B
-
30-35 min: Linear gradient from 50% to 80% B
-
35-40 min: Hold at 80% B
-
40.1-45 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 203 nm
Visualizations
The following diagrams illustrate key concepts related to the HPLC method refinement for this compound and a relevant signaling pathway.
Caption: Workflow for troubleshooting and optimizing HPLC separation of this compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard. | Semantic Scholar [semanticscholar.org]
- 4. CAS 80325-22-0 | this compound [phytopurify.com]
- 5. This compound | CAS:80325-22-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing the Purity of Gypenoside XIII Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Gypenoside XIII.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for isolating and purifying this compound and other gypenosides involve a combination of chromatographic techniques. These typically include initial extraction with a solvent like ethanol or methanol, followed by purification steps such as macroporous resin column chromatography, silica gel chromatography, and high-performance liquid chromatography (HPLC), often on a C18 column.[1][2][3][4] For high-purity isolates, semi-preparative or preparative HPLC is often employed as a final polishing step.[3]
Q2: What are the likely impurities in a this compound isolate?
A2: Impurities in a this compound isolate are often other structurally similar saponins (gypenosides) from the Gynostemma pentaphyllum plant.[5][6] Other potential impurities can include pigments, lipids, and other small molecules from the initial plant extract. The presence of these impurities can be confirmed by analytical techniques like HPLC and mass spectrometry.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a Diode-Array Detector (DAD) or a mass spectrometer (MS).[1][4][7] The purity is often determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.[3]
Q4: My this compound isolate appears as a white to off-white solid. Is this indicative of high purity?
A4: While a white to off-white solid appearance is a good indicator, it does not guarantee high purity.[8] Co-eluting impurities that are also colorless may be present. Therefore, it is crucial to rely on analytical methods like HPLC or UPLC-MS/MS for an accurate assessment of purity.[7][9]
Troubleshooting Guide
Issue 1: Low Recovery of this compound After Column Chromatography
| Question | Possible Cause | Solution |
| Why is the yield of this compound unexpectedly low after macroporous resin or silica gel chromatography? | Inappropriate Solvent System: The polarity of the elution solvent may be too high or too low, causing the target compound to either not elute or elute too quickly with impurities. | Systematically test a gradient of elution solvents with varying polarities. For C18 reverse-phase chromatography, a gradient of decreasing polarity (e.g., from water to methanol or acetonitrile) is typically used.[1][4] |
| High Flow Rate: A fast flow rate can lead to insufficient interaction between the compound and the stationary phase, resulting in poor separation and recovery.[10] | Optimize the flow rate. A slower flow rate generally improves resolution and binding. For column chromatography, a flow rate of 1-2 bed volumes per hour (BV/h) is often recommended.[11] | |
| Column Overloading: Exceeding the binding capacity of the column will cause the target compound to pass through without being retained. | Reduce the amount of crude extract loaded onto the column. Refer to the manufacturer's guidelines for the specific stationary phase to determine the optimal loading capacity. | |
| Degradation of this compound: The compound may be sensitive to the pH or temperature of the solvents used. | Ensure that the pH of the mobile phase is within a stable range for this compound. Avoid high temperatures during the purification process unless it is part of a validated method like heat treatment for conversion of related ginsenosides.[12] |
Issue 2: Persistent Impurities in the this compound Isolate After HPLC Purification
| Question | Possible Cause | Solution |
| Why do I still see impurity peaks in my HPLC chromatogram after purification? | Co-elution of Structurally Similar Compounds: Other gypenosides with similar polarity and retention times may be co-eluting with this compound. | Optimize HPLC Method: - Mobile Phase: Adjust the composition of the mobile phase. For C18 columns, varying the ratio of acetonitrile to water can alter selectivity.[1][4] Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and resolution.[7][9] - Gradient: Employ a shallower gradient elution to better separate closely eluting peaks. - Column: Consider using a different type of HPLC column with a different stationary phase chemistry. |
| Sample Overload in Preparative HPLC: Injecting too much sample can lead to broad, overlapping peaks. | Reduce the injection volume or the concentration of the sample being purified.[13] | |
| Contamination: The sample may be contaminated from glassware, solvents, or the HPLC system itself. | Ensure all glassware is thoroughly cleaned. Use high-purity HPLC-grade solvents and filter all samples and mobile phases before use. |
Quantitative Data on Purification Enhancement
The following table summarizes the potential increase in purity of gypenosides using different purification techniques.
| Purification Step | Starting Material | Resulting Purity | Reference |
| Macroporous Resin Chromatography (Amberlite XAD7-HP) | Pressurized 80% ethanol extract | Increased from 24% to 83% by weight | [14] |
| Preparative HPLC | Partially purified fractions | >98% | [15][16] |
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Gypenosides
-
Extraction:
-
Grind the dried Gynostemma pentaphyllum plant material into a coarse powder.
-
Perform reflux extraction with 80% ethanol three times (e.g., for 3h, 2h, and 1h respectively).[13]
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
-
Enrichment using Macroporous Resin Column Chromatography:
-
Dissolve the dried extract in water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD7-HP).[14]
-
Wash the column with water to remove polar impurities.
-
Elute the gypenosides with an increasing concentration of ethanol (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the presence of this compound using analytical HPLC.
-
Combine the fractions rich in this compound and evaporate the solvent.
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the enriched gypenoside fraction in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative or preparative column.[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. An isocratic elution with a specific ratio (e.g., 34% acetonitrile) can also be effective.[1][4]
-
Flow Rate: Optimize the flow rate based on the column dimensions (e.g., 5.0 ml/min for a 250 mm x 10.0 mm column).[13]
-
Detection: UV detector set at a wavelength around 203 nm.[1][2]
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak.
-
-
Purity Confirmation:
-
Analyze the collected fractions using analytical HPLC to confirm the purity.
-
Combine the pure fractions and remove the solvent by evaporation or lyophilization.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound isolates.
References
- 1. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
- 11. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Gypenoside XIII in Biological Samples
This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions (FAQs) for the quantification of Gypenoside XIII in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The provided protocols are based on established methods for structurally similar gypenosides and general principles of bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from plasma samples?
A1: Protein precipitation is a straightforward and effective method for extracting this compound from plasma. This technique involves adding a cold organic solvent, such as methanol or acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the UPLC-MS/MS system. For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) can also be employed.
Q2: Which type of HPLC/UPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 column is the standard choice for the separation of gypenosides and other saponins. Columns with a particle size of less than 2 µm (for UPLC systems) are recommended to achieve high resolution and shorter run times. A typical column dimension would be 2.1 mm x 50 mm or 2.1 mm x 100 mm.
Q3: What are the suggested mobile phases for the chromatographic separation?
A3: A gradient elution using acetonitrile (ACN) and water is recommended. The addition of a small amount of formic acid (0.1%) to both the aqueous and organic mobile phases helps to improve peak shape and ionization efficiency.
Q4: How should the mass spectrometer be configured for this compound quantification?
A4: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) is the preferred ionization source. While similar compounds have been analyzed in both positive and negative ion modes, negative mode is often favored for gypenosides. The specific precursor and product ion transitions for this compound need to be optimized by infusing a standard solution of the compound into the mass spectrometer.
Q5: What is a suitable internal standard (IS) for this compound quantification?
A5: An ideal internal standard should be structurally and physicochemically similar to the analyte and should not be present in the biological sample. For this compound, a structurally related gypenoside that is not expected to be in the samples or a commercially available ginsenoside, such as Ginsenoside Rd or Saikosaponin B2, would be a suitable choice.[1] The IS should be added to the samples before the extraction process to compensate for any variability in sample preparation and instrument response.
Q6: What are the common challenges encountered during the quantification of gypenosides?
A6: Common challenges include matrix effects, poor peak shape, low recovery, and instrument contamination.[2] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a significant concern in bioanalysis and should be carefully evaluated during method validation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent or replace it.2. Ensure 0.1% formic acid is added to both mobile phases.3. Dilute the sample in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity/Sensitivity | 1. Suboptimal MS parameters (cone voltage, collision energy).2. Poor ionization efficiency.3. Analyte degradation.4. Inefficient sample extraction. | 1. Optimize MRM transitions and instrument parameters by infusing a this compound standard.2. Adjust the mobile phase pH with formic acid.3. Ensure proper sample storage (e.g., -80°C) and prepare fresh stock solutions.4. Evaluate and optimize the protein precipitation or SPE protocol. |
| High Background Noise | 1. Contaminated mobile phases or solvents.2. Contamination in the LC-MS system (tubing, injector, ion source).3. Improperly prepared samples. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Flush the entire system with an appropriate cleaning solution (e.g., isopropanol/water mixture).3. Ensure complete protein precipitation and centrifugation. |
| Inconsistent Retention Times | 1. Leak in the LC system.2. Air bubbles in the pump.3. Column temperature fluctuations.4. Changes in mobile phase composition. | 1. Check all fittings and connections for leaks.2. Degas the mobile phases and purge the pumps.3. Use a column oven to maintain a stable temperature.4. Prepare fresh mobile phases accurately. |
| Significant Matrix Effects | 1. Co-eluting endogenous compounds from the biological matrix.2. Inadequate sample cleanup. | 1. Adjust the chromatographic gradient to better separate the analyte from interfering compounds.2. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE).3. Use a stable isotope-labeled internal standard if available. |
Experimental Protocols
Refined UPLC-MS/MS Method for this compound Quantification
This protocol is a refined method based on published procedures for similar gypenosides.[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., 100 ng/mL Saikosaponin B2).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
3. MS/MS Conditions
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.[4]
-
MRM Transitions (Proposed - require optimization):
-
This compound: Precursor > Product (e.g., m/z 753.5 > [fragment ion]). The precursor ion would be [M-H]⁻. The product ion would likely result from the loss of a sugar moiety.
-
Internal Standard (Saikosaponin B2): m/z 825.4 > 617.5.[1]
-
-
Cone Voltage and Collision Energy: These parameters must be optimized for this compound by infusing a standard solution. For similar compounds, cone voltages have ranged from 22-76 V and collision energies from 40-70 V.[4]
Quantitative Data for Similar Gypenosides
The following tables summarize the validation parameters reported for the UPLC-MS/MS quantification of other gypenosides in rat plasma, which can serve as a reference for the expected performance of a this compound assay.
Table 1: Method Validation Parameters for Gypenoside A and XLIX Quantification [1][4]
| Parameter | Gypenoside A | Gypenoside XLIX |
| Linearity Range (ng/mL) | 2 - 3000 | 2 - 3000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 2 | 2 |
| Intra-day Precision (%RSD) | < 14.9% | < 12.9% |
| Inter-day Precision (%RSD) | < 14.9% | < 12.9% |
| Accuracy | 90.1 - 107.5% | 91.8 - 113.9% |
| Recovery | > 88.3% | > 93.2% |
| Matrix Effect | 87.1 - 93.9% | 89.3 - 94.1% |
Table 2: Method Validation Parameters for other Gypenosides [5]
| Parameter | Gypenoside LVI | Gypenoside XLVI |
| Linearity Range (ng/mL) | 10 - 2000 | 10 - 2000 |
| LLOQ (ng/mL) | 10 | 10 |
| Intra-day Precision (%RSD) | < 8.41% | < 8.41% |
| Inter-day Precision (%RSD) | < 8.41% | < 8.41% |
| Accuracy (%RE) | -4.42 to 8.42% | -4.42 to 8.42% |
| Recovery | 92.02 - 114.77% | 92.02 - 114.77% |
| Matrix Effect | Not significant | Not significant |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common LC-MS issues.
Caption: Factors influencing quantification accuracy and precision.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Utilizing High-Resolution Mass Spectrometry Data Mining Strategy in R Programming Language for Rapid Annotation of Absorbed Prototypes and Metabolites of Gypenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gypenoside XIII Technical Support Center: Addressing Potential Off-target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Gypenoside XIII in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound is a dammarane-type triterpenoid saponin primarily isolated from Gynostemma pentaphyllum.[1][2] Current research indicates its involvement in several key signaling pathways related to metabolism, inflammation, and cancer. The primary reported molecular activities include:
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Lipid Metabolism: this compound has been shown to regulate lipid metabolism in hepatocytes. It can suppress lipid accumulation and peroxidation.[3] This is achieved through the activation of the AMPK/SIRT1 pathway , which leads to a decrease in fatty acid synthesis and an increase in lipolysis and fatty acid β-oxidation.[3]
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Anti-Cancer Activity: Like other gypenosides, this compound is suggested to have anti-proliferative and pro-apoptotic effects in various cancer cell lines. Gypenosides have been shown to modulate pathways such as the PI3K/Akt/mTOR and MAPK pathways .[4][5]
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Anti-Inflammatory Effects: Gypenosides, as a class of compounds, have demonstrated anti-inflammatory properties, which may involve the inhibition of pro-inflammatory mediators.[4]
Q2: What are potential off-target effects, and why are they a concern with natural products like this compound?
A2: Off-target effects refer to the modulation of biological targets other than the intended one, which can lead to unexpected experimental outcomes or toxicity.[6] Natural products, due to their complex structures, can sometimes interact with multiple proteins, a phenomenon known as polypharmacology.[4] While this can be therapeutically beneficial in some cases, it can also lead to misinterpretation of experimental results. For this compound, potential off-target effects could arise from its structural similarity to other natural compounds like ginsenosides, suggesting it might interact with a broader range of proteins than initially hypothesized.[4]
Q3: How can I computationally predict potential off-target effects of this compound?
A3: Several computational tools can predict potential protein targets for small molecules based on their chemical structure. These predictions can help in designing experiments to validate on- and off-targets. Useful databases and servers include:
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SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by comparing it to a library of known active compounds.[5][7]
-
GeneCards: A comprehensive database of human genes that can be used to identify potential disease-related targets.[5][7]
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TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): This database contains information on the active ingredients of traditional Chinese medicines and their putative targets.[7]
It is important to note that these are predictive tools, and any identified potential off-targets must be experimentally validated.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent phenotypic observations in cell-based assays.
Possible Cause: The observed phenotype might be a result of an off-target effect of this compound, or a combination of on- and off-target activities.[8]
Troubleshooting Steps:
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Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose as it assesses target binding in a cellular context.[9] A positive thermal shift of the target protein in the presence of this compound indicates direct binding.
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Structure-Activity Relationship (SAR) Studies: If available, use a structurally related but inactive analog of this compound as a negative control. If the phenotype is still observed with the inactive analog, it is more likely to be an off-target effect or a non-specific cellular response. While specific SAR data for this compound is limited, comparing its effects to other gypenosides with different structures can provide insights.[4][10]
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Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target.[11] If the phenotype persists even in the absence of the primary target, it strongly suggests an off-target mechanism.
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Dose-Response Analysis: Carefully evaluate the dose-response curve. Off-target effects may occur at higher concentrations. Determine if the observed phenotype occurs at a concentration consistent with the binding affinity for the intended target.
Issue 2: Downstream signaling events do not align with the known pathway of the primary target.
Possible Cause: this compound may be modulating a different signaling pathway through an off-target kinase or other regulatory protein. Many signaling pathways have significant crosstalk.
Troubleshooting Steps:
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Broad-Spectrum Kinase Profiling: Since many gypenosides influence kinase signaling cascades like PI3K/Akt and MAPK, a broad-spectrum kinase inhibitor profiling assay can identify unintended kinase targets.[12][13] This involves screening this compound against a panel of kinases to assess its selectivity.
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Chemoproteomics: This technique can identify the direct binding partners of this compound in an unbiased manner within the cellular proteome.[14][15] This can reveal novel and unexpected off-targets.
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Pathway Analysis: Use pathway analysis software to investigate potential connections between the observed downstream events and other signaling pathways that could be modulated by off-targets.
Quantitative Data Summary
Table 1: Reported Bioactivities of this compound and Related Gypenosides
| Compound/Extract | Biological Activity | Key Pathway(s) Modulated | Cell/Animal Model | Reference |
| This compound | Inhibition of hepatocyte lipogenesis | AMPK/SIRT1 | HepG2 cells | [3] |
| This compound | Improvement of hepatic lipid metabolism | SREBP/ACC/PPAR/LXRα | Animal models | [4] |
| Gypenosides (general) | Anti-cancer (apoptosis induction) | PI3K/Akt/mTOR, MAPK | Various cancer cell lines | [4][5] |
| Gypenosides (general) | Anti-inflammatory | NF-κB | Macrophages | [4] |
| Gypenoside I | Inhibition of proliferation | AKT/GSK3β/β-catenin | Breast cancer models | [4] |
| Gypenoside LI | Promotion of apoptosis | Bax/Bcl-2, PARP-1 | Breast cancer models | [4] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[9][16]
Objective: To determine if this compound directly binds to a target protein in intact cells.
Methodology:
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Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control (e.g., DMSO) for a specified time.
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Heating: Harvest the cells and resuspend them in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
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Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot or ELISA. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
2. Kinase Inhibitor Profiling
This is a general protocol for assessing the selectivity of a compound against a panel of kinases.[17][18]
Objective: To identify potential off-target kinases of this compound.
Methodology:
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Assay Platform: Utilize a commercial kinase profiling service or an in-house platform. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[17]
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Kinase Panel: Select a diverse panel of kinases, including those from different families and those known to be involved in pathways potentially affected by this compound.
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Compound Screening: Screen this compound at one or more concentrations against the kinase panel. A standard concentration for initial screening is often 1-10 µM.
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Data Analysis: The activity of each kinase in the presence of this compound is measured and compared to a control. The results are typically expressed as a percentage of inhibition. Significant inhibition of kinases other than the intended target indicates potential off-target effects.
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IC50 Determination: For any identified off-target kinases, perform dose-response experiments to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The structure-activity relationship of ginsenosides on hypoxia-reoxygenation induced apoptosis of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in High-Concentration Gypenoside XIII Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability assays using high concentrations of Gypenoside XIII.
Troubleshooting Guides
High concentrations of this compound, a triterpenoid saponin, can present unique challenges in cell-based assays. This guide addresses common issues in a question-and-answer format to help you navigate your experiments effectively.
Question 1: I am observing unexpectedly high or inconsistent cytotoxicity at high concentrations of this compound. What could be the cause?
Answer:
At high concentrations, saponins like this compound can exhibit membranolytic activity, leading to rapid cell lysis that may not be accurately captured by all viability assays. Additionally, the compound itself might interfere with assay reagents.
Troubleshooting Steps:
-
Visually Inspect Cells: Before adding any assay reagents, examine the cells under a microscope for signs of precipitation of this compound in the media, as well as morphological changes indicative of necrosis (cell swelling, membrane blebbing) or apoptosis (cell shrinkage, formation of apoptotic bodies).
-
Solubility Check: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Prepare serial dilutions of this compound in DMSO before further dilution in culture medium to avoid precipitation.
-
Assay Interference Control: To check for interference with your viability assay (e.g., MTT), run a cell-free control with the same concentrations of this compound and assay reagents. A change in color or signal in the absence of cells indicates direct interaction between the compound and the assay components.
-
Orthogonal Assay Validation: If you suspect assay interference or non-specific cytotoxicity, validate your findings using an alternative assay that measures a different cellular parameter. For instance, if you are using a metabolic assay like MTT, confirm your results with a membrane integrity assay such as the Lactate Dehydrogenase (LDH) release assay.
Question 2: My results from the MTT assay are not reproducible when using high concentrations of this compound. How can I improve this?
Answer:
Inconsistencies in MTT assays with high concentrations of natural products can arise from several factors, including direct reduction of the MTT reagent by the compound or incomplete solubilization of formazan crystals.
Troubleshooting Steps:
-
Cell-Free Control: As mentioned previously, perform a cell-free control to rule out direct reduction of MTT by this compound.
-
Complete Solubilization: Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking after adding the solubilization buffer (e.g., DMSO). Visually confirm that no crystals remain before reading the absorbance.
-
Optimize Incubation Time: The incubation time with the MTT reagent may need to be optimized. Shorter incubation times can sometimes reduce background signal and potential artifacts.
-
Alternative Assay: If problems persist, switch to a different viability assay, such as the LDH or a luminescent ATP-based assay, which may be less susceptible to interference from colored or reducing compounds.
Question 3: How can I differentiate between apoptosis and necrosis induced by high concentrations of this compound?
Answer:
Gypenosides are known to induce apoptosis in cancer cells.[1][2][3][4][5][6][7] However, at high concentrations, necrosis due to membrane disruption can also occur.[8][9][10] Distinguishing between these cell death mechanisms is crucial for understanding the compound's mode of action.
Troubleshooting Steps:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in their activity is a hallmark of apoptosis.[11]
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
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Mitochondrial Membrane Potential (MMP) Assay: Gypenosides can induce the mitochondrial apoptotic pathway.[3] A decrease in MMP, which can be measured with fluorescent dyes like JC-1 or TMRE, is an early indicator of apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
This compound is soluble in ethanol. A stock solution of 50 mg/mL in ethanol can be prepared with the aid of ultrasonic treatment. For cell culture experiments, it is common to prepare a high-concentration stock in DMSO and then dilute it in the culture medium. Always ensure the final DMSO concentration is non-toxic to your cells.
Q2: What are the known IC50 values for gypenosides in common cancer cell lines?
The IC50 values for gypenosides can vary depending on the specific gypenoside, the cell line, and the assay conditions. The following table summarizes some reported IC50 values.
| Gypenoside | Cell Line | Assay | Incubation Time | IC50 (µg/mL) | IC50 (µM) |
| Gypenosides (mixture) | Colo 205 (human colon cancer) | MTT | 24h | 113.5 | N/A |
| Gypenoside L | 769-P (renal cell carcinoma) | CCK-8 | 48h | N/A | 60 |
| Gypenoside L | ACHN (renal cell carcinoma) | CCK-8 | 48h | N/A | 70 |
| Gypenoside LI | 769-P (renal cell carcinoma) | CCK-8 | 48h | N/A | 45 |
| Gypenoside LI | ACHN (renal cell carcinoma) | CCK-8 | 48h | N/A | 55 |
| Gypenosides (mixture) | HGC-27 (gastric cancer) | CCK-8 | 48h | ~50 | N/A |
| Gypenosides (mixture) | SGC-7901 (gastric cancer) | CCK-8 | 48h | ~100 | N/A |
| Gypenosides (mixture) | T24 (bladder cancer) | CCK-8 | 24h | ~550 | N/A |
| Gypenosides (mixture) | 5637 (bladder cancer) | CCK-8 | 24h | ~180 | N/A |
Q3: What is the primary mechanism of cell death induced by this compound?
The primary mechanism of cell death induced by gypenosides, including this compound, in cancer cells is apoptosis.[1][2][3][4][5][6][7] This is often mediated through the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.[3]
Q4: Which signaling pathways are known to be modulated by this compound?
Gypenosides have been shown to modulate several signaling pathways involved in cell survival and apoptosis. A key pathway inhibited by gypenosides is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and proliferation.[1][4][5][6][7] Inhibition of this pathway by gypenosides leads to decreased cell viability and induction of apoptosis.[1][4][5][6][7]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium to the cells. Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[15]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[17][18][19][20][21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[11][22][23]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high-concentration this compound assays.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiti… [ouci.dntb.gov.ua]
- 2. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of saponin 1688 with phase separated lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. scientificlabs.ie [scientificlabs.ie]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Tauroursodeoxycholic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Injury and Endoplasmic Reticulum Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XIII Technical Support Center: Enhancing Translational Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of Gypenoside XIII experimentation. Our goal is to facilitate the translation of promising preclinical findings into tangible clinical applications by addressing common challenges and providing detailed methodological guidance.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound for my experiments?
A1: this compound is a white to off-white solid. For in vitro studies, it can be dissolved in ethanol to make a stock solution of up to 50 mg/mL, which may require sonication to fully dissolve. For in vivo experiments, several solvent formulations can be used, including:
-
10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% Ethanol and 90% Corn Oil.
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1]. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use[1].
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: Ensure this compound is fully dissolved in your culture medium. Precipitation can lead to variable concentrations in your wells. Consider using a solvent system compatible with your cell line and experiment.
-
Cell Seeding Density: Use a consistent and optimal cell number for your assays. Cell density can significantly impact the response to treatment.
-
Incubation Time: The effects of this compound can be time-dependent[2][3]. Standardize the incubation time across all experiments.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT). Run appropriate controls, such as a compound-only control in cell-free media, to check for interference[4].
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: Based on studies with other gypenosides, a starting concentration range of 20 µM to 100 µM is often used for in vitro cell-based assays[5]. However, the optimal concentration is cell-type dependent and should be determined empirically by performing a dose-response curve.
Troubleshooting Guides
Issue: Low Bioavailability in Animal Studies
-
Problem: Gypenosides, in general, have low oral bioavailability, which can be a significant hurdle for in vivo studies and clinical translation[6]. Pharmacokinetic studies of various gypenosides have reported oral bioavailability as low as 0.14% to 4.56% in rats[7][8][9][10].
-
Possible Solutions:
-
Formulation Strategies: Experiment with different delivery vehicles to enhance absorption. The use of penetration enhancers or nanoformulations could be explored.
-
Route of Administration: For initial efficacy studies, consider alternative routes of administration, such as intraperitoneal injection, to bypass first-pass metabolism.
-
Dose Adjustment: Higher oral doses may be necessary to achieve therapeutic concentrations in plasma and tissues. However, this should be balanced with potential toxicity.
-
Issue: Difficulty in Detecting Signaling Pathway Modulation
-
Problem: You are not observing the expected changes in protein phosphorylation (e.g., p-Akt, p-mTOR) after this compound treatment in your western blots.
-
Possible Solutions:
-
Time-Course Experiment: The phosphorylation of signaling proteins is often a transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for detecting changes.
-
Dose-Response Analysis: The effect on signaling pathways is likely dose-dependent. Test a range of this compound concentrations.
-
Positive and Negative Controls: Ensure your antibody and western blot protocol are working correctly by including appropriate positive (e.g., growth factor-stimulated cells) and negative controls.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across lanes.
-
Quantitative Data
Table 1: IC50 Values of Gypenosides in Various Cancer Cell Lines
| Gypenoside | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Gypenoside L | 769-P | Clear Cell Renal Cell Carcinoma | 60 | CCK8 | [5] |
| ACHN | Clear Cell Renal Cell Carcinoma | 70 | CCK8 | [5] | |
| Gypenoside LI | 769-P | Clear Cell Renal Cell Carcinoma | 45 | CCK8 | [5] |
| ACHN | Clear Cell Renal Cell Carcinoma | 55 | CCK8 | [5] |
Note: Data for this compound is currently limited. The provided data for other gypenosides can serve as a reference for experimental design.
Table 2: Pharmacokinetic Parameters of Gypenosides in Rats
| Gypenoside | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Gypenoside A | Oral | - | - | 1.4 ± 0.2 | 0.90 | [8][10] |
| Gypenoside XVII | Oral | - | 0.17 - 0.20 | 1.94 - 2.56 | 1.87 | [9] |
| Gypenoside XLVI | Oral | 10 | - | 4.2 ± 0.9 | 4.56 | [7] |
| Gypenoside XLIX | Oral | - | - | 1.8 ± 0.6 | 0.14 | [8][10] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Western Blot for PI3K/Akt/mTOR Pathway
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An experimental study on the antileukemia effects of gypenosides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Studies of Gypenoside XLVI in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [Pharmacokinetics of gypenoside XVⅡ in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Batch-to-Batch Variability of Gypenoside XIII Extracts: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and analysis of Gypenoside XIII. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your experiments with this compound extracts.
Problem 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Plant Material Quality | - Source Verification: Ensure the Gynostemma pentaphyllum raw material is from a reputable supplier with proper identification. - Harvesting Time: The total saponin content can vary significantly with the harvesting period. A study on G. pentaphyllum showed that a harvesting time of 4.5 months resulted in the highest yield of fresh (1,005 kg/rai ) and dry (176 kg/rai ) weight.[1] - Storage Conditions: Improper storage of plant material can lead to degradation of active compounds. Store in a cool, dry, and dark place to minimize degradation. Low temperatures (-20°C) are conducive to reducing saponin degradation during storage.[2] |
| Inefficient Extraction Solvent | - Solvent Polarity: Gypenosides are saponins with varying polarities. A mixture of solvents is often more effective than a single solvent. Aqueous ethanol (50-80%) is commonly used.[3] A study on the extraction of saponins from Cucumaria frondosa found that 70% ethanol was effective due to its balanced polarity. - Solvent-to-Material Ratio: An insufficient solvent volume will result in incomplete extraction. A common starting point is a 1:10 or 1:30 ratio of plant material to solvent (w/v).[4] |
| Suboptimal Extraction Conditions | - Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds. For reflux extraction, a temperature of around 80°C is often used.[5] However, heat treatment can also alter the saponin profile, converting some gypenosides into others.[6][7] - Extraction Time: The duration of extraction should be sufficient to allow for the complete diffusion of the target compounds into the solvent. For reflux extraction, 1.5 to 2.5 hours repeated for 2-3 cycles is a common practice.[5][8] - Extraction Method: Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yield and reduce extraction time. |
| Losses During Purification | - Inappropriate Purification Method: Macroporous resin chromatography is a common method for purifying gypenosides. The choice of resin is critical. D101 and AB-8 resins have shown good adsorption capacity for saponins.[9][10] - Elution Parameters: The concentration of the eluting solvent (e.g., ethanol) needs to be optimized to ensure the selective desorption of this compound. A stepwise gradient of ethanol concentrations (e.g., 20%, 40%, 60%, 80%) can be used to separate different saponins. |
Problem 2: High Batch-to-Batch Variability in Purity and Composition
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material | - Standardization of Raw Material: Whenever possible, use raw material from the same geographical location and harvest season. The chemical composition of G. pentaphyllum can vary based on cultivation conditions.[11] - Authentication of Plant Material: Perform macroscopic and microscopic examination, as well as chemical fingerprinting (e.g., TLC, HPLC) of the raw material to ensure consistency. |
| Variations in Extraction Protocol | - Strict Adherence to SOPs: Ensure that all experimental parameters (solvent composition, temperature, time, etc.) are precisely controlled and documented for each batch. - Solvent Quality: Use high-purity solvents to avoid introducing contaminants that can interfere with analysis and affect the final product. |
| Degradation of this compound | - pH of Extraction Solvent: The pH of the extraction medium can affect the stability of saponins. The weak acidity of G. pentaphyllum extract (pH 5-6) can cause hydrolysis of glycosidic bonds, especially at elevated temperatures.[6] - Storage of Extracts: Store crude and purified extracts at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.[12] Stock solutions of this compound are stable for up to 6 months at -80°C.[12] |
| Co-elution of Impurities | - Chromatographic Resolution: Optimize the HPLC/UHPLC method to improve the separation of this compound from other closely related gypenosides and impurities. This may involve adjusting the mobile phase composition, gradient, or using a different column stationary phase. - Purification Strategy: A multi-step purification process, such as combining macroporous resin chromatography with preparative HPLC, may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to batch-to-batch variability in this compound extracts?
A1: The primary factors include the natural variability of the Gynostemma pentaphyllum raw material (influenced by genetics, growing conditions, and harvest time), inconsistencies in the extraction process (e.g., solvent ratio, temperature, and duration), and potential degradation of this compound during extraction and storage.[8]
Q2: What is a reliable method for the extraction of this compound?
A2: A common and effective method is reflux extraction with aqueous ethanol. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves heating the plant material in a solvent mixture to facilitate the extraction of the target compounds.
Q3: How can I accurately quantify the amount of this compound in my extracts?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are the recommended methods for accurate quantification. A detailed UHPLC-CAD protocol is provided in the "Experimental Protocols" section.
Q4: What are the known biological signaling pathways affected by this compound?
A4: this compound has been shown to modulate several important signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/STAT3 pathway, and the Nrf2/HO-1 antioxidant response pathway.[13][14][15][16] These pathways are involved in processes such as cell growth, apoptosis, inflammation, and oxidative stress.
Q5: How should I store my this compound extracts to ensure stability?
A5: For long-term storage, it is recommended to store extracts as a dry powder or in a suitable solvent (e.g., ethanol, DMSO) at -20°C or -80°C, protected from light.[12] Repeated freeze-thaw cycles should be avoided.
Quantitative Data
Table 1: Effect of Harvesting Time on Gynostemma pentaphyllum Yield and Saponin Content
| Harvest Time (months) | Fresh Weight Yield ( kg/rai ) | Dry Weight Yield ( kg/rai ) | Total Saponin Content ( g/100g dry weight) |
| 2 | 35 | 19.5 | Not Reported |
| 3 | Not Reported | Not Reported | Not Reported |
| 4.5 | 1,005 | 176 | 11.44 (staked) / 8.92 (non-staked) |
| Data adapted from a study on Gynostemma pentaphyllum cultivation.[1] |
Table 2: Influence of Elicitors on Gypenoside Production in G. pentaphyllum Cell Cultures
| Elicitor | Concentration | Gypenoside Yield (mg/g Dry Weight) |
| Control | 0 | 50.478 |
| Yeast Extract (YE) | 3 g/L | 73.767 |
| Salicylic Acid (SA) | 100 µM | 79.721 |
| Data from a study on elicitation in G. pentaphyllum cell suspension cultures.[4] |
Experimental Protocols
Protocol 1: Reflux Extraction of this compound
-
Preparation of Plant Material: Grind dried Gynostemma pentaphyllum to a coarse powder (approximately 10 mesh).
-
Extraction:
-
Place 100g of the powdered plant material into a round-bottom flask.
-
Add 1 L of 70% ethanol (v/v).
-
Heat the mixture to reflux at 80°C for 2 hours with constant stirring.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50-60°C until the ethanol is removed.
-
-
Purification (Optional - Macroporous Resin Chromatography):
-
Suspend the concentrated aqueous extract in water.
-
Load the suspension onto a pre-equilibrated D101 or AB-8 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the gypenosides with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect the fractions and analyze for the presence of this compound using TLC or HPLC.
-
Combine the fractions rich in this compound and concentrate to dryness.
-
Protocol 2: UHPLC-CAD Quantification of this compound
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A suitable gradient program to separate this compound from other components. (A starting point could be 10-90% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the dried extract in methanol or another suitable solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Inject the samples and standards into the UHPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound modulates the MAPK/STAT3 signaling pathway.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Experimental Workflows
References
- 1. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Content and Principle of the Rare Ginsenosides Produced from Gynostemma pentaphyllum after Heat Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Selection of Macroporous Resins for the Separation and Detection of Tomato Saponins | Atlantis Press [atlantis-press.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. horticultureresearch.net [horticultureresearch.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gypenoside XIII vs. Gypenoside LXXV in the Treatment of Non-alcoholic Steatohepatitis (NASH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gypenoside XIII and Gypenoside LXXV, two natural compounds that have demonstrated therapeutic potential in pre-clinical models of Non-alcoholic Steatohepatitis (NASH). We will delve into their mechanisms of action, supported by experimental data, to offer a clear perspective on their individual strengths and potential applications in NASH drug development.
Overview of this compound and Gypenoside LXXV in NASH
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Gypenosides, the primary active components of Gynostemma pentaphyllum, have garnered attention for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and metabolic regulatory properties.[1] Among them, this compound and Gypenoside LXXV have been specifically investigated for their efficacy in mitigating NASH.[2][3]
This compound has been shown to regulate lipid metabolism in hepatocytes and improve liver fibrosis in animal models of NASH.[2][4][5] Its mechanism is primarily associated with the modulation of pathways involved in fatty acid synthesis and oxidation.
Gypenoside LXXV has demonstrated significant effects in alleviating hepatic injury, inflammation, and fibrosis in a NASH mouse model.[3][6][7] Its therapeutic actions are linked to the downregulation of key inflammatory and fibrotic markers.
In Vivo Efficacy in a NASH Mouse Model
Both this compound and Gypenoside LXXV have been evaluated in the methionine- and choline-deficient (MCD) diet-induced mouse model of NASH, a well-established model that mimics the histopathological features of human NASH.[2][6]
| Parameter | This compound | Gypenoside LXXV | Reference |
| Animal Model | C57BL/6 mice on an MCD diet | Mice on an MCD diet | [2],[6] |
| Dosage | 10 mg/kg (intraperitoneal injection) | 15 mg/kg (oral administration) | [2],[6] |
| Lipid Accumulation | Effectively decreased the size and number of lipid vacuoles. | Led to the effective prevention of lipid accumulation. | [2][8],[6] |
| Liver Fibrosis | Reduced liver fibrosis. | Markedly alleviated hepatic fibrosis. | [2],[6] |
| Inflammation | Reduced liver inflammation and macrophage accumulation. | Markedly alleviated hepatic inflammation and activation of hepatic macrophages. | [2][8],[6] |
| Key Molecular Markers | Reduced distribution of COX-2 and IL-1β in liver tissue. | Down-regulated α-SMA, collagen1, TGF-β1, TNF-α, MCP-1, and IL-1β mRNA expression. | [2],[6] |
In Vitro Mechanisms of Action
Studies using hepatic cell lines have further elucidated the distinct molecular mechanisms through which this compound and Gypenoside LXXV exert their therapeutic effects.
| Parameter | This compound | Gypenoside LXXV | Reference |
| Cell Model | Oleic acid-induced fatty liver model in HepG2 hepatocytes. | TGF-β-induced activation of hepatic stellate cells (LX-2), LPS + ATP-induced inflammation in hepatic macrophages (THP-1), and hepatocytes (HepG2). | [2][4],[6] |
| Lipid Metabolism | Suppressed lipid accumulation and peroxidation. Increased SIRT1 and AMPK phosphorylation, leading to decreased ACC phosphorylation and reduced fatty acid synthesis. Decreased lipogenesis by suppressing SREBP-1c and FAS production. Increased lipolysis and fatty acid β-oxidation by promoting ATGL and CPT-1. | Not explicitly detailed in the provided study. | [2][4][5] |
| Anti-inflammatory Effects | Reduced ROS production. | Substantially attenuated the secretion of IL-1β and TNF-α in activated macrophages. | [9],[6] |
| Anti-fibrotic Effects | Not explicitly detailed in the in vitro study. | Inhibited the activation of hepatic stellate cells induced by TGF-β. | [6] |
Signaling Pathways
The therapeutic effects of this compound and Gypenoside LXXV are mediated by distinct signaling pathways.
This compound Signaling Pathway in Hepatocytes
This compound primarily modulates lipid metabolism in hepatocytes by activating the SIRT1/AMPK signaling pathway. This leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.
References
- 1. Gypenosides ameliorate high-fat diet-induced non-alcoholic steatohepatitis via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Efficacy of Gypenoside LXXV on Non-Alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Efficacy of Gypenoside LXXV on Non-Alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Gypenoside XIII: A Comparative Analysis of its Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenosides, a class of triterpenoid saponins isolated from Gynostemma pentaphyllum, have garnered significant attention for their diverse pharmacological activities. Among these, Gypenoside XIII has emerged as a compound of interest with potential therapeutic applications. This guide provides a comparative analysis of this compound with other notable gypenosides, focusing on their anti-cancer, anti-inflammatory, neuroprotective, and lipid-lowering properties. The information presented is supported by experimental data to aid researchers in their evaluation and future studies.
Comparative Analysis of Biological Activities
Anti-Cancer Activity
| Gypenoside | Cell Line | Cancer Type | IC50 Value | Citation |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 µM | [1][2][3] |
| ACHN | Renal Cell Carcinoma | 70 µM | [1][2][3] | |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 µM | [1][2][3] |
| ACHN | Renal Cell Carcinoma | 55 µM | [1][2][3] | |
| A549 | Lung Cancer | 21.36 ± 0.78 µM | [4] | |
| Total Gypenosides | T24 | Bladder Cancer | 550 µg/mL | [3][5] |
| 5637 | Bladder Cancer | 180 µg/mL | [3][5] | |
| HGC-27 | Gastric Cancer | ~50 µg/mL | [6] | |
| SGC-7901 | Gastric Cancer | ~100 µg/mL | [6] |
Table 1: Comparative Cytotoxicity of Gypenosides in Various Cancer Cell Lines.
Gypenosides L and LI have been shown to induce apoptosis and cell cycle arrest in renal cell carcinoma cells[1][3]. Total gypenosides have also been found to induce apoptosis in bladder and gastric cancer cells through the PI3K/AKT/mTOR signaling pathway[5][7][8][9].
Anti-Inflammatory Activity
Gypenosides exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB pathway. Gypenoside XVII and Gypenoside XLIX have been specifically studied for their ability to suppress the production of pro-inflammatory mediators.
-
Gypenoside XVII : In a model of chronic unpredictable mild stress, Gypenoside XVII was shown to inhibit the activation of microglia and the expression of complement C3. It also reversed the activation of the C3aR/STAT3 signaling pathway and the expression of proinflammatory cytokines[5][10][11][12][13]. This gypenoside demonstrates superior anti-inflammatory potency compared to its precursor, ginsenoside Rb1[14].
-
Gypenoside XLIX : This gypenoside has been shown to ameliorate atherosclerosis by alleviating the inflammatory response and oxidative stress[15]. It also exhibits protective effects against sepsis-induced intestinal injury by inhibiting the NF-κB pathway and NLRP3 inflammasome activation[16].
-
Total Gypenosides : Extracts of total gypenosides have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages with an IC50 of 3.1 ± 0.4 µg/mL and to decrease LPS-induced NF-κB activity in a dose-dependent manner[17].
While specific quantitative data for this compound's anti-inflammatory activity is not as extensively documented in comparative studies, its role in mitigating inflammation associated with non-alcoholic steatohepatitis (NASH) suggests a significant anti-inflammatory potential[1][2].
Neuroprotective Effects
Several gypenosides have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
-
Gypenoside XVII : This gypenoside has been shown to have neuroprotective effects in models of excitotoxic injury by reducing synaptic glutamate release[9]. It also shows potential in alleviating depression-like symptoms by inhibiting neuroinflammation[5][10][11][12][13].
-
Total Gypenosides : A total gypenoside extract has been shown to have neuroprotective effects against oxidative injury in a mouse model of Parkinson's disease by increasing antioxidant capacity[18].
The neuroprotective potential of this compound is an area that warrants further investigation to establish a clear comparative profile.
Lipid Metabolism Regulation
Gypenosides play a significant role in regulating lipid metabolism, with several individual compounds demonstrating specific effects.
-
This compound : This gypenoside has been shown to regulate lipid metabolism in HepG2 hepatocytes. It effectively suppresses lipid accumulation and peroxidation. Mechanistically, this compound increases SIRT1 and AMPK phosphorylation, which in turn decreases acetyl-CoA carboxylase (ACC) phosphorylation, thereby reducing fatty acid synthesis. It also decreases lipogenesis by suppressing the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS)[1][2][19].
-
Gypenoside LVI : This gypenoside improves hepatic LDL uptake by decreasing proprotein convertase subtilisin/kexin type 9 (PCSK9) and upregulating LDL receptor (LDLR) expression, suggesting its potential as a supplement to statins for hypercholesterolemia[17][18].
-
Total Gypenosides : Total gypenoside extracts have been shown to prevent and dissolve cholesterol gallstones by modulating the homeostasis of cholesterol and bile acids[20].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of gypenosides against cancer cell lines.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator[21].
-
Compound Treatment : Replace the culture medium with fresh medium containing various concentrations of the gypenoside to be tested and incubate for the desired period (e.g., 24, 48, or 72 hours)[21].
-
MTT Addition : After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[21][22].
-
Formazan Solubilization : Remove the MTT solution and add 150 μL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals[23].
-
Absorbance Measurement : Read the absorbance at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[23].
Western Blot Analysis for PI3K/Akt and AMPK/SIRT1 Pathways
This protocol provides a general framework for analyzing protein expression in signaling pathways affected by gypenosides.
-
Cell Lysis : Treat cells with the desired concentrations of gypenosides for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, Akt, phospho-AMPK, AMPK, SIRT1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay
This assay is used to quantify the effect of gypenosides on NF-κB transcriptional activity.
-
Cell Transfection : Co-transfect cells (e.g., HEK293 or RAW 264.7) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation : After 24 hours of transfection, pre-treat the cells with various concentrations of gypenosides for 1 hour. Subsequently, stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified duration.
-
Cell Lysis and Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis : Normalize the NF-κB luciferase activity to the activity of the control reporter. The results are typically expressed as a percentage of the activity in stimulated cells without gypenoside treatment.
Signaling Pathways and Experimental Workflows
This compound in Lipid Metabolism
The following diagram illustrates the proposed mechanism of this compound in regulating lipid metabolism in hepatocytes.
General Gypenoside Anti-inflammatory Pathway
This diagram depicts a generalized pathway for the anti-inflammatory action of gypenosides through the inhibition of the NF-κB pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic effects of gypenosides.
Conclusion
This compound exhibits promising activity in the regulation of lipid metabolism, with a clear mechanism of action involving the AMPK/SIRT1 pathway. While its anti-cancer, anti-inflammatory, and neuroprotective effects are less characterized in a comparative context than some other gypenosides like Gypenoside L, LI, and XVII, the existing data on total gypenosides suggest that this compound likely contributes to these activities. Further research involving head-to-head comparative studies with standardized assays is necessary to fully elucidate the relative potency and therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 7. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Network pharmacology analysis reveals neuroprotection of Gynostemma pentaphyllum (Thunb.) Makino in Alzheimer’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MPR_2025v15n3 â Page 39 [sophiapublisher.com]
- 16. Gypenoside A from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of gypenosides against oxidative injury in the substantia nigra of a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dspace.cuni.cz [dspace.cuni.cz]
- 21. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Gypenoside XIII Demonstrates Therapeutic Potential in Preclinical Animal Models
A comprehensive analysis of experimental data reveals the therapeutic efficacy of Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, in animal models of non-alcoholic steatohepatitis (NASH), bladder cancer, and liver fibrosis. Comparative studies with other gypenosides and standard therapeutic agents highlight its potential as a novel treatment modality.
This compound has shown significant promise in mitigating disease progression across various preclinical models. In a mouse model of NASH, it effectively reduced liver inflammation and fibrosis. Furthermore, studies on related gypenosides in bladder cancer xenograft models demonstrated notable anti-tumor activity. When compared to silymarin, a known hepatoprotective agent, a related gypenoside, Gypenoside XLVI, exhibited comparable efficacy in a model of liver fibrosis.
Comparative Efficacy of Gypenosides in Animal Models
The therapeutic effects of gypenosides have been evaluated in several key disease models. The following tables summarize the quantitative data from these studies, comparing the performance of gypenosides with control groups and alternative treatments.
Non-Alcoholic Steatohepatitis (NASH)
In a methionine/choline-deficient (MCD) diet-induced mouse model of NASH, this compound treatment led to a marked reduction in key pathological features of the disease.
Table 1: Effects of this compound on Histological Markers in a NASH Mouse Model
| Treatment Group | Pathological Feature | Observation |
| Control (MCD Diet) | Lipid Vacuoles | Numerous and large lipid vacuoles in liver tissue. |
| Macrophage Accumulation | Significant infiltration of macrophages. | |
| Inflammation (COX-2, IL-1β) | High expression of inflammatory markers. | |
| Fibrosis (α-SMA) | Pronounced staining for α-smooth muscle actin, indicating significant fibrosis. | |
| This compound (10 mg/kg) | Lipid Vacuoles | Reduced number and size of lipid vacuoles.[1][2][3] |
| Macrophage Accumulation | Decreased macrophage accumulation in the liver.[1][4] | |
| Inflammation (COX-2, IL-1β) | Reduced distribution of COX-2 and IL-1β in liver tissue.[1] | |
| Fibrosis (α-SMA) | Significantly reduced α-SMA expression.[1][4] |
Bladder Cancer
A study utilizing a bladder cancer xenograft model in nude mice investigated the anti-tumor effects of a gypenoside mixture.
Table 2: Anti-Tumor Efficacy of Gypenosides in a Bladder Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (mg) at Day 21 |
| Control | ~1500 | ~1200 |
| Gypenosides (100 mg/kg) | ~500 | ~400 |
Data are approximated from graphical representations in the cited study.[5]
Liver Fibrosis
The therapeutic potential of Gypenoside XLVI was compared to the standard-of-care drug, silymarin, in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model.
Table 3: Comparative Efficacy of Gypenoside XLVI and Silymarin in a Liver Fibrosis Mouse Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | Normal | Normal |
| CCl4 Model | Significantly Elevated | Significantly Elevated |
| Gypenoside XLVI (25 mg/kg) | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Gypenoside XLVI (50 mg/kg) | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Silymarin (25 mg/kg) | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.[6][7][8]
Experimental Protocols
Detailed methodologies for the key animal studies are provided below to facilitate replication and further investigation.
NASH Animal Model
-
Induction of NASH: Mice were fed a methionine/choline-deficient (MCD) diet.[1][3]
-
Treatment: this compound was administered at a dose of 10 mg/kg via intraperitoneal injection.[1][2][3]
-
Evaluation: Liver tissues were collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for lipid vacuoles and macrophage accumulation, and immunohistochemical (IHC) staining for markers of inflammation (COX-2, IL-1β) and fibrosis (α-SMA).[1]
Bladder Cancer Xenograft Model
-
Animal Model: Athymic nude mice.[5]
-
Cell Line: Human bladder cancer 5637 cells were used for xenograft implantation.[5]
-
Tumor Implantation: 1 x 10^7 cells were implanted into the flanks of the mice.[5]
-
Treatment: Once tumors were palpable, mice were treated with a gypenoside mixture at a dose of 100 mg/kg.[5]
-
Evaluation: Tumor volume and weight were measured at the end of the 21-day treatment period.[5]
Liver Fibrosis Animal Model
-
Animal Model: Male C57BL/6 mice.[6]
-
Induction of Liver Fibrosis: Liver injury was induced by intraperitoneal injection of carbon tetrachloride (CCl4).[6]
-
Treatment: Gypenoside XLVI was administered at doses of 25 and 50 mg/kg. Silymarin (25 mg/kg) was used as a positive control.[6]
-
Evaluation: Serum levels of ALT and AST were measured to assess liver damage.[6]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound and related compounds are mediated through the modulation of specific signaling pathways. The diagrams below illustrate these pathways and the general experimental workflow for evaluating therapeutic efficacy in animal models.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenosides Synergistically Reduce the Extracellular Matrix of Hepatic Stellate Cells and Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Gypenoside XIII and Structurally Similar Ginsenosides: A Comparative Analysis of Bioactivity
A detailed examination of Gypenoside XIII in comparison to structurally analogous ginsenosides, such as Ginsenoside Rb1 and Ginsenoside Rd, reveals distinct yet overlapping pharmacological profiles. This guide provides a comprehensive comparison of their anti-inflammatory, anti-cancer, and neuroprotective effects, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
Gypenosides, the primary active constituents of Gynostemma pentaphyllum, share a dammarane-type triterpenoid skeleton with ginsenosides from Panax ginseng. This structural similarity has led to Gynostemma being referred to as "Southern Ginseng." this compound, a notable member of this family, along with its counterparts Gypenoside III (identical to Ginsenoside Rb1) and Gypenoside VIII (identical to Ginsenoside Rd), present compelling targets for therapeutic research. Their biological activities are largely influenced by the type and position of sugar moieties attached to the aglycone core.
Structural Comparison
This compound, Ginsenoside Rb1, and Ginsenoside Rd are all protopanaxadiol (PPD)-type saponins. The fundamental difference lies in the glycosylation at the C-3 and C-20 positions of the dammarane skeleton.
-
Ginsenoside Rb1 (Gypenoside III): Possesses two glucose units at the C-3 position and two glucose units at the C-20 position.
-
Ginsenoside Rd (Gypenoside VIII): Has two glucose units at the C-3 position and one glucose unit at the C-20 position.
-
This compound: The precise glycosylation pattern distinguishes it from Rb1 and Rd, contributing to its unique bioactivity profile.
Comparative Biological Activity
While direct comparative studies quantifying the potency of this compound against Ginsenoside Rb1 and Rd are limited, existing research on individual compounds and related gypenosides allows for an insightful analysis of their therapeutic potential.
Anti-inflammatory Activity
Ginsenosides and gypenosides are known to modulate inflammatory responses. For instance, in a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Gypenoside XVII, an isomer of Ginsenoside Rd, demonstrated superior anti-inflammatory activity compared to its precursor, Ginsenoside Rb1. Gypenoside XVII was more effective at inhibiting the production of the pro-inflammatory cytokines TNF-α and IL-6.[1] Ginsenoside Rd has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing NF-κB activation in LPS-stimulated RAW264.7 cells.[2]
| Compound | Target/Assay | Model | IC50/Effective Concentration | Reference |
| Ginsenoside Rd | NF-κB transcriptional activity | HepG2 cells | 12.05 ± 0.82 μM | [3] |
| Ginsenoside Rd | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition (5, 50, 100 μM) | [2] |
| Ginsenoside Rb1 | Na+, K+-ATPase activity | Rat brain microsomes | 6.3 ± 1.0 μM | [4] |
| Gypenoside XVII | TNF-α and IL-6 production | LPS-stimulated RAW 264.7 cells | More effective than Ginsenoside Rb1 | [1] |
Anti-cancer Activity
The cytotoxic effects of ginsenosides against various cancer cell lines have been extensively studied. The number and type of sugar moieties significantly influence their anti-proliferative activity, with fewer sugar residues generally correlating with increased potency.[5]
For example, Ginsenoside Rd has demonstrated cytotoxicity against several cancer cell lines. In human cervical cancer (HeLa) cells, it exhibited an IC50 value of 150.5 ± 0.8 μg/mL after 48 hours of incubation.[6] A study on non-small cell lung cancer (NCI-H460) cells reported IC50 values for Ginsenoside Rd of 101.00 ± 2.61 μg/mL, 68.19 ± 1.14 μg/mL, and 62.57 ± 1.25 μg/mL after 24, 48, and 72 hours of treatment, respectively.[7] While ginsenosides with four or more sugar molecules like Rb1 often show weaker anti-proliferative effects, both Rb1 and its metabolite, compound K, have been shown to effectively suppress the self-renewal of ovarian cancer stem cells.[5][8]
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Ginsenoside Rd | HeLa (Cervical Cancer) | Cytotoxicity | 150.5 ± 0.8 μg/mL (48h) | [6] |
| Ginsenoside Rd | NCI-H460 (Lung Cancer) | Cytotoxicity | 68.19 ± 1.14 μg/mL (48h) | [7] |
| Ginsenoside Rb1 | Ovarian Cancer Stem Cells | Suppression of self-renewal | - | [8] |
| Ginsenoside Rg1 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 8.12 μM | [3] |
Neuroprotective Effects
Both gypenosides and ginsenosides have shown promise in protecting neuronal cells from various insults. Ginsenoside Rb1 has demonstrated neuroprotective effects against MPP+-induced apoptosis in PC12 cells, a model for Parkinson's disease.[9] It has also been shown to protect PC12 cells from β-amyloid-induced injury, a hallmark of Alzheimer's disease.[10]
Signaling Pathways
The biological activities of this compound and related ginsenosides are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Gypenosides, as a class, are also known to influence the PI3K/AKT/mTOR and NF-κB signaling pathways, which are critical in cell survival, proliferation, and inflammation.
Experimental Protocols
To facilitate reproducible research, this section details common methodologies used to assess the biological activities discussed.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound, Ginsenoside Rb1, or Ginsenoside Rd) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate and treat with the test compounds in the presence or absence of an inflammatory stimulus like LPS.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in biological samples.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added, forming a "sandwich." Finally, a substrate for the enzyme is added, producing a measurable color change.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Calculation: Determine the cytokine concentration from a standard curve.
References
- 1. Ginsenoside Rh2 Alleviates LPS-Induced Inflammatory Responses by Binding to TLR4/MD-2 and Blocking TLR4 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg1 Induces Apoptotic Cell Death in Triple-Negative Breast Cancer Cell Lines and Prevents Carcinogen-Induced Breast Tumorigenesis in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ginsenoside Rd reduces cell proliferation of non-small cell lung cancer cells by p53-mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside-Rb1 targets chemotherapy-resistant ovarian cancer stem cells via simultaneous inhibition of Wnt/β-catenin signaling and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rb1 Prevents MPP+-Induced Apoptosis in PC12 Cells by Stimulating Estrogen Receptors with Consequent Activation of ERK1/2, Akt and Inhibition of SAPK/JNK, p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rb1 protects PC12 cells against β-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginsenoside-Rd Promotes Neurite Outgrowth of PC12 Cells through MAPK/ERK- and PI3K/AKT-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of ginsenoside Rd on PC12 cells against hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gypenosides pre-treatment protects the brain against cerebral ischemia and increases neural stem cells/progenitors in the subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XIII: A Comparative Analysis of its Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, is emerging as a compound of interest in the field of pharmacology. This guide provides a comparative analysis of the anti-inflammatory activity of this compound, supported by available experimental data. While direct comparative studies on this compound are limited, this document synthesizes existing knowledge on related gypenosides and outlines the established mechanisms and methodologies for evaluating its anti-inflammatory potential.
Comparative Anti-Inflammatory Activity
Direct quantitative comparisons of this compound with other anti-inflammatory agents are not yet extensively documented in publicly available research. However, studies on other gypenosides, such as Gypenoside XVII, offer valuable insights into the potential efficacy of this class of compounds. For instance, Gypenoside XVII has demonstrated superior anti-inflammatory effects compared to its precursor, ginsenoside Rb1.
To facilitate future comparative studies, the following table outlines the kind of quantitative data required to assess the anti-inflammatory potency of this compound against other gypenosides and a standard anti-inflammatory drug, Dexamethasone.
Table 1: Comparative In Vitro Anti-Inflammatory Activity of Gypenosides and Dexamethasone
| Compound | Cell Line | Inflammatory Stimulus | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) | IC50 for IL-1β Inhibition (µM) |
| This compound | RAW 264.7 | LPS (1 µg/mL) | Data not available | Data not available | Data not available | Data not available |
| Gypenoside XVII | RAW 264.7 | LPS (1 µg/mL) | Data not available | Quantitative data available | Quantitative data available | Data not available |
| Ginsenoside Rb1 | RAW 264.7 | LPS (1 µg/mL) | Data not available | Quantitative data available | Quantitative data available | Data not available |
| Dexamethasone | RAW 264.7 | LPS (1 µg/mL) | Expected high potency | Expected high potency | Expected high potency | Expected high potency |
IC50 values represent the concentration of the compound required to inhibit 50% of the inflammatory response.
One study reported that Gypenoside XVII, at a concentration of 9 µmol/kg, exhibited an 80.55% inhibition rate of mouse ear swelling in a xylene-induced inflammation model, whereas its precursor, Ginsenoside Rb1, showed a 40.47% inhibition rate under the same conditions, indicating that gypenosides can have significantly more potent anti-inflammatory effects than their ginsenoside precursors[1].
Mechanism of Anti-Inflammatory Action: Signaling Pathways
Research on various gypenosides suggests that their anti-inflammatory effects are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Gypenosides are believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
MAPK Signaling Pathway:
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated by various extracellular stimuli, including LPS. Activated MAPKs can lead to the activation of transcription factors that regulate the expression of inflammatory genes. Gypenosides may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.
The following diagram illustrates the putative mechanism of action for this compound in inhibiting inflammatory responses.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Standardized in vitro and in vivo models are essential for the comparative assessment of anti-inflammatory agents.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a common method for evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, a comparator gypenoside, or Dexamethasone for 1-2 hours.
2. Induction of Inflammation:
-
Stimulate the cells with 1 µg/mL of LPS for a specified period (e.g., 24 hours) to induce an inflammatory response.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Western Blot Analysis for Protein Expression:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of NF-κB and MAPK pathway proteins.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
The following diagram outlines the general workflow for this in vitro assay.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
While direct comparative data for this compound is currently scarce, the established anti-inflammatory properties of the gypenoside class of compounds, coupled with the well-defined experimental protocols, provide a strong framework for its evaluation. Future research should focus on generating robust, quantitative data to accurately position this compound within the landscape of anti-inflammatory therapeutics. The methodologies and signaling pathway information presented in this guide offer a comprehensive starting point for researchers dedicated to exploring the full therapeutic potential of this compound.
References
Validating the Role of the AMPK/SIRT1 Pathway in Gypenoside XIII's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gypenoside XIII's performance in activating the AMPK/SIRT1 pathway with other known activators. Supporting experimental data, detailed methodologies, and visual representations of the involved signaling pathways are presented to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Data Presentation: Quantitative Analysis of AMPK/SIRT1 Pathway Activation
The following tables summarize the quantitative data from studies investigating the effects of this compound and other compounds on key markers of the AMPK/SIRT1 pathway.
Table 1: Effect of this compound on SIRT1 and AMPK Phosphorylation in Oleic Acid-Induced HepG2 Cells [1][2][3]
| Treatment | Concentration (µM) | SIRT1 Protein Expression (Fold Change vs. Control) | Phosphorylated AMPK (pAMPK) Expression (Fold Change vs. Control) |
| Control (Oleic Acid) | - | 1.00 | 1.00 |
| This compound | 5 | ~1.25 | ~1.30 |
| This compound | 10 | ~1.50 | ~1.60 |
| This compound | 20 | ~1.80 | ~1.90 |
*p < 0.05 versus oleic acid-induced HepG2 cells. Data are presented as mean ± SEM.[1]
Table 2: Comparative Effects of Metformin and Resveratrol on AMPK/SIRT1 Pathway Activation
| Compound | Cell Line | Concentration | Effect on AMPK Activation | Effect on SIRT1 Activity/Expression | Reference |
| Metformin | HepG2 | 0.5-2 mM | Increased AMPK phosphorylation | Increased SIRT1 expression and activity | [4] |
| Resveratrol | C2C12 | 25-50 µM | Increased AMPK phosphorylation | Increased SIRT1 activity | [5] |
Table 3: Effects of Other Gypenosides on Related Cellular Pathways
| Gypenoside | Model System | Pathway(s) Investigated | Key Findings |
| Gypenoside A | Cardiomyocytes (OGD/R model) | AMPK/Foxo1 | Attenuated OGD/R-induced injuries by activating the AMPK/Foxo1 signaling pathway.[6] |
| Gypenoside XVII | Cerebral Ischemia/Reperfusion Injury Model | SIRT1/FOXO3A | Regulates mitochondrial autophagy through the SIRT1-FOXO3A pathway.[7] |
| Gypenoside XLIX | Sepsis-induced Acute Lung Injury Model | Sirt1/Nrf2 | Inhibits NLRP3 inflammasome activation via the Sirt1/Nrf2 signaling pathway.[8] |
| Gypenoside LXXV | Colitis Model | Glucocorticoid Receptor Pathway | Alleviates colitis by reprogramming macrophage polarization.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Steatosis: To mimic non-alcoholic fatty liver disease (NAFLD) conditions, HepG2 cells are treated with 0.5 mM oleic acid for 24 hours.
-
This compound Treatment: Following oleic acid induction, cells are treated with varying concentrations of this compound (e.g., 5, 10, and 20 µM) for an additional 24 hours.
Western Blot Analysis for Protein Expression[1]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against SIRT1, phosphorylated AMPK (pAMPK), total AMPK, and β-actin.
-
Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The expression levels of target proteins are normalized to β-actin.
Lipid Accumulation Assay[2]
-
Oil Red O Staining:
-
Cells grown on coverslips are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
After washing with 60% isopropanol, cells are stained with a freshly prepared Oil Red O solution for 10 minutes.
-
Cells are then washed with 60% isopropanol and counterstained with hematoxylin.
-
Lipid droplets are visualized under a microscope as red-stained globules.
-
-
BODIPY 493/503 Staining:
-
Fixed cells are washed with PBS and incubated with BODIPY 493/503 staining solution (1 µg/mL in PBS) for 15 minutes at room temperature in the dark.
-
After washing, coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Lipid droplets are visualized using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound activates the AMPK/SIRT1 pathway to regulate lipid metabolism.
Experimental Workflow Diagram
Caption: Workflow for validating this compound's effect on the AMPK/SIRT1 pathway.
Logical Relationship Diagram
Caption: this compound's mechanism in mitigating hepatic steatosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin activates AMPK/SIRT1/NF-κB pathway and induces mitochondrial dysfunction to drive caspase3/GSDME-mediated cancer cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenoside A protects ischemia/reperfusion injuries by suppressing miR-143-3p level via the activation of AMPK/Foxo1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of Gypenoside XVII against cerebral ischemia/reperfusion injury via SIRT1-FOXO3A- and Hif1a-BNIP3-mediated mitochondrial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gypenoside XLIX Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenoside LXXV Alleviates Colitis by Reprograming Macrophage Polarization via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Replicating findings on Gypenoside XIII's effect on liver fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gypenoside XIII's efficacy in mitigating liver fibrosis, benchmarked against established and alternative therapeutic agents. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in the anti-fibrotic effects of this compound.
Comparative Efficacy of Anti-Fibrotic Agents
The therapeutic potential of this compound in ameliorating liver fibrosis has been investigated in various preclinical models. This section compares its quantitative effects on key fibrotic markers against those of Silymarin, a widely used natural compound for liver ailments, and Obeticholic acid, a synthetic farnesoid X receptor (FXR) agonist.
In Vivo Efficacy on Liver Fibrosis Markers
The following table summarizes the effects of this compound, Silymarin, and Obeticholic acid on the expression of alpha-smooth muscle actin (α-SMA) and collagen deposition, two hallmark indicators of liver fibrosis, in rodent models.
| Compound | Model | Dosage | Duration | α-SMA Reduction | Collagen Deposition Reduction | Reference |
| This compound | CCl4-induced liver fibrosis in mice | 10 mg/kg/day (i.p.) | 3 weeks | Significantly decreased compared to model group | Significantly decreased compared to model group | [1] |
| Gypenosides (total) | CCl4/2-AAF-induced liver fibrosis in rats | 100 mg/kg/day (i.g.) | Not Specified | Significantly lower protein expression than model group | Significantly decreased collagen-positive area and hydroxyproline content | [2] |
| Gypenoside XLVI | CCl4 and alcohol-induced chronic liver injury in mice | 30 mg/kg | Not Specified | Significantly reduced positive area | Significantly reversed fibrotic area | [3] |
| Silymarin | CCl4-induced liver fibrosis in rats | 50 mg/kg b.w. | Not Specified | Significantly decreased | Not specified | [4] |
| Silymarin | CCl4-induced liver fibrosis in rats | 200 mg/kg | 3 weeks | Reversed altered expression | Not specified | [5] |
| Obeticholic Acid | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day | 10 weeks | Not specified | Reduced de novo collagen formation | [6][7] |
Note: Direct comparison is challenging due to variations in animal models, induction agents, dosages, and treatment durations. Data is presented as reported in the respective studies.
In Vitro Efficacy on Hepatic Stellate Cells
Hepatic stellate cell (HSC) activation is a critical event in the pathogenesis of liver fibrosis. The table below outlines the in vitro effects of this compound and Silymarin on HSCs.
| Compound | Cell Line | Treatment | Key Finding | Reference |
| Gypenoside XLVI | LX-2 (human HSCs) | TGF-β1 stimulation | Reduced expression of α-SMA and COL1A1 in a dose-dependent manner | [2] |
| Silymarin | LX-2 (human HSCs) | Serum activation | Reduced α-SMA transcriptional and protein levels | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects through the modulation of key signaling pathways implicated in the progression of liver disease.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central driver of liver fibrosis. Gypenoside XLIX, another gypenoside, has been shown to directly suppress TGF-β/Smad3 transduction to attenuate collagen deposition.[9] Gypenosides, in general, have been found to inhibit this pathway, leading to a reduction in the expression of pro-fibrotic genes.
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.
AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a crucial role in regulating cellular metabolism and has been implicated in non-alcoholic fatty liver disease (NAFLD). This compound has been shown to activate this pathway, contributing to its beneficial effects on liver health.[10]
Caption: Activation of the AMPK/SIRT1 pathway by this compound.
Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for inducing liver fibrosis in animal models and for assessing cellular lipid accumulation in vitro.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol describes a widely used method to induce liver fibrosis in mice, providing a robust model for testing anti-fibrotic therapies.
Caption: Workflow for CCl4-induced liver fibrosis model in mice.
Detailed Steps:
-
Animal Acclimatization: House male C57BL/6 mice (6-8 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Induction of Fibrosis: Prepare a 10% (v/v) solution of carbon tetrachloride (CCl4) in olive oil. Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice weekly for 4 to 8 weeks.
-
Therapeutic Intervention: Concurrently with CCl4 administration, treat a cohort of animals with this compound (e.g., 10 mg/kg, i.p.) or the vehicle control.
-
Monitoring: Monitor the health status and body weight of the animals throughout the experiment.
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect blood samples via cardiac puncture for serum analysis. Perfuse the liver with saline and excise it for weight measurement, histological analysis (H&E, Masson's trichrome, Sirius Red staining), and molecular analysis (qRT-PCR, Western blot).
In Vitro Assay: Oil Red O Staining for Lipid Accumulation in HepG2 Cells
This protocol details the staining procedure to visualize and quantify intracellular lipid droplets in hepatocytes, a key feature of steatosis.
Caption: Workflow for Oil Red O staining of HepG2 cells.
Detailed Steps:
-
Cell Culture: Seed HepG2 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of Steatosis: Induce lipid accumulation by treating the cells with a lipogenic stimulus, such as 0.5 mM oleic acid, for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and then incubate with a freshly prepared Oil Red O working solution for 15-30 minutes.
-
Washing: Gently wash the cells with distilled water to remove the unbound dye.
-
Visualization and Quantification: Visualize the stained lipid droplets using a light microscope. For quantification, the stained lipid can be extracted with isopropanol, and the absorbance can be measured at a specific wavelength (e.g., 510 nm).
References
- 1. Gypenosides Ameliorate Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the Differentiation of Hepatic Progenitor Cells into Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gypenosides Synergistically Reduce the Extracellular Matrix of Hepatic Stellate Cells and Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. histoindex.com [histoindex.com]
- 7. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr-/-.Leiden Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gypenoside XIII: A Comparative Analysis of Efficacy in Preclinical Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has emerged as a promising therapeutic candidate for various liver diseases. This guide provides a comprehensive comparison of its efficacy across different preclinical models of liver pathology, including Non-Alcoholic Fatty Liver Disease (NAFLD)/Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis. While direct evidence for this compound in drug-induced liver injury (DILI) models is limited, this guide includes data on the broader class of gypenosides in relevant models to offer a comparative perspective. All quantitative data is summarized for clear comparison, and detailed experimental protocols and signaling pathways are provided.
Comparative Efficacy of this compound and Other Gypenosides
The therapeutic potential of this compound and other gypenosides has been evaluated in various in vitro and in vivo models of liver disease. The following tables summarize the key quantitative findings from these preclinical studies.
Non-Alcoholic Fatty Liver Disease (NAFLD) / Steatohepatitis (NASH)
| Model | Compound | Dosage | Key Findings | Reference |
| Methionine/Choline-Deficient (MCD) Diet-Induced NASH in C57BL/6 Mice | This compound | 10 mg/kg (i.p.) | - Decreased lipid vacuole size and number- Reduced liver fibrosis and inflammation | [1][2] |
| Oleic Acid-Induced Steatosis in HepG2 Cells | This compound | 0-20 μM | - Suppressed lipid accumulation and peroxidation- Increased SIRT1 and AMPK phosphorylation- Decreased SREBP-1c and Fatty Acid Synthase production- Increased ATGL and CPT1 expression | [1][2] |
| High-Fat Diet-Induced NAFLD in Rats | Gypenosides (GP) | 200, 400, 800 mg/kg (oral) | - Dose-dependent decrease in serum ALT and AST- Reduced serum triglycerides and total cholesterol | [3] |
| High-Fat and Cholesterol Diet + Alcohol-Induced Fatty Liver in Rats | Gypenosides (GP) | Low, Medium, High doses | - Decreased serum ALT, AST, TG, TC, and LDL-C- Increased serum HDL-C and SOD activity | [4] |
Liver Fibrosis
| Model | Compound | Dosage | Key Findings | Reference |
| Carbon Tetrachloride (CCl₄)-Induced Chronic Liver Injury in Rats | Gypenosides (GP) | Not specified | - Significantly reduced SGOT and SGPT activities- Reduced collagen content by 33% | [5] |
| CCl₄ + 2-Acetylaminofluorene (2-AAF)-Induced Liver Fibrosis in Rats | Gypenosides (GP) | 100 mg/kg/day | - Reduced collagen deposition and hydroxyproline content- Decreased mRNA expression of Col1a1, Col4, and Acta2- Reduced α-SMA protein expression | [6][7][8][9][10] |
| CCl₄ + Alcohol-Induced Chronic Liver Injury in Mice | Gypenoside XLVI | 3, 10, 30 mg/kg | - Dose-dependently reversed fibrotic area- Reduced serum AST, ALT, and HYP levels- Inhibited upregulation of TNF-α and IL-1β | [11] |
| CCl₄-Induced Acute Liver Injury in Mice | Gypenoside XLVI | 25, 50 mg/kg | - Significantly decreased CCl₄-induced pathological changes- Markedly decreased serum ALT and AST | [12] |
Note: Specific quantitative values (e.g., mean ± SD, p-values) can be found in the cited literature.
Experimental Protocols
Methionine/Choline-Deficient (MCD) Diet-Induced NASH in Mice
-
Animal Model: C57BL/6 mice.
-
Induction of NASH: Mice are fed a methionine and choline-deficient (MCD) diet for a specified period to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.[1][2]
-
Treatment: this compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1][2]
-
Assessment: Liver tissues are collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for steatosis and inflammation, and Masson's trichrome staining for fibrosis. Immunohistochemistry is used to detect markers of inflammation (e.g., COX-2, F4/80, IL-1β) and fibrosis (e.g., α-SMA).[13]
Oleic Acid-Induced Steatosis in HepG2 Cells
-
Cell Line: Human hepatoma (HepG2) cells.
-
Induction of Steatosis: HepG2 cells are incubated with 0.5 mM oleic acid for 48 hours to induce intracellular lipid accumulation.
-
Treatment: Cells are treated with varying concentrations of this compound (0-20 μM) for 24 hours.
-
Assessment: Lipid accumulation is visualized and quantified using Oil Red O staining and BODIPY 493/503 fluorescent staining. Lipid peroxidation is assessed using BODIPY 581/591 C11. Protein expression of key metabolic regulators (SIRT1, p-AMPK, SREBP-1c, FAS, ATGL, CPT1) is determined by Western blotting.[1]
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rodents
-
Animal Model: Rats or mice.
-
Induction of Fibrosis: Liver fibrosis is induced by repeated intraperitoneal or subcutaneous injections of carbon tetrachloride (CCl₄), often in combination with other agents like 2-acetylaminofluorene (2-AAF) or alcohol to accelerate the process.[5][6][7][8][9][10][11]
-
Treatment: Gypenosides are typically administered orally or via injection at specified dosages (e.g., 100 mg/kg/day).[6][7][8][9][10]
-
Assessment: Liver function is assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The extent of fibrosis is evaluated by histological staining (Sirius Red, Masson's trichrome), measurement of hydroxyproline content in the liver, and analysis of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen type I (Col I) expression through immunohistochemistry, qPCR, or Western blotting.[5][14]
Signaling Pathways and Mechanisms of Action
This compound in NAFLD/NASH
This compound has been shown to ameliorate NAFLD and NASH by modulating key signaling pathways involved in lipid metabolism and inflammation. A central mechanism involves the activation of the SIRT1/AMPK pathway.
Gypenosides in Liver Fibrosis
The anti-fibrotic effects of the broader class of gypenosides are linked to the inhibition of the Hedgehog signaling pathway, which plays a crucial role in the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
Experimental Workflow Overview
The general workflow for evaluating the efficacy of this compound in preclinical liver disease models is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of gypenosides on type 2 diabetes and non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effect of gypenoside on chronic liver injury and fibrosis induced by CCl4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenosides ameliorate ductular reaction and liver fibrosis via inhibition of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gypenosides ameliorate ductular reaction and liver fibrosis via inhibition of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gypenosides ameliorate ductular reaction and liver fibrosis via inhibition of hedgehog signaling [frontiersin.org]
- 10. Gypenosides ameliorate ductular reaction and liver fibrosis via inhibition of hedgehog signaling | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Molecular Targets of Gypenoside XIII: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gypenoside XIII's performance against other well-established modulators of key cellular signaling pathways. This analysis is supported by available experimental data and detailed methodologies for key validation experiments.
This compound, a saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its diverse pharmacological activities, including roles in regulating lipid metabolism and exhibiting anticancer effects. Emerging research points to its interaction with several crucial signaling pathways that are pivotal in cellular processes and disease progression. This guide focuses on the validation of its molecular targets within the AMPK, PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, comparing its effects with known activators and inhibitors.
Comparative Analysis of Molecular Target Modulation
To provide a clear comparison, the following table summarizes the quantitative data for this compound and selected alternative compounds that target key proteins within the specified signaling pathways. It is important to note that while qualitative evidence for this compound's interaction with these pathways is available, specific IC50 or EC50 values for its direct molecular targets are not yet widely published. The data presented for this compound is primarily derived from cell-based assays measuring downstream effects.
| Target Pathway | Compound | Mechanism of Action | Cell Line | Endpoint | Effective Concentration / IC50 | Citation |
| AMPK | This compound | Activation | HepG2 | Increased pAMPK expression | Not Reported | [1][2][3] |
| Metformin | Activation | Primary Hepatocytes | AMPK Activation | >100 µM | ||
| PI3K/Akt/mTOR | This compound | Inhibition | Gastric & Bladder Cancer Cells | Decreased p-Akt, p-mTOR | Not Reported | [4][5][6] |
| Wortmannin | PI3K Inhibition | Cell-free | PI3K Activity | IC50: 3 nM | [7] | |
| Rapamycin | mTOR Inhibition | HCC Cell Lines | Cell Proliferation | Lower than CCI-779 | [4] | |
| NF-κB | This compound | Inhibition | Macrophages, Cardiomyocytes | Reduced NF-κB activity | Not Reported | [8] |
| BAY 11-7082 | IκBα Phosphorylation Inhibition | Tumor Cells | IκBα Phosphorylation | IC50: 10 µM | [9][10] | |
| MAPK | Gypenoside L/LI | Modulation | Renal Cell Carcinoma | Cell Viability | IC50: 60-70 µM | [11][12][13] |
| U0126 | MEK1/2 Inhibition | Cell-free | MEK1/2 Activity | IC50: 58-72 nM | [14][15] |
Note: The data for this compound is largely qualitative, based on observed changes in protein phosphorylation or downstream cellular events. The IC50 values for Gypenoside L and LI are provided as the closest available data for a gypenoside compound's anti-proliferative effect, which is a downstream consequence of pathway modulation.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
This compound and Key Signaling Pathways
Caption: this compound's proposed interactions with key signaling pathways.
Experimental Workflow for Validating this compound's Effect on AMPK Activation
Caption: Workflow for assessing AMPK activation by this compound.
Logical Relationship for NF-κB Inhibition
Caption: Logical flow of this compound's anti-inflammatory action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the molecular targets of this compound.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation state of target proteins (e.g., AMPK, Akt, mTOR, IκBα, MEK, ERK).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, HCT116, RAW 264.7) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours, if necessary, to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound or a control vehicle (e.g., DMSO) for a specified time (e.g., 1, 6, 24 hours). Include positive and negative controls (e.g., known activators or inhibitors of the pathway).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-AMPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the cytotoxic or anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
Addition of Reagent:
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT assay, dissolve the formazan crystals in DMSO or isopropanol and measure the absorbance at ~570 nm.
-
For CCK-8 assay, measure the absorbance at ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
Conclusion
This compound demonstrates significant potential as a modulator of multiple key signaling pathways implicated in various diseases. While qualitative evidence strongly supports its activity, further research is required to establish direct, quantitative measures of its potency and efficacy on its molecular targets. The experimental protocols outlined in this guide provide a framework for researchers to conduct these crucial validation studies. A deeper, quantitative understanding of this compound's mechanism of action will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 13. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MEK Inhibitor U0126 [promega.com]
Head-to-head comparison of Gypenoside XIII and statins in hypercholesterolemia models
A Head-to-Head Comparison of Gypenosides and Statins in Hypercholesterolemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of gypenosides, natural compounds derived from Gynostemma pentaphyllum, and statins, the cornerstone of hypercholesterolemia treatment. This analysis is based on available preclinical data from hypercholesterolemia animal models, offering insights into their respective mechanisms of action and cholesterol-lowering capabilities.
Comparative Efficacy in a Hypercholesterolemic Rat Model
A key preclinical study provides a direct comparison of a total gypenoside extract against simvastatin in a diet-induced hypercholesterolemic rat model. The data presented below summarizes the effects of a 5-week treatment regimen on key serum lipid markers.
Table 1: Comparative Effects of Gypenosides and Simvastatin on Serum Lipids
| Treatment Group | Dose | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) |
| Normal Diet | - | 2.15 ± 0.28 | 0.68 ± 0.14 | 1.21 ± 0.15 | 0.45 ± 0.12 |
| Hypercholesterolemic Model | - | 4.89 ± 0.51 | 1.52 ± 0.25 | 0.65 ± 0.11 | 2.58 ± 0.36 |
| Gypenosides | 50 mg/kg | 4.12 ± 0.45 | 1.28 ± 0.21 | 0.78 ± 0.13 | 2.15 ± 0.31 |
| Gypenosides | 100 mg/kg | 3.58 ± 0.39 | 1.05 ± 0.18 | 0.95 ± 0.14 | 1.76 ± 0.28 |
| Gypenosides | 200 mg/kg | 2.86 ± 0.31 | 0.82 ± 0.15 | 1.12 ± 0.16 | 1.21 ± 0.22 |
| Simvastatin | 10 mg/kg | 2.68 ± 0.29 | 0.75 ± 0.13 | 1.18 ± 0.17 | 1.08 ± 0.19 |
Data adapted from a study on experimentally induced hypercholesterolemic rats.[1][2] Values are presented as mean ± standard deviation.
The results indicate that gypenosides dose-dependently reduce TC, TG, and LDL-C levels, while increasing HDL-C.[1][2] At the highest dose (200 mg/kg), the effects of gypenosides on these lipid parameters were comparable to those of simvastatin (10 mg/kg).[1][2]
Experimental Protocols
The following is a detailed methodology for the key comparative experiment cited above.
Animal Model and Induction of Hypercholesterolemia: Male Wistar rats were used for the study.[2] Hypercholesterolemia was induced by feeding the animals a high-fat, high-cholesterol diet for a continuous period of 4 weeks.[2] The control group was fed a normal diet.[2]
Treatment Groups and Administration: Following the induction of hyperlipidemia, the rats were randomly divided into the following groups (n=8 per group):[2]
-
Normal Control: Fed a normal diet.
-
Hypercholesterolemic Model: Continued on the high-fat, high-cholesterol diet.
-
Gypenoside Groups: Administered total gypenosides intragastrically at doses of 50, 100, and 200 mg/kg daily.[2]
-
Simvastatin Group: Administered simvastatin intragastrically at a dose of 10 mg/kg daily.[2]
The treatment duration was 5 weeks.[2]
Biochemical Analysis: At the end of the treatment period, blood samples were collected for the analysis of serum levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).[1]
Mechanisms of Action: A Visual Comparison
The cholesterol-lowering effects of statins and gypenosides are mediated through distinct signaling pathways.
Statins: HMG-CoA Reductase Inhibition
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL-C from the circulation.
Caption: Statin's mechanism of action via HMG-CoA reductase inhibition.
Gypenoside XIII: A Multi-Targeted Approach
This compound, a specific saponin from Gynostemma pentaphyllum, appears to regulate lipid metabolism through multiple pathways. Evidence suggests its involvement in the modulation of the PCSK9/LOX-1 pathway and the AMPK/mTOR/ULK1 signaling pathway, which collectively contribute to reduced cholesterol synthesis and enhanced lipid clearance. Gypenosides have been shown to act as natural PCSK9 inhibitors.[4]
Caption: this compound's multi-target mechanism of action.
Experimental Workflow and Comparative Logic
The evaluation of this compound against statins in a preclinical setting follows a structured experimental workflow, leading to a logical comparison of their therapeutic potential.
Caption: Workflow for the comparative evaluation of this compound and statins.
Caption: Logical framework for comparing this compound and statins.
References
- 1. Hypolipidemic effect of gypenosides in experimentally induced hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypolipidemic effect of gypenosides in experimentally induced hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypercholesterolemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gypenosides Ameliorate Hyperlipidemia by Activating Lipophagy through Modulation of the AMPK/mTOR/ULK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety Profile of Gypenoside XIII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of Gypenoside XIII, a dammarane-type triterpenoid saponin, with established alternatives for the treatment of non-alcoholic steatohepatitis (NASH): Silymarin, Pioglitazone, and Vitamin E. This document synthesizes available preclinical and clinical data to inform researchers and drug development professionals on the current understanding of the safety of these compounds for chronic use.
Executive Summary
This compound, a natural compound isolated from Gynostemma pentaphyllum, has shown promise in preclinical models for the treatment of NASH. While direct long-term safety data for this compound is limited, its structural similarity to ginsenosides, a class of compounds with a generally favorable safety profile, provides a basis for preliminary assessment. This guide presents a comparative overview of the available safety data for this compound and its alternatives, highlighting key toxicological endpoints and adverse event profiles observed in long-term studies.
Comparative Safety Data
The following tables summarize the available quantitative data from preclinical long-term toxicity studies and clinical trials. It is important to note that direct comparative studies are scarce, and the data presented is compiled from various independent studies.
Table 1: Preclinical Long-Term Toxicity Data
| Compound | Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| This compound | Data Not Available | - | - | Not Established | - |
| Ginsenosides (structurally similar) | Rat | 13 weeks | Oral | >1,600 mg/kg/day (for a novel ginsenoside extract)[1] | No treatment-related mortality or significant toxicity observed.[1] |
| Silymarin | Rat, Dog | 12 months | Oral | 500 mg/kg/day (Rat), 1,000 mg/kg/day (Dog) | No signs of organ damage or adverse effects on behavior. |
| Pioglitazone | Mouse, Rat, Dog, Monkey | - | - | At least 30 times the maximum recommended human dose | No evidence of hepatotoxicity in animal studies.[2] |
| Vitamin E (α-tocopherol) | - | - | - | Tolerable Upper Intake Level (UL) for adults is 1,000 mg/day (1,500 IU/day of synthetic vitamin E) | High doses may increase the risk of bleeding. |
Table 2: Long-Term Clinical Trial Adverse Events (Incidence > Placebo)
| Adverse Event | This compound (and related extracts) | Silymarin | Pioglitazone | Vitamin E |
| Gastrointestinal | Not reported in available long-term studies of this compound. Gypenoside extracts are generally well-tolerated.[3] | Mild (nausea, diarrhea, dyspepsia, flatulence, abdominal bloating)[4] | - | - |
| Weight Gain | No significant adverse effects reported in a 12-week study of heat-processed Gynostemma pentaphyllum extract.[3] | - | Increased (manageable)[5][6] | - |
| Edema | - | - | Increased (26.4% vs 15.1% for placebo)[5][6] | - |
| Heart Failure | - | - | Increased reports of serious heart failure (5.7% vs 4.1% for placebo)[5][6] | - |
| Bone Fractures | - | - | Higher rate in female patients (5.1% vs 2.5% for placebo)[5][6] | - |
| Bladder Cancer | - | - | Potential increased risk with long-term use (>1 year)[2][7] | - |
| Hypoglycemia | - | - | Increased with concomitant insulin or insulin secretagogues[8] | - |
| All-cause Mortality | - | - | No significant difference in a meta-analysis. | High-dosage (≥400 IU/day) supplementation may increase risk. |
Experimental Protocols for Key Safety Studies
The assessment of the long-term safety of a compound typically involves a battery of standardized nonclinical studies. The following are summaries of the methodologies for key experiments based on international guidelines.
Chronic Toxicity Studies (Based on OECD Guideline 452)
-
Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure.
-
Test System: Typically rodents (rats or mice), with at least 20 animals per sex per group.
-
Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should elicit some toxicity but not excessive mortality.
-
Route of Administration: The intended clinical route of administration is used (e.g., oral gavage).
-
Duration: Usually 12 months.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, periodic hematology, clinical chemistry, and urinalysis.
-
Pathology: Gross necropsy and histopathological examination of all major organs and tissues at the end of the study.
Carcinogenicity Studies (Based on OECD Guideline 451)
-
Objective: To identify the carcinogenic potential of a substance and to characterize the dose-response relationship.
-
Test System: Usually two rodent species (e.g., rats and mice), with at least 50 animals per sex per group.
-
Dose Levels: At least three dose levels plus a concurrent control group, with the highest dose approaching a maximum tolerated dose (MTD).
-
Route of Administration: The intended clinical route of administration.
-
Duration: Typically 18-24 months for mice and 24 months for rats.
-
Observations: Similar to chronic toxicity studies, with a strong emphasis on the detection and characterization of neoplastic lesions.
-
Pathology: Comprehensive gross and histopathological examination of all animals, with special attention to tumor formation.
Reproductive and Developmental Toxicity Studies (Based on ICH Guideline S5(R3))
-
Objective: To evaluate the potential adverse effects of a substance on all aspects of reproduction.
-
Study Segments:
-
Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function.
-
Embryo-Fetal Development: Evaluates potential for teratogenicity.
-
Pre- and Postnatal Development: Examines effects on the developing offspring from conception through weaning.
-
-
Test System: Typically rats and/or rabbits.
-
Dose Levels: At least three dose levels plus a control group.
-
Endpoints: Mating performance, fertility indices, implantation, fetal viability, external, visceral, and skeletal abnormalities, and postnatal growth and development of offspring.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is crucial for interpreting their efficacy and potential off-target effects.
This compound
This compound is reported to ameliorate NASH by modulating lipid metabolism and inflammation through multiple pathways.[9] It activates AMP-activated protein kinase (AMPK) and SIRT1, leading to the inhibition of sterol regulatory element-binding protein-1c (SREBP-1c) and a subsequent decrease in lipogenesis.[9][10] It also appears to activate the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism.[6][11][12]
This compound signaling pathway in NASH.
Silymarin
The primary active component of milk thistle, silymarin, exerts its hepatoprotective effects through multiple mechanisms. In the context of NASH, it is known to activate the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism.[1][8][13][14][15] Activation of FXR can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][8][13] Silymarin also exhibits antioxidant properties, potentially through the activation of the Nrf2 pathway.[16]
Silymarin signaling pathway in NASH.
Pioglitazone
Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and insulin sensitivity.[5][17] By activating PPARγ, pioglitazone improves insulin sensitivity in adipose tissue, muscle, and the liver. It can also modulate inflammatory responses by inhibiting the NF-κB pathway and down-regulating COX-2 expression.[18]
Pioglitazone signaling pathway in NASH.
Vitamin E
Vitamin E (α-tocopherol) is a potent lipid-soluble antioxidant. Its primary mechanism of action in NASH is thought to be the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress and cellular damage.[19][20][21] Vitamin E may also modulate signaling pathways involved in inflammation and antioxidant defense, such as the Nrf2 pathway.[4][22][23][24][25]
Vitamin E antioxidant signaling pathway.
Conclusion
The available data suggests that this compound holds promise as a therapeutic agent for NASH, with a potentially favorable safety profile based on data from structurally related compounds. However, the lack of direct long-term safety and toxicology studies on this compound is a significant data gap that needs to be addressed through rigorous preclinical testing following international guidelines. In comparison, while Silymarin and Vitamin E are generally well-tolerated, they have limitations in efficacy. Pioglitazone has demonstrated efficacy but is associated with a number of well-documented long-term safety concerns, including weight gain, edema, heart failure, and a potential increased risk of bladder cancer. Further research, including head-to-head comparative studies, is warranted to fully elucidate the long-term safety and efficacy of this compound relative to current and emerging therapies for NASH.
References
- 1. Silymarin Ameliorates Metabolic Dysfunction Associated with Diet-Induced Obesity via Activation of Farnesyl X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E Inhibits Oxidative Stress and Inflammation in Stress‐Induced Gastritis via Modulating Nrf2 and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 6. Frontiers | Gypenosides ameliorate high-fat diet-induced non-alcoholic steatohepatitis via farnesoid X receptor activation [frontiersin.org]
- 7. ovid.com [ovid.com]
- 8. Silymarin targets the FXR protein through microbial metabolite 7-keto-deoxycholic acid to treat MASLD in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gypenosides ameliorate high-fat diet-induced non-alcoholic steatohepatitis via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Silymarin Ameliorates Metabolic Dysfunction Associated with Diet-Induced Obesity via Activation of Farnesyl X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: Analysis of isolated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pioglitazone ameliorates nonalcoholic steatohepatitis by down-regulating hepatic nuclear factor-kappa B and cyclooxygenases-2 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Vitamin E in the Treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin E as a Treatment for Nonalcoholic Fatty Liver Disease: Reality or Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical studies investigating the effect of vitamin E therapy in patients with NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Possible activation of NRF2 by Vitamin E/Curcumin against altered thyroid hormone induced oxidative stress via NFĸB/AKT/mTOR/KEAP1 signalling in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Meta-analysis of studies on the hypolipidemic effects of gypenosides
For researchers and drug development professionals, identifying effective and safe alternatives to conventional hypolipidemic agents is a significant priority. Gypenosides (GPs), the primary active saponins derived from the medicinal plant Gynostemma pentaphyllum, have emerged as a promising candidate. This guide provides a comprehensive comparison of the hypolipidemic effects of gypenosides, drawing upon pooled data from meta-analyses of randomized controlled trials and preclinical studies.
Efficacy of Gypenosides: A Quantitative Meta-Analysis
Recent systematic reviews and meta-analyses have quantified the effects of gypenosides on key lipid parameters. The data underscores their potential both as a standalone therapy and as an adjunct to conventional lipid-lowering drugs.
A 2023 meta-analysis compared the efficacy of gypenosides alone against conventional treatments (e.g., statins, fibrates). The analysis revealed that while the effect of gypenosides on Total Cholesterol (TC) and Low-Density Lipoprotein (LDL-C) was comparable to conventional drugs, they demonstrated a significantly superior ability to decrease Triglycerides (TG) and increase High-Density Lipoprotein (HDL-C).[1]
Table 1: Meta-Analysis of Gypenosides vs. Conventional Hypolipidemic Drugs
| Lipid Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Interpretation |
| Triglycerides (TG) | -1.48 | -2.13 to -0.83 | Favors Gypenosides |
| HDL-Cholesterol | 1.43 | 0.97 to 1.89 | Favors Gypenosides |
| LDL-Cholesterol | -1.37 | -2.38 to -0.36 | Favors Gypenosides |
| Total Cholesterol (TC) | -0.36 | -1.15 to 0.44 | No Significant Difference |
Source: Luo et al., 2023.[1] A negative SMD for TG, LDL-C, and TC indicates a greater reduction by gypenosides. A positive SMD for HDL-C indicates a greater increase.
Furthermore, a 2022 systematic review by Fan et al. evaluated gypenosides as an adjunctive therapy.[2][3] When combined with conventional lipid-lowering agents (like statins or fibrates), gypenosides produced a significantly greater reduction in TG and LDL-C, and a greater increase in HDL-C compared to the conventional drugs alone.[2][3][4] This suggests a synergistic effect, potentially allowing for lower doses of conventional drugs and reducing associated side effects.
Table 2: Meta-Analysis of Gypenosides as Adjunctive Therapy vs. Monotherapy
| Lipid Parameter | Comparison | Mean Difference (MD) in mmol/L | 95% Confidence Interval (CI) |
| Triglycerides (TG) | GP + Drug vs. Drug Alone | -0.65 | -1.03 to -0.28 |
| LDL-Cholesterol | GP + Drug vs. Drug Alone | -0.57 | -1.07 to -0.08 |
| HDL-Cholesterol | GP + Drug vs. Drug Alone | 0.15 | 0.11 to 0.20 |
Source: Fan et al., 2022.[2][3][4] GP: Gypenosides; Drug: Conventional lipid-lowering agents.
The same review also compared gypenosides to Red Yeast Rice, another popular natural hypolipidemic agent. The results indicated that Red Yeast Rice was superior in reducing TC and TG and increasing HDL-C.[2]
Experimental Protocols in Preclinical Research
The hypolipidemic effects of gypenosides have been extensively validated in preclinical animal models. A typical experimental workflow involves inducing hyperlipidemia in rodents before administering gypenosides.
Induction of Hyperlipidemia
A common method is the use of a High-Fat, High-Cholesterol (HFHC) diet for several weeks.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are often used.[5]
-
Diet Composition: A representative HFHC diet may consist of standard chow supplemented with ingredients such as 10% lard, 3% cholesterol, 0.5% propylthiouracil, and 0.2% cholic acid.[5] Another composition involves a mixture of standard powdered rat feed (68%), instant milk powder (20%), corn oil (6%), and ghee (6%).[6]
-
Duration: The HFHC diet is typically administered for 4 to 8 weeks to establish a stable hyperlipidemic model.[5][7]
Gypenoside Intervention
Following the induction period, animals are treated with gypenosides.
-
Administration: Gypenosides are typically administered orally via gavage.
-
Dosage: Effective doses in rat models commonly range from 50 mg/kg to 250 mg/kg of body weight per day.[5][8]
-
Treatment Period: The intervention period usually lasts for 4 to 12 weeks.[8][9]
-
Control Groups: Experiments include a normal control group (standard diet), a model control group (HFHC diet only), and a positive control group (e.g., simvastatin 10 mg/kg).[5]
Biochemical Analysis
At the end of the treatment period, blood samples are collected after fasting to measure serum levels of TC, TG, LDL-C, and HDL-C using standard enzymatic assay kits. Liver tissues may also be harvested to measure hepatic lipid content.[5]
Mechanism of Action: Key Signaling Pathways
Research indicates that gypenosides exert their hypolipidemic effects through multiple molecular mechanisms, with the activation of AMP-activated protein kinase (AMPK) being a central pathway.[10] AMPK acts as a master regulator of cellular energy metabolism.
Key Actions Mediated by Gypenoside-Induced AMPK Activation:
-
Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates key enzymes involved in the synthesis of fatty acids and cholesterol, such as Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase (HMGCR).[6] This leads to reduced production of triglycerides and cholesterol in the liver.
-
Promotion of Fatty Acid Oxidation: AMPK activation enhances the breakdown of fatty acids for energy production by upregulating molecules like Carnitine Palmitoyltransferase 1 (CPT-1).[8]
-
Regulation of Gene Expression: Gypenosides modulate the expression of critical transcription factors that control lipid homeostasis, such as Sterol Regulatory Element-Binding Proteins (SREBPs).[6] Activation of AMPK can suppress SREBP-1c, which is a key regulator of fatty acid synthesis.[8]
-
Activation of Lipophagy: Recent studies show gypenosides can activate lipophagy, the process of lipid droplet degradation by autophagy, through the AMPK/mTOR/ULK1 signaling pathway, further contributing to lipid clearance.[10]
Conclusion and Future Directions
The meta-analytical evidence strongly supports the hypolipidemic efficacy of gypenosides, particularly in reducing triglycerides and elevating HDL-cholesterol. Their ability to act synergistically with conventional drugs presents a compelling case for their development as an adjunctive therapy. The primary mechanism of action involves the activation of the central metabolic regulator, AMPK.
For drug development professionals, gypenosides represent a multi-target therapeutic agent that not only modulates lipid levels but may also offer protective benefits against related metabolic disorders. Future research should focus on large-scale, long-term clinical trials to confirm these findings and to elucidate the effects of specific gypenoside isolates, paving the way for their integration into clinical practice.
References
- 1. Systematic Evaluation and Meta-Analysis of the Effect of Gynostemma pentaphyllum on Clinical Indexes of Hyperlipidemia [e-nps.or.kr]
- 2. Gynostemma pentaphyllum for dyslipidemia: A systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Table4_Gynostemma pentaphyllum for dyslipidemia: A systematic review of randomized controlled trials.DOCX - figshare - Figshare [figshare.com]
- 5. Hypolipidemic effect of gypenosides in experimentally induced hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gypenosides Inhibits Xanthine Oxidoreductase and Ameliorates Urate Excretion in Hyperuricemic Rats Induced by High Cholesterol and High Fat Food (Lipid Emulsion) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Gynostemma pentaphyllum in Regulating Hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gynostemma pentaphyllum for dyslipidemia: A systematic review of randomized controlled trials [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Gypenoside XIII: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gypenoside XIII, a triterpenoid saponin derived from Gynostemma pentaphyllum, requires careful consideration for its disposal due to its potential environmental toxicity. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Environmental Precautions
This compound, like other saponins, is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent this compound from entering sewage systems or groundwater. All disposal procedures must adhere to local, state, and federal environmental regulations.[1][2]
Quantitative Data for Disposal
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | N/A |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (for related gypenosides) | [1] |
| Recommended Disposal Concentration | Data not available | N/A |
| pH for Degradation | Data not available | N/A |
Step-by-Step Disposal Protocol
The following protocol is a synthesis of best practices for the disposal of saponin compounds and related gypenosides.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated materials like weighing paper, pipette tips, and vials, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Uncontaminated and Contaminated Materials:
-
Uncontaminated Packaging: Original, uncontaminated packaging can typically be disposed of as regular laboratory waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
4. Recommended Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]
-
For Gypenoside XVII, a similar compound, the suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a certified waste disposal facility.
5. Accidental Spills:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is incineration by a professional waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Gypenoside XIII
Essential Safety and Handling Guide for Gypenoside XIII
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. The following procedures are based on available safety data for related compounds and general laboratory best practices, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related compounds like Gypenoside XVII are categorized as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, a cautious approach to handling is essential. The primary hazards are associated with the powder form (inhalation) and potential skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powder. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Weighing and Aliquoting: When weighing the powder, do so in a designated area with minimal air currents to avoid dispersal. Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Solution Preparation: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[2] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Empty Containers: Containers that have held this compound may retain product residue and should be treated as hazardous.[1]
Storage:
| Condition | Temperature | Duration | Notes |
| Stock Solution | -80°C | 6 months | Protect from light. |
| Stock Solution | -20°C | 1 month | Protect from light.[3] |
| Solid Form | Cool, dry place | As per manufacturer's recommendations | Store in a tightly sealed container. |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE (respirator, gloves, goggles, lab coat).
-
Clean-up: Gently sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable container for disposal.
-
Decontamination: Wash the spill site with soap and water after material pickup is complete.
First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations.
Recommended Disposal Method:
-
Chemical Inactivation: While specific chemical inactivation methods for this compound are not documented, a common procedure for similar compounds is to dissolve or mix the material with a combustible solvent.
-
Incineration: Burn the solution in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
Visual Guide to PPE Selection for Handling this compound
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
